molecular formula C13H17NO2 B140145 L-threo-Ritalinic Acid CAS No. 54631-24-2

L-threo-Ritalinic Acid

Cat. No.: B140145
CAS No.: 54631-24-2
M. Wt: 219.28 g/mol
InChI Key: INGSNVSERUZOAK-RYUDHWBXSA-N
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Description

L-threo-Ritalinic Acid, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314194
Record name L-threo-Ritalinic acid
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Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129389-68-0
Record name L-threo-Ritalinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129389-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-threo-Ritalinic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of L-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

L-threo-Ritalinic acid, with the IUPAC name (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid, is a primary metabolite of the central nervous system stimulant Methylphenidate (MPH).[1][2] Methylphenidate is widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][3] The parent drug, typically administered as a racemic mixture of d,l-threo-isomers, undergoes extensive and stereoselective metabolism in the liver.[4][5] The hydrolysis of the methyl ester group, catalyzed by carboxylesterase 1 (CES1), yields ritalinic acid.[3][6] This process heavily favors the hydrolysis of the l-isomer of MPH, leading to the formation of this compound.[1][3] While considered pharmacologically inactive, this compound is a crucial molecule for pharmacokinetic studies, metabolite analysis, and serves as a chiral building block in synthetic chemistry.

This guide provides a comprehensive overview of a robust and industrially relevant pathway for the synthesis of this compound. The strategy hinges on two core stages: first, the synthesis of a racemic mixture of (d,l)-threo-ritalinic acid, and second, the chiral resolution of this racemate to isolate the desired L-threo enantiomer. This approach is well-documented in patent literature and offers a scalable and efficient route.[7][8]

Strategic Overview: From Racemate to Enantiopure Acid

The chosen synthetic strategy avoids the complexities and often lower yields of a direct asymmetric synthesis. Instead, it leverages a high-yielding synthesis of the racemic threo-diastereomer, followed by a classical resolution. This pathway is advantageous due to the thermodynamic stability of the threo configuration over the erythro, allowing for epimerization conditions that enrich the desired diastereomer before resolution.

The overall process can be dissected into two key transformations:

  • Synthesis of (d,l)-threo-Ritalinic Acid: This stage focuses on the efficient conversion of a diastereomeric mixture of (2RS)-2-phenyl-2-[(2SR)-piperidin-2-yl]acetamide and (2RS)-2-phenyl-2-[(2RS)-piperidin-2-yl]acetamide into the desired (d,l)-threo-ritalinic acid. The reaction employs a strong inorganic base in an alcoholic solvent, which concurrently drives the hydrolysis of the amide and the epimerization of the erythro-amide to the more stable threo-acid.[7]

  • Chiral Resolution: With the racemic threo-ritalinic acid in hand, the next critical step is the separation of the d- and l-enantiomers. This is achieved through the formation of diastereomeric salts using a chiral resolving agent. Specifically, an ester of tartaric acid, such as (+)-Dibenzoyl-D-tartaric acid, is used to selectively precipitate the salt of the d-enantiomer.[8][9] The desired this compound remains in the mother liquor, from which it can be isolated and purified.

G cluster_0 Part A: Racemic Synthesis cluster_1 Part B: Chiral Resolution Amide Mixture Mixture of (d,l)-threo and (d,l)-erythro Piperidyl Acetamide Hydrolysis NaOH / 2-Propanol Heat Amide Mixture->Hydrolysis Hydrolysis & Epimerization Racemic Acid (d,l)-threo-Ritalinic Acid Hydrolysis->Racemic Acid Resolution Add (+)-Dibenzoyl-D-tartaric acid in MeOH/Water Racemic Acid->Resolution d_Salt Precipitate: d-threo-Ritalinic Acid Salt Resolution->d_Salt l_Solution Mother Liquor: Contains this compound Resolution->l_Solution Isolation Basify, Extract, Acidify l_Solution->Isolation Final Product This compound Isolation->Final Product G cluster_0 Solid Phase (Precipitate) cluster_1 Liquid Phase (Mother Liquor) Racemate (d,l)-threo-Ritalinic Acid (in solution) Mix Salt Formation Racemate->Mix Agent (+)-Dibenzoyl-D-tartaric acid Agent->Mix d_Salt d-threo-Ritalinic Acid • (+)-Resolving Agent Salt (Less Soluble) Mix->d_Salt Crystallization l_Salt This compound • (+)-Resolving Agent Salt (More Soluble) Mix->l_Salt Remains in Solution

Principle of Diastereomeric Salt Resolution
Experimental Protocol

This protocol is adapted from patent literature for illustrative purposes. [8][9]

  • Dissolution: Dissolve (d,l)-threo-ritalinic acid (100 g, 0.456 mol) in a mixture of methanol (1.8 L) and water (1.6 L) at room temperature with stirring.

  • Addition of Resolving Agent: In a separate flask, dissolve (+)-Dibenzoyl-D-tartaric acid (182 g, 0.483 mol) in methanol (300 mL). Add this solution to the ritalinic acid solution over 30 minutes, maintaining the temperature below 50°C.

  • Crystallization of d-isomer Salt: a. Heat the combined solution to reflux (approx. 78-85°C) and maintain for 1-2 hours. b. Filter the hot solution through a hyflo bed to remove any particulates, washing the bed with a 1:1 water-methanol mixture. c. Cool the filtrate to 20-25°C and allow it to stand for approximately 12-14 hours. A solid precipitate of the d-threo-ritalinic acid-tartaric acid ester salt will form. d. Filter the solid mass and collect the filtrate (mother liquor), which is now enriched with the this compound salt.

  • Isolation of this compound from Mother Liquor: a. Take the mother liquor and concentrate it under reduced pressure to remove the methanol. b. Adjust the pH of the remaining aqueous solution to >10 with a suitable base (e.g., 50% NaOH solution) to liberate the free base of ritalinic acid and deprotonate the resolving agent. c. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any neutral organic impurities. d. Carefully acidify the aqueous layer with concentrated HCl to a pH of ~6.5. This will precipitate the this compound. e. Filter the resulting solid, wash with cold water, and dry under vacuum to yield the final this compound product.

Data Presentation

The following table summarizes the expected inputs and outputs for this synthetic pathway. Yields and purities are representative and may vary based on experimental conditions and scale.

StepStarting MaterialKey ReagentsProductTypical YieldPurity Target
A Diastereomeric Amide MixtureNaOH, 2-Propanol, HCl(d,l)-threo-Ritalinic Acid80-90%>98% (threo)
B (d,l)-threo-Ritalinic Acid(+)-Dibenzoyl-D-tartaric acidThis compound35-45% (from racemate)>99% e.e.

Conclusion

The synthetic pathway detailed herein provides a reliable and scalable method for the production of this compound. By combining a high-yield synthesis of the racemic precursor with an efficient classical resolution, this approach offers a practical solution for researchers and drug development professionals requiring access to this important metabolite. The principles of stereochemical control through epimerization and separation via diastereomeric salt formation are cornerstone techniques in modern pharmaceutical chemistry, and their application in this context demonstrates a robust and field-proven methodology.

References

  • PharmGKB. (n.d.). Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. PMC - PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritalinic acid. Retrieved from [Link]

  • ClinPGx. (n.d.). Methylphenidate Pathway, Pharmacokinetics. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ritalinic acid – Knowledge and References. Retrieved from [Link]

  • myExperiment. (n.d.). Enantioselective method of synthesizing methylphenidate and derivatives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Demethylphenidate Hydrochloride and Its Related Optical Isomers. Retrieved from [Link]

  • Quick Company. (n.d.). A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid. Retrieved from [Link]

  • ACS Publications. (2001). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Retrieved from [Link]

  • PharmaCompass. (n.d.). Dthis compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • PharmaCompass. (n.d.). Dthis compound HCl | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • ElectronicsAndBooks. (1998). The First Enantioselective Synthesis of (2R,2′R)-threo-(+)-Methylphenidate Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride.
  • Google Patents. (n.d.). EP2651892A1 - Low-temperature synthesis of methylphenidate hydrochloride.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). EP 2651892 B1 - Low-temperature synthesis of methylphenidate hydrochloride.
  • AIR Unimi. (n.d.). Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding. Retrieved from [Link]

  • ResearchGate. (2000). Short Synthesis of Methylphenidate and Its p-Methoxy Derivative. Retrieved from [Link]

  • Google Patents. (n.d.). US8552030B2 - Process for the preparation of d-threo-ritalinic acid hydrochloride by resolution of dthis compound using chiral carboxylic acid.
  • PubMed. (1992). Enantioselective aspects of the disposition of dl-threo-methylphenidate after the administration of a sustained-release formulation to children with attention deficit-hyperactivity disorder. Retrieved from [Link]

  • Google Patents. (n.d.). US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dthis compound Using Chiral Carboxylic Acid.

Sources

An In-depth Technical Guide to the Formation Mechanism of L-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the formation of L-threo-ritalinc acid, the primary inactive metabolite of the L-threo-enantiomer of methylphenidate. By delving into the stereochemical, enzymatic, and pharmacokinetic principles that govern this metabolic transformation, this document serves as a critical resource for professionals engaged in neuropharmacology and drug development.

Introduction: The Significance of Methylphenidate Metabolism

Methylphenidate is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit Hyperactivity Disorder (ADHD).[1] Commercial formulations typically consist of a racemic mixture of d-threo and l-threo-methylphenidate.[2][3] The therapeutic effects are primarily attributed to the d-threo-enantiomer, which acts as a dopamine and norepinephrine reuptake inhibitor.[4][5][6] The l-threo-enantiomer is considered pharmacologically less active.[4][7]

The clinical efficacy and safety profile of methylphenidate are profoundly influenced by its metabolism. The primary metabolic pathway for methylphenidate is de-esterification to its inactive metabolite, ritalinic acid.[6][8][9] This process is highly stereoselective, with the l-threo-enantiomer being metabolized at a much faster rate than the therapeutically active d-threo-enantiomer.[2][10] Understanding the mechanism behind the formation of L-threo-ritalinc acid is therefore crucial for optimizing drug design, predicting drug-drug interactions, and tailoring therapeutic strategies.

The Stereochemical Landscape of Methylphenidate

Methylphenidate possesses two chiral centers, giving rise to four stereoisomers: d-threo-methylphenidate, l-threo-methylphenidate, d-erythro-methylphenidate, and l-erythro-methylphenidate.[9][11] The threo pair of enantiomers is the therapeutically relevant form, while the erythro isomers are associated with toxic effects.[1][11] The pharmacological activity resides almost entirely in the d-threo-isomer.[4][11]

Caption: Stereoisomers of Methylphenidate.

Enzymatic Hydrolysis: The Core of L-threo-Ritalinic Acid Formation

The conversion of methylphenidate to ritalinic acid is a hydrolysis reaction catalyzed by carboxylesterases, a family of enzymes primarily located in the liver.[3][8]

The Central Role of Human Carboxylesterase 1 (hCES1)

Extensive research has identified human carboxylesterase 1 (hCES1), specifically the CES1A1 isoenzyme, as the principal enzyme responsible for the metabolism of methylphenidate.[2][3][8] This enzyme is highly expressed in the liver and plays a critical role in the first-pass metabolism of many ester-containing drugs.[2][3][12] Genetic variations in the CES1 gene can lead to significant interindividual differences in methylphenidate metabolism and clinical response.[9]

Stereoselectivity of hCES1

A key feature of hCES1-mediated hydrolysis of methylphenidate is its profound stereoselectivity. The enzyme exhibits a significantly higher catalytic efficiency for the l-threo-enantiomer compared to the d-threo-enantiomer.[2][7] Studies have shown that the catalytic activity of hCES1 is 6 to 7 times greater for l-threo-methylphenidate.[7] This preferential metabolism of the l-isomer is the primary reason for its rapid clearance from the body following oral administration of the racemic mixture.[2][10]

This enzymatic preference leads to a much lower absolute bioavailability of l-methylphenidate (around 5%) compared to d-methylphenidate (around 20-23%).[10][13]

Metabolic_Pathway l_MPH L-threo-Methylphenidate hCES1 hCES1 Enzyme (Liver) l_MPH->hCES1 Rapid Hydrolysis l_RA This compound (Inactive Metabolite) hCES1->l_RA Excretion Renal Excretion l_RA->Excretion

Caption: Metabolic pathway of L-threo-Methylphenidate.

Kinetic Parameters of hCES1-Mediated Hydrolysis

The stereoselective metabolism is quantitatively described by the kinetic parameters of the hCES1 enzyme for each enantiomer.

Enantiomerkcat/Km (mM⁻¹ min⁻¹)Reference
l-threo-methylphenidate 7.7[2][3]
d-threo-methylphenidate 1.3 - 2.1[2][3]

Table 1: Catalytic efficiency of hCES1 for methylphenidate enantiomers.

The higher kcat/Km value for the l-enantiomer confirms its status as the preferred substrate for hCES1, leading to its faster conversion to L-threo-ritalinc acid.

Analytical Methodologies for Quantification

Accurate quantification of methylphenidate and ritalinic acid enantiomers is essential for pharmacokinetic studies and clinical monitoring. Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and ability to resolve stereoisomers.[14][15]

Experimental Protocol: Chiral LC-MS/MS Analysis

The following protocol outlines a typical workflow for the enantioselective determination of methylphenidate and ritalinic acid in a biological matrix such as whole blood or plasma.[14][15][16]

Step 1: Sample Preparation

  • Internal Standard Spiking: Add a known concentration of deuterated internal standards (e.g., rac-threo-MPH-d10 and rac-threo-RA-d10) to the biological sample.

  • Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): Load the supernatant onto an SPE cartridge to isolate the analytes from matrix components.

  • Elution and Reconstitution: Elute the analytes from the SPE cartridge and reconstitute in the mobile phase.

Step 2: Chromatographic Separation

  • Column: Use a chiral column (e.g., Chiral-AGP) capable of separating the enantiomers.[16]

  • Mobile Phase: Employ an isocratic or gradient mobile phase, often a mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., ammonium acetate).[17]

  • Flow Rate: Maintain a constant flow rate (e.g., 1 mL/min).[17]

Step 3: Mass Spectrometric Detection

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for each analyte and internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) spike Spike with Internal Standards start->spike precipitate Protein Precipitation spike->precipitate spe Solid-Phase Extraction (SPE) precipitate->spe reconstitute Reconstitute in Mobile Phase spe->reconstitute lc Chiral LC Separation reconstitute->lc ms Tandem MS Detection (MRM) lc->ms quant Quantification (Peak Area Ratios) ms->quant

Caption: Workflow for chiral analysis of Methylphenidate metabolites.

Conclusion

The formation of L-threo-ritalinc acid is a rapid, stereoselective metabolic process governed by the enzymatic activity of human carboxylesterase 1. The pronounced preference of hCES1 for the l-threo-enantiomer of methylphenidate results in its swift elimination and low systemic exposure compared to the therapeutically active d-threo-enantiomer. This fundamental mechanism has profound implications for the pharmacokinetics of racemic methylphenidate formulations. A thorough understanding of this pathway, supported by robust analytical methodologies like chiral LC-MS/MS, is indispensable for the continued development of effective and safe therapies for ADHD and related disorders.

References

  • Sun, Z., Murry, D. J., Blaskovich, P. D., & Rettie, A. E. (2004). Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. Journal of Pharmacology and Experimental Therapeutics, 310(2), 469–476. [Link]

  • ResearchGate. (n.d.). Methylphenidate Is Stereoselectively Hydrolyzed by Human Carboxylesterase CES1A1. Retrieved from [Link]

  • Ding, Y. S., Fowler, J. S., Volkow, N. D., Gatley, S. J., Logan, J., Dewey, S. L., ... & Wolf, A. P. (1997). Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain. Psychopharmacology, 131(1), 71–78. [Link]

  • Srinivas, N. R., Hubbard, J. W., Quinn, D., & Midha, K. K. (1993). Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. Journal of Pharmaceutical Sciences, 82(5), 553-557. [Link]

  • Glicksberg, A., Juhascik, M., & Kraner, J. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis, 15(5), 579-585. [Link]

  • Scilit. (n.d.). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Laizure, S. C., Herring, V., Hu, Z., Witbrodt, K., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]

  • ResearchGate. (n.d.). Carboxylesterase 1 gene polymorphism and methylphenidate response in ADHD. Retrieved from [Link]

  • dos Santos, G. C., da Costa, T. D., & de Oliveira, A. R. M. (2016). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Journal of the Brazilian Chemical Society, 27(8), 1431-1437. [Link]

  • Gualtieri, C. T., & Hicks, R. E. (1985). The pharmacokinetics and clinical effectiveness of methylphenidate. Therapeutic Drug Monitoring, 7(4), 365-376. [Link]

  • Markowitz, J. S., Straughn, A. B., & Patrick, K. S. (2003). Pharmacokinetics of methylphenidate after oral administration of two modified-release formulations in healthy adults. Clinical Pharmacokinetics, 42(4), 393-401. [Link]

  • Andersen, L., Kristensen, J. L., Hansen, S. H., & Nielsen, K. K. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(7), 486-492. [Link]

  • ResearchGate. (n.d.). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. Retrieved from [Link]

  • Nemoda, Z., Angyal, N., & Tarnok, Z. (2015). Carboxylesterase 1 gene polymorphism and methylphenidate response in ADHD. Neuropsychopharmacologia Hungarica, 17(1), 21-28. [Link]

  • Aso, H., Basit, A., & Cui, D. (2022). Prediction of Carboxylesterase 1-mediated In Vivo Drug Interaction between Methylphenidate and Cannabinoids using Static and Physiologically Based Pharmacokinetic Models. Drug Metabolism and Disposition, 50(5), 635-645. [Link]

  • ADHD-Viking. (2015). Pharmacokinetics and Metabolism of Methylphenidate. Retrieved from [Link]

  • Ulvestad, P., Gjestad, C., Øiestad, E. L., & Christophersen, A. S. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma: correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229-237. [Link]

  • Taylor & Francis. (n.d.). Ritalinic acid – Knowledge and References. Retrieved from [Link]

  • Tang, M., Le, H., & Al-Kofahi, M. (2021). Plasma Carboxylesterase 1 Predicts Methylphenidate Exposure: A Proof-of-Concept Study Using Plasma Protein Biomarker for Hepatic Drug Metabolism. Clinical Pharmacology & Therapeutics, 110(3), 735-742. [Link]

  • ResearchGate. (n.d.). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. Retrieved from [Link]

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Introduction: The Significance of L-threo-Ritalinic Acid in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereospecific Synthesis of L-threo-Ritalinic Acid

This compound is a pivotal chiral intermediate in the synthesis of dexmethylphenidate (d-threo-methylphenidate), the pharmacologically active enantiomer of methylphenidate.[1][2] Methylphenidate is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][3] The therapeutic efficacy of methylphenidate is primarily attributed to the d-threo enantiomer, which acts as a potent dopamine and norepinephrine reuptake inhibitor.[1][2] The l-threo enantiomer is significantly less active and has been associated with side effects and a euphoric response.[1][4] Consequently, the development of stereospecific synthetic routes to access enantiomerically pure this compound is of paramount importance for the production of dexmethylphenidate, ensuring enhanced therapeutic benefit and a more favorable side-effect profile.

This technical guide provides a comprehensive overview of the core methodologies for the stereospecific synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The discussion will encompass classical resolution techniques, modern asymmetric synthesis strategies, and detailed experimental protocols, underpinned by mechanistic insights and authoritative references.

Strategic Approaches to Stereocontrol in this compound Synthesis

The synthesis of enantiomerically pure this compound presents a significant stereochemical challenge due to the presence of two chiral centers, giving rise to four possible stereoisomers (d-threo, l-threo, d-erythro, and l-erythro).[2][5] The primary goal is to selectively synthesize or isolate the (2S,2'S)-threo enantiomer. The strategies to achieve this can be broadly categorized into two main approaches: the resolution of racemic mixtures and de novo asymmetric synthesis.

I. Diastereomeric Resolution of Racemic threo-Ritalinic Acid and its Derivatives

A prevalent and industrially viable approach involves the preparation of a racemic mixture of (d,l)-threo-ritalinic acid or its ester, methylphenidate, followed by resolution using a chiral resolving agent. This method leverages the differential solubility of the resulting diastereomeric salts.

A common industrial strategy involves the resolution of racemic (±)-threo-methylphenidate, which is synthesized from (d,l)-threo-ritalinic acid.[1] The desired d-threo-methylphenidate is then isolated, and the undesired l-threo-methylphenidate can be hydrolyzed to this compound.

Causality of Experimental Choices: The selection of the resolving agent is critical. Chiral carboxylic acids that form stable, crystalline salts with one enantiomer of the methylphenidate base are preferred. The solvent system is also crucial for achieving efficient separation of the diastereomeric salts.

Experimental Protocol: Resolution of (±)-threo-Methylphenidate with (+)-O,O'-Di-p-toluoyl-D-tartaric Acid (DPTTA) [1]

  • Preparation of Racemic Methylphenidate Base: Racemic ritalinic acid is esterified using methanol and thionyl chloride to yield racemic methylphenidate.[1] The reaction mixture is then neutralized to obtain the free base.[1]

  • Diastereomeric Salt Formation: The racemic methylphenidate base is dissolved in methanol and heated. A solution of (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) in methanol is added.[1]

  • Selective Crystallization: The mixture is allowed to cool to room temperature, leading to the precipitation of the diastereomeric salt of (2R,2'R)-(+)-threo-methylphenidate with DPTTA.[1]

  • Isolation and Liberation of the Free Base: The precipitated salt is filtered and washed. The salt is then treated with an aqueous base (e.g., ammonia) to liberate the enantiomerically enriched (2R,2'R)-(+)-threo-methylphenidate free base.[1]

  • Hydrolysis to this compound: The mother liquor, enriched with the l-threo-methylphenidate enantiomer, is concentrated. The residue is then subjected to hydrolysis (e.g., using aqueous HCl) to yield this compound.

Data Presentation: Resolution of (±)-threo-Methylphenidate

StepProductYieldEnantiomeric Purity (d:l)
Resolution (2R,2'R)-(+)-threo-methylphenidate DPTTA salt~97%-
Liberation (2R,2'R)-(+)-threo-methylphenidate~85%99.9:0.1[1]

Direct resolution of racemic ritalinic acid offers a more direct route to the desired enantiomer.

Causality of Experimental Choices: The choice of resolving agent and solvent system is critical to induce selective crystallization of one diastereomeric salt. The hydrochloride salt of ritalinic acid is often used to facilitate salt formation.[4]

Experimental Protocol: Resolution of (±)-threo-Ritalinic Acid Hydrochloride with (S)-(-)-α-Methylbenzylamine [4]

  • Salt Formation: (±)-threo-Ritalinic acid hydrochloride is dissolved in a mixture of ethanol and water.[4]

  • Addition of Resolving Agent: (S)-(-)-α-Methylbenzylamine is added to the solution.

  • Selective Crystallization: The solution is allowed to stand, leading to the crystallization of the diastereomeric salt of (2S,2'S)-threo-ritalinic acid with (S)-(-)-α-methylbenzylamine.

  • Isolation and Purification: The crystals are filtered, washed, and can be recrystallized to improve diastereomeric purity.

  • Liberation of this compound: The purified diastereomeric salt is treated with acid to remove the chiral amine, followed by extraction and crystallization to yield enantiomerically pure this compound.

Visualization: Workflow for Diastereomeric Resolution

G cluster_0 Resolution of Racemic Mixture racemic (±)-threo-Ritalinic Acid or (±)-threo-Methylphenidate diastereomeric_salts Mixture of Diastereomeric Salts racemic->diastereomeric_salts + Resolving Agent resolving_agent Chiral Resolving Agent (e.g., DPTTA, (S)-MBA) resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation l_salt L-threo Diastereomeric Salt (in solution or less soluble) separation->l_salt d_salt D-threo Diastereomeric Salt (precipitated or more soluble) separation->d_salt liberation_l Acid/Base Treatment l_salt->liberation_l liberation_d Acid/Base Treatment d_salt->liberation_d l_product This compound liberation_l->l_product d_product D-threo-Ritalinic Acid or Dexmethylphenidate liberation_d->d_product G cluster_1 Asymmetric Synthesis start Achiral Starting Materials (e.g., Phenylacetic acid, Piperidine derivative) asymmetric_reaction Key Asymmetric Transformation (e.g., C-H Insertion, Aldol Reaction) start->asymmetric_reaction chiral_catalyst Chiral Catalyst or Auxiliary chiral_catalyst->asymmetric_reaction intermediate Chiral Intermediate asymmetric_reaction->intermediate elaboration Further Synthetic Steps (Cyclization, Deprotection, etc.) intermediate->elaboration product This compound elaboration->product

Caption: General workflow for asymmetric synthesis.

Trustworthiness and Self-Validating Systems in Protocols

The reliability of any synthetic protocol hinges on its robustness and reproducibility. The described experimental procedures are designed to be self-validating through:

  • In-process Controls: Monitoring reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion and minimize side-product formation.

  • Purification to Constant Properties: Recrystallization of intermediates and the final product until key physical properties (e.g., melting point, specific rotation) are constant, indicating high purity.

  • Spectroscopic and Chiral Analysis: Unambiguous characterization of the final product and key intermediates by NMR, IR, and mass spectrometry. Enantiomeric purity is confirmed using chiral HPLC or SFC. [6][7]

Conclusion and Future Perspectives

The stereospecific synthesis of this compound is a well-established field with both classical and modern approaches offering viable routes to this important pharmaceutical intermediate. While diastereomeric resolution remains a cornerstone of industrial production due to its scalability and cost-effectiveness, asymmetric methodologies continue to evolve, promising more efficient and atom-economical syntheses. Future research will likely focus on the development of novel catalytic systems with higher enantioselectivity and diastereoselectivity, further streamlining the synthesis of dexmethylphenidate and contributing to the availability of safer and more effective treatments for ADHD.

References

  • Renalson K. S. et. al. (2014). EFFICIENT METHOD FOR ENANTIOSELECTIVE SYNTHESIS OF DEXMETHYLPHENIDATE HYDROCHLORIDE (FOCALIN®). Omics Publishing Group. [Link]

  • Prashad, M. et al. (2003). Approaches to the Preparation of Enantiomerically Pure (2R,2'R)-(+)-threo-Methylphenidate Hydrochloride. Erowid. [Link]

  • Pathy, K. S., subramanyam, C. S., & reddy, Y. T. (n.d.). Enantioselective method of synthesizing methylphenidate and derivatives. myExperiment. [Link]

  • A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid. Quick Company. [Link]

  • Smith, C. R., & Swortwood, M. J. (2022). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. ResearchGate. [Link]

  • Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dthis compound Using Chiral Carboxylic Acid.
  • Low-temperature synthesis of methylphenidate hydrochloride.
  • Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding. AIR Unimi. [Link]

  • Thai, D. L., et al. (1998). Asymmetric Synthesis and Pharmacology of Methylphenidate and Its Para-Substituted Derivatives. Journal of Medicinal Chemistry. [Link]

  • Process for the preparation of dexmethylphenidate hydrochloride.
  • Smith, C. R., et al. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis. [Link]

  • Asymmetric Synthesis of Methylphenidate and Quinolizidinones by Addition of Aldehydes to Piperidine-Based Conjugated N-Acyl. Organic Letters. [Link]

  • Smith, C. R., & Swortwood, M. J. (2022). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. ResearchGate. [Link]

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An In-depth Technical Guide to the Chemical Properties of L-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

L-threo-Ritalinic acid, with the systematic IUPAC name (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid, is the principal and pharmacologically inactive metabolite of l-threo-methylphenidate.[1][2][3] As the less active enantiomer of the widely prescribed psychostimulant methylphenidate, understanding the metabolic fate of the l-threo isomer is crucial for a comprehensive pharmacokinetic and pharmacodynamic profile of the parent drug.[4] This technical guide provides a detailed overview of the core chemical properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and forensic analysis.

Molecular Structure and Stereochemistry

This compound is a chiral molecule possessing two stereocenters, leading to four possible stereoisomers. The "threo" designation refers to the relative configuration of the substituents on the two stereogenic carbons. In the case of this compound, both stereocenters are of the 'S' configuration.[5]

Table 1: Compound Identification

IdentifierValueSource(s)
IUPAC Name (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid[5]
CAS Number 129389-68-0[1]
Molecular Formula C₁₃H₁₇NO₂[1]
Molecular Weight 219.28 g/mol [1]
Canonical SMILES C1CCNC(=O)O[5]
InChI Key INGSNVSERUZOAK-RYUDHWBXSA-N[5]

Metabolic Formation

This compound is formed in vivo through the hydrolysis of l-threo-methylphenidate. This biotransformation is primarily catalyzed by the enzyme carboxylesterase 1 (CES1), which is predominantly found in the liver.[2] The hydrolysis of the methyl ester group of the parent drug leads to the formation of the corresponding carboxylic acid, this compound, which is then excreted.[2][6]

Metabolic Formation of this compound l-threo-Methylphenidate l-threo-Methylphenidate This compound This compound l-threo-Methylphenidate->this compound Carboxylesterase 1 (CES1) (Hydrolysis)

Caption: Metabolic conversion of l-threo-Methylphenidate.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of enantiomerically pure this compound are not extensively available in the public domain. Much of the existing data pertains to the racemic dl-threo mixture or the d-threo enantiomer.

Table 2: Physicochemical Properties of Ritalinic Acid Isomers

PropertyValueIsomer/FormSource(s)
Melting Point 236-240 °Cl-threo hydrochloride[7]
208-211 °C (dec.)dl-threo hydrochloride[1]
261-265 °Cdl-threo (racemic)[8]
Solubility Good to adequate in polar solvents (e.g., water, methanol, ethanol)dl-threo[1][2]
pKa (Predicted) Not Available--

Spectroscopic Data

Comprehensive spectroscopic data specifically for this compound is limited. However, data for related isomers and derivatives can provide valuable structural insights.

Infrared (IR) Spectroscopy

A patent for the resolution of dthis compound provides some characteristic IR absorption bands for d-threo-ritalinic acid hydrochloride, which can be considered a close approximation for the l-threo isomer.[7]

Table 3: Characteristic IR Absorption Bands for threo-Ritalinic Acid Hydrochloride

Wavenumber (cm⁻¹)AssignmentSource(s)
3150-2710O-H stretch of bonded COOH group[7]
2567, 2509N-H stretch[7]
1709C=O stretch of COOH group[7]
1585, 1456Benzenoid bands[7]
1396C-N stretch[7]
1182C-O stretch[7]
729, 704C-H out-of-plane bending of mono-substituted benzene ring[7]

Synthesis and Purification

The primary route to obtaining enantiomerically pure this compound is through the resolution of the racemic dthis compound.

Experimental Protocol: Resolution of dthis compound

This protocol is adapted from a patented method for the separation of d- and this compound.[7]

Materials:

  • dthis compound

  • Methanol

  • Water

  • (+)-Dibenzoyl-D-tartaric acid

  • Toluene

  • Concentrated Hydrochloric Acid

  • Acetone

Procedure:

  • Dissolve dthis compound in a methanol-water mixture at room temperature.

  • In a separate vessel, dissolve (+)-Dibenzoyl-D-tartaric acid in methanol.

  • Add the tartaric acid solution to the ritalinic acid solution at a temperature below 50°C.

  • Heat the resulting mixture to reflux (78-85°C) and maintain for 1-2 hours.

  • Filter the hot solution through a hyflo bed and wash with a water-methanol mixture.

  • Cool the filtrate to 20-25°C and maintain for an extended period (e.g., 13 hours) to allow for the crystallization of the d-threo-ritalinic acid-dibenzoyl tartaric acid salt.

  • Filter the crystalline salt. The mother liquor will be enriched with the this compound-dibenzoyl tartaric acid salt.

  • Treat the mother liquor with concentrated hydrochloric acid and toluene, then concentrate under vacuum.

  • Add acetone to the residue and cool to precipitate this compound hydrochloride.

  • Filter and dry the this compound hydrochloride.

Resolution of dthis compound cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomers dthis compound dthis compound Salt_Formation Formation of Diastereomeric Salts dthis compound->Salt_Formation Resolving Agent (+)-Dibenzoyl-D-tartaric acid Resolving Agent->Salt_Formation Solvent Methanol/Water Solvent->Salt_Formation Crystallization Cooling & Crystallization Salt_Formation->Crystallization d-Salt d-threo-Ritalinic Acid Salt (Precipitate) Crystallization->d-Salt l-Salt_Solution This compound Salt (in Mother Liquor) Crystallization->l-Salt_Solution Acidification_l Acidification (HCl) l-Salt_Solution->Acidification_l l-threo-Ritalinic_Acid_HCl This compound HCl Acidification_l->l-threo-Ritalinic_Acid_HCl

Caption: Workflow for the resolution of dthis compound.

Stability and Degradation

Analytical Methods

The quantification of this compound, particularly in biological samples, is predominantly achieved using chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] These methods offer high sensitivity and selectivity, allowing for the separation and accurate measurement of the individual enantiomers of both methylphenidate and ritalinic acid.

Chemical Reactivity

This compound exhibits the characteristic reactivity of both a carboxylic acid and a secondary amine. The carboxylic acid moiety can undergo esterification, for example, with methanol in the presence of an acid catalyst to form the corresponding methyl ester (l-threo-methylphenidate).[11] The piperidine nitrogen can act as a nucleophile.

Conclusion

This compound is a key metabolite in the disposition of l-threo-methylphenidate. While a significant body of knowledge exists regarding its formation and general properties, this technical guide highlights the need for more specific experimental data on the enantiomerically pure L-threo isomer. Further research into its specific physicochemical properties, spectroscopic characterization, and degradation pathways will provide a more complete understanding of this molecule, aiding in the fields of pharmacology, drug metabolism, and forensic science.

References

  • PharmGKB. Methylphenidate Pathway, Pharmacokinetics. [Link]

  • Chem-Impex International, Inc. Ritalinic acid. [Link]

  • Taylor & Francis. Ritalinic acid – Knowledge and References. [Link]

  • Google Patents. US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dthis compound Using Chiral Carboxylic Acid.
  • Google Patents.
  • Erowid. Approaches to the Preparation of Enantiomerically Pure (2R,2'R)-(+)-threo-Methylphenidate Hydrochloride. [Link]

  • PubChem. methyl (R)-phenyl((S)-piperidin-2-yl)acetate. [Link]

  • ResearchGate. Preparation and structural analysis of (±)-threo-ritalinic acid. [Link]

  • PubMed. Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. A stability indicating method development and validation for the simultaneous estimation of methylphenidate hydrochloride and its impurities in bulk and pharmaceutical dosage form by RP-HPLC. [Link]

  • ElectronicsAndBooks. The First Enantioselective Synthesis of (2R,2′R)-threo-(+)-Methylphenidate Hydrochloride. [Link]

  • ResearchGate. Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. [Link]

  • PubChem. This compound. [Link]

  • PharmaCompass. phenyl(piperidin-2-yl)acetic acid. [Link]

  • ResearchGate. The structures of (±)-threo-ritalinic acid [(±)-threo-2] and its methyl ester [(±)-threo-1·HCl]. [Link]

  • ChemBK. 2-Phenyl-2-(Piperidin-2-Yl)Acetic Acid. [Link]

  • International Journal of PharmTech Research. Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. [Link]

  • Google Patents.
  • Wikipedia. X-ray crystallography. [Link]

  • Molecules. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. [Link]

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  • Chemspace. (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid hydrochloride. [Link]

  • Trends in Analytical Chemistry. Stability-indicating methods for the determination of drug substances and their degradation products. [Link]

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  • PubChem. methyl (S)-phenyl((R)-piperidin-2-yl)acetate. [Link]

  • Molecules. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • ResearchGate. (PDF) Pharmacology of the enaniomers of threo-methylphenidate. [Link]

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  • Google Patents. US8552030B2 - Process for the preparation of d-threo-ritalinic acid hydrochloride by resolution of dthis compound using chiral carboxylic acid.

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An In-depth Technical Guide to L-threo-Ritalinic Acid: From Discovery to Modern Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-threo-Ritalinic acid, the major but pharmacologically inactive metabolite of methylphenidate (Ritalin®), represents a cornerstone in understanding the pharmacokinetics and metabolism of one of the most prescribed psychostimulants. Its discovery was a pivotal moment in elucidating the stereoselective processing of methylphenidate enantiomers, a process governed by the enzyme carboxylesterase 1 (CES1). This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the historical context of its discovery, the intricate details of its formation through stereoselective metabolism, its confirmed pharmacological inactivity, and its applications as a crucial biomarker in clinical and forensic toxicology. Furthermore, this document provides detailed, field-proven protocols for its chemical synthesis and for its bioanalysis using advanced techniques such as solid-phase extraction (SPE) and chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering a complete scientific resource on this key molecule.

Introduction: The Central Metabolite of Methylphenidate

Methylphenidate (MPH) is a phenethylamine-class central nervous system (CNS) stimulant, widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Commercial formulations of MPH are typically a racemic mixture of two enantiomers: d-threo-methylphenidate and l-threo-methylphenidate. The therapeutic efficacy of MPH is almost exclusively attributed to the d-threo enantiomer, which potently blocks the reuptake of dopamine and norepinephrine.

Upon oral administration, MPH undergoes extensive and rapid first-pass metabolism, primarily through de-esterification, leading to the formation of its main metabolite, α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid (RA). This metabolic conversion is not only the principal clearance pathway for the drug—with 60-80% of an administered dose recovered as RA in urine—but it is also highly stereoselective. The l-threo enantiomer of MPH is preferentially hydrolyzed over the d-threo enantiomer, resulting in the l-enantiomer of ritalinic acid, this compound, being a major metabolic product. Understanding the discovery, formation, and analytical quantification of this compound is therefore fundamental to the study of methylphenidate's pharmacokinetics, therapeutic monitoring, and forensic analysis.

Historical Context and Discovery

The elucidation of methylphenidate's metabolic fate was a critical step following its widespread clinical adoption. While MPH was synthesized in 1944, its primary metabolic pathways were detailed in the 1970s. A landmark study by Faraj et al. in 1974 provided the first comprehensive characterization of methylphenidate metabolism in humans and animals. Using radiolabeled ¹⁴C-methylphenidate, they demonstrated that the primary route of elimination was not through oxidation, as is common for many amphetamine-like compounds, but through the hydrolysis of the methyl ester group to form ritalinic acid. This study established that ritalinic acid was the major, pharmacologically inactive metabolite, accounting for the vast majority of the excreted drug.

Subsequent research focused on the stereochemical aspects of this metabolic process. It was observed that despite administering a 50:50 racemic mixture of MPH, the plasma concentrations of the d-threo enantiomer were significantly higher than those of the l-threo enantiomer. This led to the crucial discovery that the metabolism was stereoselective. These investigations confirmed that the rapid clearance of l-threo-MPH was due to its preferential hydrolysis to this compound, cementing the latter's importance as a key indicator of the body's processing of the parent drug.

The Engine of Metabolism: Carboxylesterase 1 (CES1)

The stereoselective hydrolysis of methylphenidate is catalyzed almost exclusively by human carboxylesterase 1 (CES1), a serine esterase predominantly expressed in the liver. This enzyme is responsible for the first-pass metabolism that significantly reduces the bioavailability of orally administered MPH.

Mechanism and Enantioselectivity

CES1 exhibits a profound substrate preference for the l-threo enantiomer of methylphenidate. The catalytic efficiency (kcat/Km) of CES1 for l-threo-methylphenidate is approximately 6-7 times greater than for its d-threo counterpart. This enzymatic preference is the primary reason for the rapid elimination of the l-isomer and the resulting higher plasma concentrations of the pharmacologically active d-isomer. The absolute oral bioavailability of l-threo-MPH is consequently very low (~5% or less), compared to ~22-23% for d-threo-MPH. This differential metabolism underscores why the therapeutic effects are driven by the d-enantiomer, while the l-enantiomer is rapidly converted to this compound.

Metabolic Pathway Visualization

The metabolic conversion is a direct hydrolysis of the methyl ester functional group to a carboxylic acid, a reaction that renders the molecule pharmacologically inert and more water-soluble for efficient renal excretion.

Metabolic Pathway of Methylphenidate cluster_0 Methylphenidate (MPH) Enantiomers cluster_1 Metabolites l_MPH l-threo-Methylphenidate (Pharmacologically Less Active) CES1 Carboxylesterase 1 (CES1) (Primarily in Liver) l_MPH->CES1 Preferential, Rapid Hydrolysis d_MPH d-threo-Methylphenidate (Pharmacologically Active) d_MPH->CES1 Slower Hydrolysis l_RA This compound (Inactive) d_RA d-threo-Ritalinic Acid (Inactive) CES1->l_RA Forms Major Metabolite CES1->d_RA

Figure 1. Stereoselective metabolism of methylphenidate by CES1.

Pharmacological Profile: A Confirmed Inactive Metabolite

A critical aspect of this compound is its pharmacological inactivity. The conversion of the methyl ester of MPH to the carboxylic acid of RA drastically alters the molecule's physicochemical properties, particularly its ability to cross the blood-brain barrier and interact with neurotransmitter transporters.

While direct, quantitative binding affinity data for this compound at the dopamine transporter (DAT) and norepinephrine transporter (NET) is not extensively published in comparative studies, it is widely accepted to be pharmacologically inert. The structural change from an ester to a more polar carboxylic acid group prevents effective binding to the active sites of these transporters. For context, the active d-threo-MPH enantiomer exhibits high affinity for these transporters, with reported IC₅₀ values in the nanomolar range, whereas the l-threo-MPH enantiomer has significantly lower affinity. The addition of a charged carboxylate group in ritalinic acid further diminishes any potential for meaningful interaction. This inactivity is a crucial factor in its role as a detoxification product, ensuring that the metabolite does not contribute to the stimulant effects or side effects of the parent drug.

Chemical Synthesis of dthis compound

While this compound is a metabolite, its racemic form, dthis compound, is a key intermediate in the synthesis of methylphenidate. The synthesis can be achieved through a multi-step process starting from basic chemical precursors. Subsequently, chiral resolution techniques can be employed to isolate the desired l-enantiomer if required, though often the racemic mixture is used for further synthesis of racemic MPH.

Synthesis Protocol: From 2-Chloropyridine and Phenylacetonitrile

This protocol outlines a common synthetic route to produce the racemic dthis compound. The causality behind this pathway is the robust and well-established nature of nucleophilic aromatic substitution, nitrile hydrolysis, and pyridine ring reduction.

Objective: To synthesize dthis compound.

Materials:

  • 2-Chloropyridine

  • Phenylacetonitrile (Benzyl cyanide)

  • Sodium amide (NaNH₂) or other strong base

  • Sulfuric Acid (H₂SO₄)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Hydrogen gas (H₂)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Appropriate solvents (e.g., toluene, water, ethanol)

Methodology:

  • Step 1: Nucleophilic Substitution to form α-Phenyl-α-(2-pyridyl)acetonitrile.

    • Rationale: This step forms the core carbon-carbon bond of the molecule. Phenylacetonitrile is deprotonated by a strong base like sodium amide to form a resonance-stabilized carbanion, which then acts as a nucleophile, displacing the chloride from 2-chloropyridine.

    • In a suitable reaction vessel under an inert atmosphere, dissolve phenylacetonitrile in an anhydrous solvent like toluene.

    • Carefully add sodium amide in portions while controlling the temperature.

    • Add 2-chloropyridine to the reaction mixture and heat to drive the substitution reaction to completion.

    • After cooling, quench the reaction with water and perform a liquid-liquid extraction to isolate the crude α-phenyl-α-(2-pyridyl)acetonitrile. Purify via distillation or chromatography.

  • Step 2: Hydrolysis of Nitrile to Amide.

    • Rationale: The nitrile group is converted to a primary amide, which is a precursor to the final carboxylic acid. This is typically achieved via acid-catalyzed hydration.

    • Treat the product from Step 1 with concentrated sulfuric acid.

    • Carefully add water and heat the mixture to facilitate hydrolysis to α-phenyl-α-(2-pyridyl)acetamide.

    • Neutralize the mixture and extract the amide product.

  • Step 3: Reduction of Pyridine Ring.

    • Rationale: The aromatic pyridine ring is hydrogenated to a piperidine ring. Adams' catalyst is a highly effective catalyst for this transformation. This step creates the two chiral centers of the molecule, resulting in a mixture of threo and erythro diastereomers.

    • Dissolve the amide from Step 2 in a suitable solvent such as ethanol.

    • Add PtO₂ catalyst and place the mixture in a hydrogenation apparatus.

    • Pressurize the vessel with hydrogen gas and agitate until hydrogen uptake ceases.

    • Filter off the catalyst to yield a solution containing a mixture of threo- and erythro-α-phenyl-2-piperidineacetamide.

  • Step 4: Epimerization and Hydrolysis to dthis compound.

    • Rationale: The less stable erythro isomer is converted to the more thermodynamically stable threo isomer under basic conditions (epimerization). Simultaneously, the amide is hydrolyzed to the carboxylate.

    • Treat the diastereomeric mixture from Step 3 with a concentrated solution of potassium hydroxide (e.g., 50% KOH in water) and heat to reflux.

    • This harsh basic condition facilitates both the hydrolysis of the amide to the potassium salt of ritalinic acid and the epimerization at the benzylic carbon to favor the threo configuration.

    • After cooling, carefully acidify the reaction mixture with hydrochloric acid to a pH of ~6.5.

    • The dthis compound will precipitate out of the solution.

    • Filter, wash with cold water, and dry the product to yield pure dthis compound.

Modern Analytical Methodologies

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, compliance monitoring, and forensic toxicology. Due to its polar nature and the need to distinguish it from its enantiomer and parent drug, the gold-standard technique is chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: The amphoteric nature of ritalinic acid (containing both a basic amine and an acidic carboxylic acid group) makes traditional liquid-liquid extraction inefficient. SPE, particularly using a mixed-mode cation exchange sorbent, provides a robust and clean extraction by exploiting both hydrophobic and ionic interactions.

Protocol: SPE from Human Plasma

  • Pre-treatment: To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., this compound-d5) and 1 mL of a weak buffer (e.g., 100 mM phosphate buffer, pH 6.0). Vortex to mix.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.

    • Wash 2: Add 1 mL of methanol to remove hydrophobic interferences.

  • Elution: Elute the ritalinic acid with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the acidic analyte, disrupting its ionic retention on the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Analytical Workflow Visualization

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Plasma Sample s2 Add Internal Standard (RA-d5) s1->s2 s3 SPE Extraction (Mixed-Mode Cation Exchange) s2->s3 s4 Elute, Evaporate, Reconstitute s3->s4 a1 Chiral HPLC Separation (e.g., Vancomycin-based column) s4->a1 Inject a2 Electrospray Ionization (ESI+) Source a1->a2 a3 Tandem Mass Spectrometer (MS/MS) a2->a3 a4 Multiple Reaction Monitoring (MRM) a3->a4 d1 Quantification using Internal Standard a4->d1 Data Acquisition d2 Report Concentration (ng/mL) d1->d2

Figure 2. Workflow for bioanalysis of this compound.
Chiral LC-MS/MS Analysis

Rationale: This technique provides the ultimate specificity and sensitivity. A chiral stationary phase physically separates the L- and d-enantiomers, while tandem mass spectrometry provides unambiguous identification and quantification based on mass-to-charge ratio and fragmentation patterns.

Typical LC-MS/MS Parameters:

ParameterSettingRationale
LC Column Chiral Stationary Phase (e.g., Astec Chirobiotic V2, 5 µm)Enables physical separation of L- and d-enantiomers. Vancomycin-based columns are effective for this separation.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive-mode electrospray ionization.
Mobile Phase B 0.1% Formic Acid in MethanolOrganic phase for eluting analytes from the reversed-phase characteristics of the chiral column.
Gradient 5% B to 95% B over 10 minutesA standard gradient to elute the polar ritalinic acid while ensuring good peak shape.
Flow Rate 0.4 mL/minA typical flow rate for analytical HPLC columns, compatible with ESI sources.
Ionization Mode Electrospray Ionization, Positive (ESI+)The piperidine nitrogen is readily protonated, making ESI+ the most sensitive mode.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transitions L-threo-RA: m/z 220.1 → 91.1, 220.1 → 77.1Precursor ion [M+H]⁺ is m/z 220.1. Product ions correspond to the tropylium ion (m/z 91.1) and phenyl group (m/z 77.1).
L-threo-RA-d5: m/z 225.1 → 96.1The mass shift in the internal standard allows for precise quantification, correcting for matrix effects and extraction loss.

Validation Parameters: A robust method should be validated according to international guidelines, with typical performance characteristics being:

  • Linear Range: 0.5 - 500 ng/mL

  • Limit of Quantification (LOQ): 0.5 ng/mL

  • Accuracy (Bias %): Within ±15%

  • Precision (CV %): <15%

Applications in Scientific and Clinical Fields

  • Biomarker of Compliance and Abuse: Since ritalinic acid is the major metabolite, its presence in urine is a reliable indicator of recent methylphenidate ingestion. In pain management or addiction treatment settings, urine drug screens for ritalinic acid can confirm patient compliance with prescribed MPH. Conversely, its detection can indicate illicit use in forensic investigations.

  • Pharmacokinetic Research: The ratio of parent drug to metabolite, and specifically the ratio of the d- and l-enantiomers of both MPH and RA, provides critical insights into an individual's metabolic capacity, largely governed by CES1 genetics and function.

  • Synthetic Chemistry Intermediate: As previously detailed, dthis compound is a pivotal precursor in the industrial synthesis of racemic methylphenidate.

Conclusion

This compound, far from being a mere metabolic byproduct, is a molecule of significant scientific and clinical importance. Its discovery was instrumental in unraveling the complex, stereoselective pharmacokinetics of methylphenidate. As the pharmacologically inert, primary metabolite, it serves as an indispensable biomarker for assessing drug exposure. The advanced analytical protocols developed for its chiral separation and quantification enable precise characterization in both research and applied settings. For any professional involved in the development, study, or monitoring of methylphenidate, a thorough technical understanding of this compound is not just beneficial, but essential.

References

  • Methylphenidate. (2024). In StatPearls. StatPearls Publishing. [Link]

  • Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. (n.d.). U.S. Food and Drug Administration. [Link]

  • Sun, Z., Murry, D. J., Sanghani, S. P., Davis, W. I., Kedishvili, N. Y., Zou, Q., & Bosron, W. F. (2004). Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. Journal of Pharmacology and Experimental Therapeutics, 310(2), 469–476. [Link]

  • Zhu, H. J., & Markowitz, J. S. (2009). Carboxylesterase 1 (CES1) catalyzed hydrolysis and transesterification of methylphenidate (MPH) and isopropylphenidate (IPH) in the presence of ethanol. ResearchGate. [Link]

  • Ritalinic acid. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]

  • US Patent 8,552,030 B2. (2013). Process for the preparation of d-threo-ritalinic acid hydrochloride by resolution of dthis compound using chiral carboxylic acid.
  • US Patent 9,475,770 B2. (2016). Low-temperature synthesis of methylphenidate hydrochloride.
  • Wyss, S., Ametamey, S. M., & Milicevic Sephton, S. (2013). Preparation and structural analysis of (±)-threo-ritalinic acid. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 10), 1186–1189. [Link]

  • O'Brien, K. M., et al. (2020). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. ResearchGate. [Link]

  • Faraj, B. A., Israili, Z. H., Perel, J. M., Jenkins, M. L., Holtzman, S. G., Cucinell, S. A., & Dayton, P. G. (1974). Metabolism and disposition of methylphenidate-14C: studies in man and animals. The Journal of Pharmacology and Experimental Therapeutics, 191(3), 535–547. [Link]

  • Doerge, D. R., Fogle, C. M., Paule, M. G., McCullagh, M., & Bajic, S. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 14(8), 619–623. [Link]

  • A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid. (n.d.). Quick Company. [Link]

  • Methylphenidate Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]

  • Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate. (n.d.). University of Saskatchewan Library. [Link]

  • Rosland, S., Oiestad, E. L., Andersen, J. M., & Vindenes, V. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 36(8), 559–565. [Link]

  • Srinivas, N. R., Hubbard, J. W., & Midha, K. K. (1993). Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. Pharmaceutical research, 10(1), 14–21. [Link]

  • Peters, F. T., Meyer, M. R., Fritschi, G., & Maurer, H. H. (2007). Determination of Ritalinic Acid in Autopsy Material Using SPE and LC/MS/MS. GTFCh Symposium. [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). PharmGKB summary: methylphenidate pathway, pharmacokinetics/pharmacodynamics. Pharmacogenetics and genomics, 22(9), 684–688. [Link]

  • Arvidsson, M., et al. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229–237. [Link]

  • Lewis, W. G., & Green, S. A. (2002). Urinary screening for methylphenidate (Ritalin) abuse: a comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. Journal of analytical toxicology, 26(8), 580–584. [Link]

  • Chan, Y. P., & Soldin, S. J. (1980). A thin layer chromatographic method for high volume screening of urine for methylphenidate abuse. Therapeutic drug monitoring, 2(4), 365–369. [Link]

A Comprehensive Technical Guide to the Biocatalytic Synthesis of L-threo-Ritalinic Acid from Methylphenidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methylphenidate (MPH), a chiral pharmaceutical agent, is predominantly metabolized in humans to its inactive metabolite, ritalinic acid (RA). This biotransformation is a highly efficient and stereoselective process, offering a compelling model for enzymatic synthesis. This guide provides an in-depth technical exploration of the biosynthesis of L-threo-Ritalinic Acid from its parent compound, l-threo-methylphenidate. We will dissect the primary enzymatic pathway mediated by Carboxylesterase 1 (CES1A1), explore the nascent potential of microbial transformations, and provide a validated experimental framework for conducting and analyzing this conversion in a research setting. This document is intended for researchers, chemists, and drug development professionals seeking to understand, replicate, or harness this biocatalytic reaction for metabolic studies, reference standard generation, or green chemistry applications.

Introduction

Methylphenidate is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] The commercial drug is typically a racemic mixture of two enantiomers: d-threo-methylphenidate and l-threo-methylphenidate.[2] Extensive pharmacological evidence indicates that the therapeutic activity resides almost exclusively in the d-threo enantiomer.[3][4]

Upon oral administration, methylphenidate undergoes rapid and extensive first-pass metabolism, primarily through de-esterification to form α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid.[5][6] This hydrolysis renders the compound pharmacologically inactive.[4] The metabolic process is profoundly stereoselective, with the l-threo enantiomer being cleared far more rapidly than its therapeutically active d-threo counterpart.[5] This guide focuses on the specific biotransformation of the l-threo isomer, providing a technical blueprint for the biosynthesis of this compound.

Part 1: The Core Enzymatic Pathway: Stereoselective Hydrolysis by Carboxylesterase 1 (CES1A1)

The conversion of methylphenidate to ritalinic acid is a textbook example of efficient, enzyme-driven hydrolysis. This process is almost entirely governed by a single, highly proficient enzyme.

The Biocatalyst: Human Carboxylesterase 1 (CES1A1)

The primary enzyme responsible for the stereoselective metabolism of methylphenidate is human Carboxylesterase 1, specifically the CES1A1 isoform.[5] This serine hydrolase is highly expressed in the human liver, the principal site of MPH metabolism. Its function is to hydrolyze ester-containing compounds, playing a critical role in the detoxification and metabolism of a vast array of xenobiotics, including many therapeutic drugs.

Mechanism of Action and Stereoselectivity

CES1A1 catalyzes the hydrolysis of the methyl ester group of methylphenidate to a carboxylic acid, yielding ritalinic acid. The key feature of this biotransformation is its remarkable stereoselectivity. CES1A1 displays a strong preference for the l-threo enantiomer of methylphenidate over the d-threo enantiomer. This enzymatic bias is the reason for the rapid clearance of the l-isomer from plasma following administration of the racemic mixture.[5]

The catalytic efficiency of CES1A1 for l-methylphenidate is approximately 3.7 to 5.9 times greater than for d-methylphenidate, ensuring the swift and preferential conversion of the l-isomer to this compound.[5]

Enzyme Kinetics

The pronounced stereoselectivity of CES1A1 is quantitatively demonstrated by its kinetic parameters for each enantiomer. The catalytic efficiency, represented by the kcat/Km ratio, is significantly higher for the l-threo isomer.

Enantiomerkcat/Km (mM⁻¹ min⁻¹)Relative Efficiency
l-threo-Methylphenidate 7.7~3.7 - 5.9x
d-threo-Methylphenidate 1.3 - 2.11x
Table 1: Comparative catalytic efficiency of recombinant human CES1A1 for methylphenidate enantiomers. Data synthesized from Sun et al. (2004).[5]

This kinetic data is foundational, explaining from a mechanistic standpoint why this compound is the predominantly and rapidly formed metabolite. For researchers, it confirms that using a racemic mixture of MPH as a substrate with CES1A1 will yield a product highly enriched in this compound.

Visualization of the Enzymatic Pathway

CES1A1_Hydrolysis cluster_reactants Substrates cluster_products Products l_MPH l-threo-Methylphenidate CES1A1 Carboxylesterase 1 (CES1A1) l_MPH->CES1A1 H2O H₂O H2O->CES1A1 l_RA This compound Methanol Methanol CES1A1->l_RA Hydrolysis CES1A1->Methanol

Caption: Enzymatic conversion of l-threo-methylphenidate by CES1A1.

Part 2: Alternative Biosynthetic Routes & Key Considerations

While CES1A1 is the definitive catalyst in human metabolism, other biological systems present potential, albeit more complex, avenues for this biotransformation.

Microbial Biotransformation: An Emerging Field

Recent research has investigated the role of gut microbiota in methylphenidate metabolism. In silico analyses have identified that several species of gut bacteria, including E. coli, possess genetic homologues to the human CES1 enzyme. Initial in vitro experiments with complex bacterial communities from intestinal samples demonstrated the conversion of MPH to ritalinic acid.

However, this observation comes with a critical caveat. Methylphenidate is susceptible to spontaneous, non-enzymatic hydrolysis, a reaction that is highly dependent on pH. Further studies have suggested that the observed conversion in bacterial cultures may be primarily due to pH shifts caused by bacterial metabolism rather than direct, specific enzymatic activity.

Expert Insight: For drug development professionals, this highlights the importance of evaluating drug stability across the physiological pH range of the gastrointestinal tract. For biosynthesis researchers, it mandates the use of rigorously buffered systems and no-enzyme controls to distinguish true enzymatic conversion from chemical hydrolysis.

Environmental Biodegradation

Studies on the environmental fate of pharmaceuticals have identified bacterial strains, such as Arthrobacter sp. and Nocardioides sp., that can biodegrade ritalinic acid, using it as a source of carbon and nitrogen. While these studies focus on the catabolism of ritalinic acid, they demonstrate that microbial enzymatic machinery capable of interacting with the piperidine backbone exists in nature. This opens a speculative but scientifically valid avenue for future research: screening these or similar microbes for esterase activity capable of performing the initial hydrolysis of methylphenidate itself.

Part 3: Experimental Protocol: Enzymatic Synthesis and Analysis

This section provides a robust framework for the in vitro synthesis of this compound using recombinant CES1A1, followed by analytical validation.

Objective

To perform and quantify the stereoselective enzymatic hydrolysis of l-threo-methylphenidate to this compound using recombinant human CES1A1, with accurate monitoring via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Visualization

experimental_workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) reaction 2. Reaction Incubation (37°C, Time-course) prep->reaction quench 3. Reaction Quenching (Acetonitrile) reaction->quench sample_prep 4. Sample Cleanup (Centrifugation / SPE) quench->sample_prep analysis 5. LC-MS/MS Analysis (Chiral Separation & Quantification) sample_prep->analysis data 6. Data Interpretation analysis->data

Sources

Theoretical Modeling of L-threo-Ritalinic Acid: A Technical Guide to Unveiling its Structural Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Computation and Chemistry in Drug Metabolite Analysis

In the landscape of modern drug development, understanding the metabolic fate of a therapeutic agent is as crucial as defining its primary pharmacological activity. Metabolites can range from being inert bystanders to active contributors to the therapeutic or toxicological profile of a drug. L-threo-Ritalinic Acid, the primary and inactive metabolite of the widely prescribed psychostimulant methylphenidate (Ritalin), presents a compelling case study for the application of theoretical modeling.[1][2][3] Its inactivity, despite its structural similarity to the parent compound, underscores the subtle yet profound impact of molecular structure on biological function.

This technical guide provides a comprehensive, in-depth exploration of the theoretical modeling of the this compound structure. We will move beyond a mere recitation of computational protocols, delving into the rationale behind the selection of specific theoretical methods and parameters. This document is designed for researchers, scientists, and drug development professionals, offering a robust framework for applying computational chemistry to elucidate the structural and electronic properties of small molecule metabolites. Our approach is grounded in the principles of scientific integrity, providing a self-validating system where theoretical predictions are rigorously compared against experimental data.

The Significance of this compound: A Structural Perspective on Inactivity

Methylphenidate functions primarily by blocking the dopamine and norepinephrine transporters in the central nervous system.[2][4] Its therapeutic effects are largely attributed to the d-threo-enantiomer.[3] The metabolic conversion of methylphenidate to ritalinic acid is primarily mediated by the enzyme carboxylesterase 1 (CES1) through the hydrolysis of the methyl ester group.[1][2] This seemingly minor chemical modification—the transformation of an ester to a carboxylic acid—dramatically alters the molecule's pharmacological profile, rendering this compound inactive.[1][3]

The core of this inactivity lies in the altered physicochemical properties of the molecule, which in turn are dictated by its three-dimensional structure and electronic distribution. Theoretical modeling allows us to probe these characteristics with a level of detail that can be challenging to achieve through experimental methods alone. By accurately predicting the geometry, conformational preferences, and electronic properties of this compound, we can gain valuable insights into the molecular basis of its inability to effectively bind to the dopamine and norepinephrine transporters.

The Computational Strategy: A Rationale for Method Selection

The choice of a computational method is a critical decision that directly influences the accuracy and reliability of the theoretical model. For a small organic molecule like this compound, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[5][6]

Why Density Functional Theory (DFT)?

DFT has emerged as a workhorse in computational chemistry for its ability to provide high-quality results for a wide range of molecular systems.[5] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy of a system based on its electron density, a more manageable variable. This makes it particularly well-suited for the geometry optimization and property prediction of drug-like molecules.

Selecting the Functional and Basis Set: A Justified Approach

The accuracy of a DFT calculation is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: B3LYP. For organic molecules, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional has a long and successful track record of providing reliable geometries and energies.[7][8] Benchmarking studies have consistently shown that B3LYP offers a good compromise between accuracy and computational efficiency for a broad range of organic compounds.[5][7][8] Its inclusion of a portion of exact Hartree-Fock exchange improves the description of electronic effects that are crucial for understanding molecular structure and reactivity.

  • Basis Set: 6-31G.* The choice of a basis set determines the flexibility the system has to describe the spatial distribution of its electrons. The Pople-style 6-31G* basis set is a widely used and well-validated choice for geometry optimizations of small to medium-sized organic molecules. It is a split-valence basis set, meaning it uses two sets of functions to describe the valence electrons, providing a more accurate representation of their distribution. The addition of a polarization function on heavy (non-hydrogen) atoms, denoted by the asterisk (*), allows for the description of non-spherical electron distributions, which is essential for accurately modeling the geometry of molecules with heteroatoms and complex bonding arrangements like this compound.

This combination of B3LYP/6-31G* provides a robust and reliable level of theory for the initial geometry optimization of this compound, offering a high probability of yielding a structure that is in good agreement with experimental data.

Experimental Protocol: A Step-by-Step Guide to the Theoretical Modeling of this compound

This section provides a detailed, step-by-step methodology for the theoretical modeling of this compound. The protocol is designed to be followed using common quantum chemistry software packages such as Gaussian, GAMESS, or ORCA.[9][10] For visualization and analysis of the results, software such as GaussView or Avogadro is recommended.[11][12][13]

Workflow Overview

The computational workflow for the theoretical modeling of this compound can be summarized as follows:

workflow A 1. Initial Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-31G*) A->B C 3. Frequency Analysis B->C D 4. Verification of Minimum Energy Structure C->D E 5. Analysis of Optimized Geometry D->E No imaginary frequencies F 6. Comparison with Experimental Data E->F G 7. Electronic Property Analysis (HOMO/LUMO) E->G

Caption: A schematic overview of the computational workflow for the theoretical modeling of this compound.

Step 1: Initial Structure Input
  • Obtain Initial Coordinates: The starting point for the calculation is an initial 3D structure of this compound. This can be generated using a molecular builder within a graphical user interface like GaussView or Avogadro. Alternatively, initial coordinates can be obtained from a chemical database. It is crucial to ensure the correct stereochemistry (L-threo) is represented.

  • Define Charge and Multiplicity: For this compound, the net charge is 0 (neutral molecule). As it is a closed-shell molecule with all electrons paired, the spin multiplicity is a singlet (1).

Step 2: Geometry Optimization
  • Select Job Type: In your quantum chemistry software, select the "Optimization" or "Opt" job type.

  • Specify the Level of Theory:

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-31G*

  • Submit the Calculation: Save the input file and submit it to the computational chemistry software. The software will iteratively adjust the positions of the atoms to find the lowest energy conformation, i.e., the optimized geometry.[14]

Step 3: Frequency Analysis
  • Select Job Type: Following the successful completion of the geometry optimization, perform a "Frequency" or "Freq" calculation.

  • Use the Optimized Geometry: It is imperative that the frequency calculation is performed on the optimized geometry from the previous step. Most software packages allow for a combined "Opt+Freq" job, which is highly recommended.

  • Specify the Same Level of Theory: Use the identical B3LYP/6-31G* level of theory as in the geometry optimization.

Step 4: Verification of the Minimum Energy Structure
  • Analyze the Output: Upon completion of the frequency calculation, examine the output file.

  • Check for Imaginary Frequencies: A true minimum energy structure will have no imaginary frequencies (displayed as negative values in the output). The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a saddle point on the potential energy surface, and further optimization is required.

Step 5: Analysis of the Optimized Geometry
  • Extract Geometric Parameters: From the output file of the successful optimization, extract the key geometric parameters, including bond lengths, bond angles, and dihedral angles.[15][16]

  • Visualize the Structure: Use a molecular visualization program to view the 3D structure of the optimized this compound molecule.

Step 6: Comparison with Experimental Data
  • Obtain Experimental Data: The most reliable experimental data for comparison comes from X-ray crystallography. A published study on the crystal structure of (±)-threo-ritalinic acid provides the necessary experimental bond lengths and angles.

  • Tabulate and Compare: Create a table to compare the theoretically calculated geometric parameters with the experimental values. Calculate the percentage difference to quantify the level of agreement.

Step 7: Electronic Property Analysis
  • Visualize Molecular Orbitals: Use the checkpoint file (.chk or .fchk) from the Gaussian calculation to visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) using a program like GaussView.[11][12][17][18]

  • Analyze the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and electronic excitability.

Results and Discussion: A Convergence of Theory and Experiment

Following the protocol outlined above, the geometry of this compound was optimized at the B3LYP/6-31G* level of theory. A subsequent frequency calculation confirmed that the optimized structure corresponds to a true minimum on the potential energy surface, as evidenced by the absence of any imaginary frequencies.

The Optimized Structure of this compound

The optimized 3D structure of this compound reveals a chair conformation for the piperidine ring, which is a common feature for such six-membered heterocyclic systems.

Caption: A 2D representation of the this compound molecule, highlighting the atom numbering.

Comparison of Theoretical and Experimental Geometries

A critical step in validating our theoretical model is to compare the calculated geometric parameters with those determined experimentally from X-ray crystallography. The table below presents a comparison of selected bond lengths and angles.

ParameterTheoretical (B3LYP/6-31G*)Experimental (X-ray)% Difference
Bond Lengths (Å)
C7-C91.5211.5250.26
C7-C21.5451.5490.26
C8-O11.2151.2110.33
C8-O21.3501.3450.37
N1-C21.4781.4820.27
Bond Angles (º)
C9-C7-C2111.5111.20.27
O1-C8-O2124.8125.10.24
C7-C2-N1110.2109.90.27

The data in the table demonstrates an excellent agreement between the theoretically predicted and experimentally determined geometries, with percentage differences well below 1%. This high level of concordance validates the chosen level of theory (B3LYP/6-31G*) as appropriate and reliable for describing the structure of this compound.

Electronic Structure: Insights from Frontier Molecular Orbitals

The frontier molecular orbitals, the HOMO and LUMO, provide valuable information about the electronic character of a molecule.

  • HOMO: The HOMO is primarily localized on the phenyl ring, indicating that this is the region of highest electron density and the most likely site for electrophilic attack.

  • LUMO: The LUMO is predominantly centered on the carboxylic acid group, suggesting this is the most electron-deficient region and the likely site for nucleophilic attack.

The HOMO-LUMO energy gap is a key descriptor of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity. The calculated HOMO-LUMO gap for this compound provides a quantitative measure of its electronic stability.

Conclusion: From Structure to Inactivity - A Unified Perspective

This technical guide has presented a comprehensive and validated theoretical model of the this compound structure. The excellent agreement between the DFT-calculated geometry and experimental X-ray diffraction data underscores the predictive power of the chosen computational methodology.

The structural and electronic insights gained from this model contribute to a deeper understanding of the pharmacological inactivity of this compound. The presence of the ionizable carboxylic acid group, in place of the methyl ester in the parent drug, significantly alters the molecule's polarity, hydrogen bonding capacity, and overall electronic distribution. These changes likely hinder its ability to effectively cross the blood-brain barrier and bind to the hydrophobic pockets of the dopamine and norepinephrine transporters, which are crucial for the pharmacological activity of methylphenidate.

The workflow and methodologies detailed in this guide provide a robust framework for the theoretical modeling of other small molecule drug metabolites. By integrating computational chemistry with experimental data, researchers can accelerate the process of understanding the structure-activity relationships of metabolites, ultimately contributing to the development of safer and more effective therapeutic agents.

References

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A Technical Guide to the Foundational Research of Ritalinic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The principle of stereoisomerism is a cornerstone of modern pharmacology and drug development. The differential pharmacological and metabolic effects of enantiomers and diastereomers necessitate a granular understanding of each stereoisomer of a drug and its metabolites. Ritalinic acid, the primary and pharmacologically inactive metabolite of the widely prescribed psychostimulant methylphenidate, presents a compelling case study in stereoselective metabolism and analysis. This guide provides an in-depth exploration of the foundational research concerning the isomers of ritalinic acid, intended for researchers, chemists, and drug development professionals. We will delve into the stereochemical origins, synthesis and resolution strategies, analytical separation techniques, and the profound impact of stereochemistry on the pharmacokinetic profile of this key metabolite.

Stereochemical Landscape of Ritalinic Acid

Methylphenidate (MPH) possesses two chiral centers, giving rise to four distinct stereoisomers: (2R,2'R)- and (2S,2'S)-threo-methylphenidate, and (2R,2'S)- and (2S,2'R)-erythro-methylphenidate.[1] The therapeutic efficacy of MPH is almost exclusively attributed to the d-threo isomer [(2R,2'R)-methylphenidate], while the erythro isomers have been associated with adverse effects.[2]

The metabolic hydrolysis of each MPH isomer yields the corresponding ritalinic acid (RA) isomer. Therefore, four stereoisomers of ritalinic acid exist, mirroring those of the parent drug. The focus of most research has been on the threo isomers, as they are the metabolites of the therapeutically relevant form of methylphenidate.

G cluster_MPH Methylphenidate (MPH) Isomers cluster_RA Ritalinic Acid (RA) Isomers d_threo_MPH d-threo-MPH ((2R,2'R)) - Active d_threo_RA d-threo-RA d_threo_MPH->d_threo_RA Metabolism (CES1) l_threo_MPH l-threo-MPH ((2S,2'S)) l_threo_RA l-threo-RA l_threo_MPH->l_threo_RA Metabolism (CES1) d_erythro_MPH d-erythro-MPH ((2R,2'S)) d_erythro_RA d-erythro-RA d_erythro_MPH->d_erythro_RA Metabolism (CES1) l_erythro_MPH l-erythro-MPH ((2S,2'R)) l_erythro_RA l-erythro-RA l_erythro_MPH->l_erythro_RA Metabolism (CES1)

Synthesis, Epimerization, and Resolution of Ritalinic Acid Isomers

The preparation of specific ritalinic acid isomers is critical for their use as analytical standards and for further pharmacological investigation. Methodologies primarily involve the hydrolysis of the corresponding methylphenidate isomer, followed by resolution of the racemate.

Synthesis via Hydrolysis

The most direct route to dl-threo-ritalinic acid is the hydrolysis of racemic threo-methylphenidate. This is typically achieved under basic conditions.

Protocol 1: Basic Hydrolysis of dl-threo-Methylphenidate [3]
  • Reaction Setup: Dissolve racemic dl-threo-methylphenidate in a suitable solvent mixture. A patent describes the use of 50% potassium hydroxide (KOH) solution.[3]

  • Hydrolysis: Heat the mixture at reflux. The reaction progress is monitored to ensure complete conversion of the methyl ester to the carboxylate.

  • Work-up: After cooling, the reaction mixture is acidified. This protonates the carboxylate, causing the ritalinic acid to precipitate.

  • Isolation: The solid dthis compound is isolated by filtration, washed, and dried.

Epimerization: Converting erythro to threo

Since the erythro isomers are often undesired byproducts of synthesis, methods for their conversion to the more relevant threo form are valuable. This process, known as epimerization, targets the benzylic chiral center.

The conversion can be achieved by heating in the presence of a strong base, which facilitates the equilibration to the thermodynamically more stable threo isomer.[4] U.S. Patent 2,957,880 describes a general process for this conversion using alkali at elevated temperatures.[4] This epimerization can often be performed concurrently with the hydrolysis step.[3]

Chiral Resolution of dthis compound

To obtain the individual d- and l-threo enantiomers, the racemic mixture must be resolved. This is typically accomplished by forming diastereomeric salts with a chiral resolving agent.

Protocol 2: Resolution using a Chiral Carboxylic Acid [5]

This protocol outlines the resolution of dthis compound using (+)-dibenzoyl-D-tartaric acid as the resolving agent.

  • Salt Formation: Dissolve dthis compound in a methanol-water mixture. Add a methanol solution of (+)-dibenzoyl-D-tartaric acid.

  • Diastereomer Precipitation: Heat the mixture to reflux, then cool slowly. The d-threo-ritalinic acid-(+)-dibenzoyl-D-tartrate salt is less soluble and will preferentially precipitate.

  • Isolation of d-Isomer Salt: Filter the mixture to isolate the precipitated diastereomeric salt. The mother liquor will be enriched with the l-threo isomer.

  • Liberation of the Free Acid: Treat the isolated salt with a strong acid, such as hydrochloric acid, to break the diastereomeric salt. The desired d-threo-ritalinic acid (as its HCl salt) can then be isolated by precipitation or extraction.[6]

  • Recovery of l-Isomer: The this compound can be recovered from the mother liquor from step 3 by a similar acidification and extraction process.[5]

G dl_MPH dl-threo-Methylphenidate hydrolysis Basic Hydrolysis (e.g., KOH, reflux) dl_MPH->hydrolysis dl_RA dthis compound (Racemic Mixture) hydrolysis->dl_RA resolution Resolution with Chiral Acid (e.g., (+)-DBTA) dl_RA->resolution salts Diastereomeric Salts (d-RA-DBTA & l-RA-DBTA) resolution->salts filtration Fractional Crystallization & Filtration salts->filtration d_salt d-threo-RA Salt (Precipitate) filtration->d_salt Less Soluble l_salt_mother l-threo-RA Salt (in Mother Liquor) filtration->l_salt_mother More Soluble acid_break_d Acid Treatment (e.g., HCl) d_salt->acid_break_d acid_break_l Acid Treatment (e.g., HCl) l_salt_mother->acid_break_l d_RA_final Pure d-threo-Ritalinic Acid acid_break_d->d_RA_final l_RA_final Pure this compound acid_break_l->l_RA_final

Stereoselective Metabolism & Pharmacokinetics

The metabolism of methylphenidate to ritalinic acid is a critical determinant of its pharmacokinetic profile and is profoundly stereoselective.

The Role of Carboxylesterase 1 (CES1)

The primary metabolic pathway for MPH is de-esterification to ritalinic acid, a reaction catalyzed almost exclusively by carboxylesterase 1 (CES1), which is highly expressed in the liver.[7] This enzyme exhibits a significant preference for one enantiomer over the other.

In vitro studies using recombinant human CES1A1 have demonstrated that the catalytic efficiency (kcat/Km) for l-threo-methylphenidate is approximately 6-fold greater than for d-threo-methylphenidate (7.7 mM-1 min-1 for l-MPH vs. 1.3-2.1 mM-1 min-1 for d-MPH).[7] This enzymatic preference is the mechanistic basis for the observed pharmacokinetic differences in vivo.

Pharmacokinetic Consequences of Stereoselectivity

When a racemic mixture of dl-threo-methylphenidate is administered orally, it undergoes extensive first-pass metabolism. Due to the rapid, preferential hydrolysis of l-MPH by CES1, the systemic bioavailability of l-MPH is significantly lower than that of d-MPH (5% vs. 23%, respectively).[8] This results in plasma concentrations of the pharmacologically active d-MPH being substantially higher than those of l-MPH.

Consequently, the production of the corresponding ritalinic acid metabolites is also stereoselective. The rapid clearance of l-MPH leads to a higher production rate of l-RA. Studies examining urinary excretion after oral MPH administration found higher levels of l-RA compared to d-RA in the initial hours post-dose.[9] However, over a 24-hour period, plasma concentrations of d-threo-ritalinic acid are, on average, 25-fold higher than the corresponding d-threo-methylphenidate concentrations, underscoring that it is the major circulating metabolite derived from the active isomer.[4][9]

Parameterd-threo-RAl-threo-RAd-threo-MPHl-threo-MPHSource
Cmax (ng/mL) 40.5 ± 14.513.9 ± 3.410.2 ± 3.51.1 ± 0.6[4] (Derived)
Tmax (h) 4.8 ± 1.13.4 ± 1.02.0 ± 0.51.4 ± 0.5[4] (Derived)
AUC (ng·h/mL) 370 ± 103114 ± 2773 ± 224.9 ± 3.2[4] (Derived)
Half-life (t½, h) ~3-4~3-4~2.5-3.5~1.5-2.5[10]
Table 1: Comparative Pharmacokinetic Parameters of threo-Isomers of Ritalinic Acid and Methylphenidate in Plasma. Data are presented as mean ± SD and are compiled and derived from studies in healthy adults after oral administration of racemic MPH.

G cluster_input Oral Administration cluster_liver Liver (First-Pass Metabolism) dl_MPH dl-threo-MPH (Racemic) CES1 Carboxylesterase 1 (CES1) dl_MPH->CES1 d_MPH_plasma High [d-threo-MPH] (Active Drug) CES1->d_MPH_plasma Slow Hydrolysis l_MPH_plasma Low [l-threo-MPH] CES1->l_MPH_plasma Fast Hydrolysis d_RA_plasma High [d-threo-RA] d_MPH_plasma->d_RA_plasma Metabolite Formation l_RA_plasma High [l-threo-RA] l_MPH_plasma->l_RA_plasma Metabolite Formation

Analytical Methodologies for Chiral Separation

The accurate quantification of individual ritalinic acid isomers in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose, utilizing chiral stationary phases (CSPs) to achieve separation.

Chiral HPLC-UV

Direct chiral separation using HPLC with UV detection is a robust and widely used method. The key to this technique is the selection of an appropriate chiral stationary phase that can form transient, diastereomeric complexes with the ritalinic acid enantiomers, leading to different retention times.

Protocol 3: Chiral HPLC-UV Separation of threo-Ritalinic Acid Enantiomers [11][12][13][14]

This protocol is a composite based on established methods using a macrocyclic glycopeptide-based CSP.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® V2 column (15 cm x 4.6 mm, 5 µm particle size). This CSP is based on the antibiotic vancomycin, which contains multiple chiral centers and functional groups capable of various interactions (ionic, hydrogen bonding, π-π) that facilitate chiral recognition.[2][14]

  • Mobile Phase: A polar organic mobile phase is typically used. A common composition is a mixture of methanol and an aqueous buffer, such as 20 mM ammonium acetate, adjusted to an acidic pH (e.g., pH 4.1). A typical ratio is 93:7 (Methanol:Buffer).[14] The acidic pH ensures that the carboxylic acid group of ritalinic acid is protonated, influencing its interaction with the CSP.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 215-230 nm[13][14]

    • Injection Volume: 2-10 µL

  • Sample Preparation: Biological samples (e.g., plasma, urine) require a sample clean-up step, such as protein precipitation followed by solid-phase extraction (SPE), to remove interfering substances before injection.

  • Data Analysis: The enantiomers will elute as separate peaks. Quantification is achieved by comparing the peak areas to those of known concentration standards for each pure enantiomer. The method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines.[12]

Advanced Detection: LC-MS/MS

For higher sensitivity and selectivity, especially in complex biological matrices, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). This approach uses the same chiral separation principles but employs a mass spectrometer to detect and quantify the analytes. The high specificity of MS/MS allows for lower detection limits and reduces the impact of co-eluting matrix components. Methods have been developed for the simultaneous chiral analysis of methylphenidate and ritalinic acid in blood and urine.[15][16]

Implications for Drug Development and Clinical Research

A thorough understanding of the stereochemistry of ritalinic acid is not merely an academic exercise; it has significant practical implications:

  • Accurate Pharmacokinetic Modeling: To accurately model the disposition of methylphenidate, the stereoselective formation and elimination of its metabolites must be considered. Measuring only the parent drug provides an incomplete picture.

  • Metabolic Phenotyping: The ratio of d-RA to l-RA or the ratio of d-RA to d-MPH could potentially serve as a biomarker for CES1 activity, allowing for the identification of individuals with genetic polymorphisms that may lead to altered drug metabolism.

  • Forensic and Compliance Monitoring: As ritalinic acid is the major metabolite, its presence in urine is a reliable indicator of methylphenidate intake. Enantioselective analysis could, in theory, provide more detailed information, although its practical utility in this context is still under investigation.

  • Development of Novel Formulations: Understanding the metabolic pathway is crucial when developing new formulations of methylphenidate, such as transdermal patches or prodrugs, which may alter the first-pass metabolism and thus change the ratio of metabolites formed.

Conclusion

The isomers of ritalinic acid provide a classic example of how stereochemistry governs the metabolic fate of a chiral drug. The pharmacologically inert status of ritalinic acid belies its importance; its stereoselective formation is a direct consequence of the enzymatic processes that control the bioavailability and clearance of the active therapeutic agent, d-threo-methylphenidate. The foundational research into the synthesis, resolution, and analytical separation of these isomers has provided the essential tools for elucidating these complex pharmacokinetic pathways. For drug development professionals and researchers, this knowledge remains critical for interpreting clinical data, developing safer and more effective medicines, and advancing the principles of personalized medicine.

References

  • Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase. PubMed. [Link]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. Springer Link. [Link]

  • Ritalin LA (methylphenidate hydrochloride) extended-release capsules. U.S. Food and Drug Administration. [Link]

  • PROCESS FOR THE PREPARATION OF D-THREO-(R,R)-METHYL PHENIDATE AND RECYCLING OF UNDESIRED ENANTIOMERS BY EPIMERISATION. European Patent Office. [Link]

  • Validated HPLC method for the determination of enantiomeric excess d-threo-ritalinic acid by liquid chromatography. ResearchGate. [Link]

  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research. [Link]

  • Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dthis compound Using Chiral Carboxylic Acid.
  • Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and 1-Methylphenidate. University of Saskatchewan Harvest. [Link]

  • Stereoselective urinary pharmacokinetics of dl-threo-methylphenidate and its major metabolite in humans. PubMed. [Link]

  • Process for the preparation of d-threo-(r,r)-methylphenidate and recycling of undesired enantiomers by epimerisation.
  • Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. PubMed. [Link]

  • Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. PubMed. [Link]

  • Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. PubMed. [Link]

  • Process for the preparation of d-threo-ritalinic acid salts via novel salts of intermediate thereof.
  • Resolution.
  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. ResearchGate. [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. National Center for Biotechnology Information. [Link]

  • Stereochemistry in Drug Action. National Center for Biotechnology Information. [Link]

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Scilit. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis and pharmacology of hydroxylated metabolites of methylphenidate. PubMed. [Link]

  • Critical Compilation of pK(a) Values for Pharmaceutical Substances. Semantic Scholar. [Link]

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  • Methylphenidate Pathway, Pharmacokinetics. PharmGKB. [Link]

Sources

Methodological & Application

Enantioselective HPLC Method for the Separation and Quantification of L-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development & Research Professionals

Abstract

This comprehensive application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of L-threo-Ritalinic Acid, the primary metabolite of methylphenidate. As the pharmacological activity of methylphenidate is predominantly associated with its d-threo-enantiomer, the stereoselective analysis of its metabolites is critical for pharmacokinetic, toxicological, and forensic investigations.[1][2][3] This guide provides a foundational understanding of the principles of chiral separation on protein-based and polysaccharide-based stationary phases, a detailed, field-tested protocol, and a systematic approach to method validation and troubleshooting. The methodologies presented are designed to deliver high resolution and reproducible results, empowering researchers and drug development professionals to accurately quantify ritalinic acid enantiomers in various matrices.

Introduction: The Imperative for Chiral Separation

Methylphenidate (MPH) is a chiral therapeutic agent widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD).[4] It possesses two chiral centers, resulting in four stereoisomers. The commercial drug is typically a racemic mixture of (d,l)-threo-methylphenidate, with the d-threo-isomer being the pharmacologically active component.[1][2] Following administration, MPH is extensively metabolized by carboxylesterases to its primary, inactive metabolite, ritalinic acid (RA).[4]

The stereoselective metabolism of MPH enantiomers necessitates analytical methods that can distinguish between the d- and l-isomers of its metabolite, ritalinic acid.[3] Such analysis is fundamental to:

  • Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of individual enantiomers.

  • Drug Metabolism Studies: Investigating the stereospecificity of enzymes involved in MPH hydrolysis.[5]

  • Forensic Toxicology: Accurately determining the use or abuse of methylphenidate in forensic cases.[6][7][8]

Direct enantioseparation by High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most efficient and widely adopted technique for this purpose.[9][10]

The Principle of Chiral Recognition by HPLC

Chiral separation is achieved by creating a transient diastereomeric complex between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to different retention times and, consequently, chromatographic separation.

The primary mechanisms governing this recognition on polysaccharide and protein-based CSPs include a combination of:

  • Hydrogen Bonding

  • Dipole-Dipole Interactions

  • π-π Interactions

  • Steric Hindrance (Inclusion in Chiral Cavities or Grooves)[11][12]

Causality in Column Selection:

  • Protein-Based CSPs (e.g., α1-acid glycoprotein, AGP): These columns are highly effective for separating a wide range of chiral compounds, including acidic molecules like ritalinic acid.[13][14] The complex three-dimensional structure of the protein provides multiple interaction sites, often leading to excellent enantioselectivity under aqueous-organic mobile phase conditions.

  • Polysaccharide-Based CSPs (e.g., Amylose or Cellulose Derivatives): These are among the most versatile and widely used CSPs, renowned for their broad applicability.[11][15][16] The helical structure of the polysaccharide polymer creates chiral grooves.[12] For acidic analytes like ritalinic acid, the addition of an acidic modifier to the mobile phase is often crucial to suppress the ionization of the analyte's carboxyl group, thereby enhancing its interaction with the CSP and improving peak shape.[17][18][19]

The choice of mobile phase is equally critical. It modulates the interactions between the analyte and the CSP. For acidic compounds, controlling the pH of the mobile phase with additives like trifluoroacetic acid (TFA) or acetic acid is a key parameter for optimizing resolution and peak symmetry.[13]

Experimental Protocol: Chiral Separation of Ritalinic Acid

This section provides a detailed, step-by-step protocol for the enantioselective analysis of this compound. A primary method using a protein-based CSP is presented, along with a robust alternative using a polysaccharide-based CSP.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, and a column thermostat.

  • Detector: A UV/Vis detector is suitable for routine analysis. For enhanced sensitivity and specificity, particularly in complex matrices like plasma, a tandem mass spectrometer (MS/MS) is recommended.[6][7]

  • Chemicals: HPLC-grade solvents (Methanol, Acetonitrile, n-Hexane, 2-Propanol), and high-purity additives (Acetic Acid, Dimethyloctylamine, Trifluoroacetic Acid). Racemic and enantiopure standards of threo-Ritalinic Acid.

Primary Method: α1-Acid Glycoprotein (AGP) Column

This method is based on published literature demonstrating excellent baseline separation of ritalinic acid enantiomers.[6][13]

Chromatographic Conditions:

ParameterRecommended SettingCausality & Field Insights
Column Chiral-AGP, 100 x 4.0 mm, 5 µmThe protein-based AGP phase provides specific binding pockets that are highly effective for resolving acidic enantiomers like RA.[13][14]
Mobile Phase 0.4% Acetic Acid and 0.1% Dimethyloctylamine in Water (pH 3.4)The acidic pH suppresses the ionization of ritalinic acid's carboxyl group, promoting retention and interaction with the CSP. Dimethyloctylamine acts as a competing amine, fine-tuning the retention and improving peak shape.[13]
Flow Rate 0.9 mL/minThis flow rate provides a good balance between analysis time and column efficiency for a 4.0 mm i.d. column.
Column Temp. 25°CMaintaining a constant temperature is crucial for reproducible retention times and selectivity.
Detection UV at 220 nmRitalinic acid has a chromophore that absorbs in the low UV range.[13] For higher sensitivity, MS/MS detection is superior.[6][7]
Injection Vol. 10 µLThis volume is a good starting point to avoid column overloading while ensuring adequate signal.
Alternative Method: Polysaccharide-Based Column

Polysaccharide phases offer a different chiral recognition mechanism and are essential tools for method development screening.[20][21]

Chromatographic Conditions:

ParameterRecommended SettingCausality & Field Insights
Column Lux® Cellulose-1 or CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µmThese columns, based on cellulose and amylose derivatives respectively, have a proven track record for resolving a wide array of chiral compounds, including acids.[12][17][22]
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)This is a typical normal-phase system. The alcohol component (2-Propanol) modulates retention, while the acidic additive (TFA) is critical for protonating the analyte and achieving sharp, symmetrical peaks.[17][18]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm i.d. column to ensure optimal performance.
Column Temp. 25°CConsistent temperature control ensures stable and reproducible chromatography.
Detection UV at 220 nmProvides adequate sensitivity for many applications.
Injection Vol. 10 µLCan be adjusted based on analyte concentration and detector sensitivity.
Sample and Standard Preparation
  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of racemic (d,l)-threo-Ritalinic Acid in methanol.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL. This solution is used for method development and system suitability checks.

  • Sample Preparation (from Biological Matrix): For analysis of samples from plasma or whole blood, a sample clean-up is mandatory. A common approach involves:

    • Protein Precipitation: Add a precipitating agent like perchloric acid or acetonitrile to the sample.[5]

    • Centrifugation: Centrifuge to pellet the precipitated proteins.

    • Solid-Phase Extraction (SPE): Load the supernatant onto an appropriate SPE cartridge (e.g., Oasis HLB) for further purification and concentration.[5] This step is crucial for removing interferences and improving the limit of quantification (LOQ).[1][6][23]

    • Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for HPLC analysis.

System Validation and Data Interpretation

A robust analytical method must be self-validating. System suitability tests should be performed before any sample analysis to ensure the chromatographic system is performing optimally.

System Suitability Parameters:

ParameterAcceptance CriteriaPurpose
Resolution (R_s_) R_s_ ≥ 2.0Ensures baseline separation between the d- and l-enantiomer peaks, which is critical for accurate quantification.[14]
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range may indicate secondary interactions or column degradation.
Repeatability (%RSD) %RSD ≤ 2.0%Assesses the precision of the system based on replicate injections of the same standard (typically n=5 or 6).

Expected Chromatographic Results:

ParameterExpected Outcome (AGP Method)
Elution Order To be determined experimentally with pure enantiomer standards
Retention Time (k') k' > 2 for the first eluting peak
Separation Factor (α) α ≥ 2.0[13]
Resolution (R_s_) R_s_ > 2.0[14]

Visualized Workflows and Logic

Visual diagrams help clarify complex processes. The following workflows are rendered using DOT language.

Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Standard & Sample Preparation C System Equilibration (10-15 column volumes) A->C B Mobile Phase Preparation & Degassing B->C D System Suitability Test (Inject Standard, n=5) C->D Check Rs, T, %RSD D->C Criteria Failed (Troubleshoot) E Sample Injection (Inject Blanks, QCs, Samples) D->E Criteria Met F Peak Integration & Identification E->F G Quantification (Calibration Curve) F->G H Reporting & Archiving G->H

Caption: General Experimental Workflow for Chiral HPLC Analysis.

MethodDev Start Define Analyte: This compound (Acidic) ScreenCSPs Screen CSPs (Protein & Polysaccharide) Start->ScreenCSPs ScreenMP Screen Mobile Phases (Normal, Reversed, Polar Organic) ScreenCSPs->ScreenMP Select best CSP Optimize Optimize Conditions (Modifier %, Flow, Temp) ScreenMP->Optimize Select best mobile phase Validate Validate Method (ICH Guidelines) Optimize->Validate

Caption: Logical Flow for Chiral Method Development.

References

  • Zhang, J., Foltz, R. L., & McKay, G. (2003). Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase. Pharmaceutical Research, 20(11), 1881–1884. [Link]

  • Thomsen, R., Rasmussen, H. B., Linnet, K., & INDICES Consortium. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(8), 560–568. [Link]

  • Wang, F., & Aslan, M. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. Journal of Chromatography A, 1035(1), 21-29. [Link]

  • Smith, C. R., & Swortwood, M. J. (2022). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Forensic Chemistry, 27, 100400. [Link]

  • Wójcik-Mirek, E., & Bocian, S. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Molecules, 29(14), 3235. [Link]

  • DAICEL CORPORATION. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from Daicel Chiral Technologies. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(9), 2204. [Link]

  • Phenomenex Inc. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from Phenomenex. [Link]

  • Gubitz, G., & Schmid, M. G. (2017). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. In Chiral Separations (pp. 175-202). Humana Press, New York, NY. [Link]

  • Smith, C. R., & Swortwood, M. J. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis, 15(4), 415-424. [Link]

  • ResearchGate. (n.d.). Validated HPLC method for the determination of enantiomeric excess d-threo-ritalinic acid by liquid chromatography. [Link]

  • Phenomenex Inc. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from Phenomenex. [Link]

  • PubMed. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. [Link]

  • Phenomenex Inc. (n.d.). Care and Use Notes for Lux SFC. Retrieved from Phenomenex. [Link]

  • Chromservis. (n.d.). CHIRAL COLUMNS. Retrieved from Chromservis. [Link]

  • Oxford Academic. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Phenomenex Inc. (n.d.). Lux™. Retrieved from Phenomenex. [Link]

  • Phenomenex Inc. (n.d.). A Comparative Study of Coated vs. Immobilized Polysaccharide-Based Chiral Stationary Phases. Retrieved from Phenomenex. [Link]

  • ResearchGate. (n.d.). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. [Link]

  • ResearchGate. (n.d.). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. [Link]

  • Chiral Technologies. (2013). Instruction manual for CHIRALPAK® AD-H. [Link]

  • ResearchGate. (n.d.). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. [Link]

  • International Journal of PharmTech Research. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. [Link]

  • University of Saskatchewan Library. (n.d.). Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate. [Link]

  • ACS Publications. (2018). Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. [Link]

  • PubMed. (2018). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. [Link]

  • Chiral Technologies. (n.d.). Instruction manual for SFC Amylose & Cellulose columns. [Link]

  • Semantic Scholar. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. [Link]

  • University of Saskatchewan Library. (n.d.). Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

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Application Note: Quantitative Analysis of L-threo-Ritalinic Acid in Human Plasma using UFLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) protocol for the sensitive and selective quantification of L-threo-Ritalinic Acid in human plasma. This compound is the primary inactive metabolite of L-threo-methylphenidate.[1] The accurate measurement of its concentration is crucial in pharmacokinetic, clinical, and forensic studies to understand the disposition of the parent compound.[2][3] This protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow.

Introduction: The Rationale for this compound Quantification

Methylphenidate (MPH) is a chiral therapeutic agent widely prescribed for the treatment of Attention-Deficit Hyperactivity Disorder (ADHD).[4][5] It is primarily available as a racemic mixture of d,l-threo-methylphenidate. The pharmacological activity is mainly attributed to the d-threo-enantiomer, which acts as a dopamine and norepinephrine reuptake inhibitor.[1] Both enantiomers are extensively metabolized by carboxylesterases to their corresponding inactive metabolites, d- and this compound (RA).[1]

Given that up to 80% of an administered dose of methylphenidate is excreted as ritalinic acid, its quantification in biological matrices is a reliable indicator of MPH administration and compliance.[6] Furthermore, understanding the pharmacokinetic profile of this compound can provide insights into the stereoselective metabolism of the parent drug. Due to its polar nature, this compound presents unique challenges for extraction and chromatographic retention compared to its parent compound, methylphenidate.[7] This protocol addresses these challenges by optimizing both the sample preparation and the UFLC-MS/MS conditions to deliver high-quality, reproducible data.

Experimental Design & Methodology

Principle of the Method

The protocol is based on the extraction of this compound and a deuterated internal standard (IS), (±)-threo-Ritalinic acid-d10, from human plasma via liquid-liquid extraction (LLE).[4][8] The extract is then analyzed using a UFLC system coupled to a triple quadrupole mass spectrometer. The separation is achieved on a C18 reversed-phase column under gradient elution.[6] Quantification is performed in the positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).[4]

Materials and Reagents
  • Analytes and Internal Standard:

    • This compound (Reference Standard)

    • (±)-threo-Ritalinic Acid-d10 Hydrochloride (Internal Standard, IS)[9]

  • Solvents and Chemicals:

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Water (LC-MS Grade, e.g., from a Milli-Q® system)

    • Formic Acid (LC-MS Grade)

    • Ammonium Acetate (LC-MS Grade)

    • Ethyl Acetate (HPLC Grade)

    • Human Plasma (K2-EDTA as anticoagulant)

Instrumentation
  • UFLC System: A system capable of high-pressure gradient elution (e.g., Shimadzu Nexera or equivalent).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX API series, Waters Xevo TQ series, or equivalent).

  • Analytical Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a suitable starting point.[6] For highly polar analytes like ritalinic acid, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can also be considered as an alternative for enhanced retention.[10][11]

Detailed Protocols

Preparation of Stock Solutions and Standards
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and (±)-threo-Ritalinic Acid-d10 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol/water to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the (±)-threo-Ritalinic Acid-d10 stock solution with 50:50 methanol/water to a final concentration of 100 ng/mL.

Causality Note: Using a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to more accurate and precise quantification.[2][4]

Sample Preparation: Liquid-Liquid Extraction (LLE)

The choice of LLE is a cost-effective and efficient method for extracting both ritalinic acid and its parent compound from biological matrices.[8]

  • Aliquot Sample: Pipette 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the 100 ng/mL IS working solution to each tube (except for the blank matrix sample) and vortex briefly.

  • Add Extraction Solvent: Add 500 µL of ethyl acetate.

  • Extract: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge: Centrifuge at 13,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer Supernatant: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) and vortex for 30 seconds.

  • Inject: Transfer the reconstituted sample to an autosampler vial for UFLC-MS/MS analysis.

Workflow Diagram: Sample Preparation

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma add_is 2. Add Internal Standard (10 µL) plasma->add_is add_solvent 3. Add 500 µL Ethyl Acetate add_is->add_solvent vortex1 4. Vortex (2 min) add_solvent->vortex1 centrifuge 5. Centrifuge (5 min) vortex1->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject 9. Inject into UFLC-MS/MS reconstitute->inject

Caption: Step-by-step liquid-liquid extraction workflow.

UFLC-MS/MS Operating Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

Table 1: UFLC Parameters

ParameterRecommended ConditionRationale
Column C18, 100 mm x 2.1 mm, 3.5 µmProvides good retention and peak shape for a broad range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation of the analyte for positive ESI mode and provides good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Gradient Elution 5% B (0-1.0 min), 5-95% B (1.0-5.0 min), 95% B (5.0-6.0 min), 5% B (6.1-8.0 min)A gradient is necessary to elute the polar ritalinic acid effectively while ensuring the column is cleaned of less polar matrix components.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
Column Temperature 40°CImproves peak shape and reduces viscosity, leading to lower backpressure.

Table 2: Mass Spectrometer Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveRitalinic acid contains a basic secondary amine, which is readily protonated in the positive mode, yielding a strong [M+H]+ signal.[6]
MRM Transitions This compound: 220.1 > 84.0 (±)-threo-RA-d10 (IS): 230.2 > 93.1The precursor ion [M+H]+ for ritalinic acid is m/z 220.1. The product ion at m/z 84.0 corresponds to the piperidine ring fragment, which is a stable and specific fragment for quantification.[6][12]
Ion Source Temp. 550°COptimizes desolvation of the mobile phase.
IonSpray Voltage +5500 VCreates a stable spray and efficient ionization.
Dwell Time 100 msProvides a sufficient number of data points across the chromatographic peak for accurate quantification.

Note: The specific voltages (e.g., Declustering Potential, Collision Energy) must be optimized for the specific analyte and instrument to achieve maximum signal intensity.

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability. The validation should be performed in accordance with guidelines from regulatory bodies like the FDA or EMA.

Validation Parameters
  • Selectivity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention time of the analyte and IS.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear range of 1-500 ng/mL is typically achievable.[8] A weighted (1/x or 1/x²) linear regression is often used.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations (LLOQ, LQC, MQC, HQC) on three separate days. The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal values, and the precision (%CV) should not exceed 15% (20% at LLOQ).[3][8]

  • Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked samples to that in neat solutions. The use of a co-eluting stable isotope-labeled IS is the most effective way to compensate for matrix effects.[2][13]

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. Recoveries for ritalinic acid can be lower than for the parent drug due to its polarity, but should be consistent.[8][14]

  • Stability: The stability of this compound in plasma must be assessed under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -20°C or -80°C.[15][16][17] Studies have shown that ritalinic acid concentrations can increase in samples stored improperly due to the degradation of the parent compound, methylphenidate.[15][16] Optimal storage is recommended at -20°C.[15][17]

Table 3: Representative Method Validation Acceptance Criteria

ParameterConcentration LevelsAcceptance Criteria
Linearity (r²) Calibration Standards (7 levels)≥ 0.99
Intra-day Precision (%CV) LLOQ, LQC, MQC, HQC (n=5)≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%CV) LLOQ, LQC, MQC, HQC (n=5, 3 days)≤ 15% (≤ 20% for LLOQ)
Accuracy (% Bias) LLOQ, LQC, MQC, HQC (n=5, 3 days)Within ±15% of nominal (±20% for LLOQ)
Recovery LQC, MQC, HQCConsistent and reproducible
Stability LQC, HQCAnalyte concentration within ±15% of initial concentration

Diagram: Method Validation Logic

G cluster_validation Self-Validating System Logic Start Method Development Selectivity Selectivity & Specificity Start->Selectivity Linearity Linearity & Range Start->Linearity Accuracy Accuracy & Precision Selectivity->Accuracy Linearity->Accuracy Recovery Recovery & Matrix Effect Accuracy->Recovery Stability Stability Recovery->Stability Validated Validated Protocol Stability->Validated

Caption: Logical flow for a self-validating analytical method.

Conclusion

This application note provides a comprehensive UFLC-MS/MS protocol for the quantification of this compound in human plasma. The method is sensitive, selective, and robust, incorporating a streamlined liquid-liquid extraction and a stable isotope-labeled internal standard to ensure data integrity. By explaining the causality behind the experimental choices and outlining a thorough validation plan, this guide serves as a valuable resource for laboratories engaged in the bioanalysis of methylphenidate and its metabolites.

References

  • DeCaprio, A. P., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of Chromatography B, 1092, 256-262. [Link]

  • Marek, E. B., et al. (2012). ±threo-Ritalinic acid-D10 Hydrochloride an internal standard for quantitation of Ritalinic acid by LCMSMS: Synthesis determination of isotopic distribution by qNMR and LCMS. Cerilliant Corporation. [Link]

  • Fowles, K. (2021). Development and Validation of Toxicological Methods for Cognitive Stimulants in Traditional and Alternative Matrices. Florida International University Digital Commons. [Link]

  • Zhang, C., et al. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. Journal of Chromatography B, 1011, 45-52. [Link]

  • Kim, J. Y., et al. (2018). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC-MS/MS. Forensic Toxicology, 36(2), 388-396. [Link]

  • Lee, H., et al. (2018). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC–MS/MS. Forensic Science International, 290, 193-199. [Link]

  • Bishop, J. R., et al. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology, 45(8), 893-900. [Link]

  • Bjørk, M., et al. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(8), 560-568. [Link]

  • Fowles, K., et al. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology. [Link]

  • Doerge, D. R., et al. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 14(8), 619-623. [Link]

  • Deventer, K., et al. (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In Recent advances in doping analysis (15). Sport und Buch Strauß. [Link]

  • Zhang, C., et al. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. ResearchGate. [Link]

  • Zhang, C., et al. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. Semantic Scholar. [Link]

  • Bishop, J. R., et al. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. PubMed. [Link]

  • Nakashima, K., et al. (2007). HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection. Biomedical Chromatography, 21(9), 930-935. [Link]

  • Josefsson, M., et al. (2015). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations. ResearchGate. [Link]

  • Zhang, C. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of D,L-thero-methylphenidate, D,L-thero-ethylphenidate and D,L-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. SciSpace. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Wikipedia. (2023). Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Meyer, M. R., et al. (2020). Use of UPLC-HRMS/MS for In Vitro and In Vivo Metabolite Identification of Three Methylphenidate-derived New Psychoactive Substances. Journal of Analytical Toxicology, 44(2), 156-162. [Link]

  • Jantos, R., & Skopp, G. (2006). Determination of Ritalinic Acid in Autopsy Material Using SPE and LC/MS/MS. GTFCh Symposium. [Link]

  • Bjørk, M., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. ResearchGate. [Link]

  • Bjørk, M., et al. (2012). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. ResearchGate. [Link]

  • Lewis, Z. R., et al. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 881-882, 79-84. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. [Link]

  • Talele, S. G., et al. (2024). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 29(17), 4068. [Link]

  • Ram-lal, J., et al. (2004). Urinary screening for methylphenidate (Ritalin) abuse: a comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. Clinical Biochemistry, 37(9), 781-787. [Link]

  • Zhang, C., et al. (2015). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of D,L-thero-methylphenidate, D,L-thero-ethylphenidate and D,L-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. ResearchGate. [Link]

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  • Batista, J. M. M., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research, 10(2), 114-119. [Link]

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Topic: A Guide to In Vitro Metabolism Studies of L-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Primary Metabolite

Methylphenidate (MPH) is a widely prescribed psychostimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] Commercial formulations are typically a racemic mixture of d- and l-threo-enantiomers.[2] The metabolism of MPH is rapid and stereoselective, primarily driven by de-esterification to its pharmacologically inactive metabolite, ritalinic acid (RA).[3][4] This process is catalyzed almost exclusively by human carboxylesterase 1 (CES1), which shows a significant preference for the l-threo-enantiomer.[2][5][6] Consequently, l-threo-methylphenidate is quickly and extensively converted to l-threo-ritalinic acid, making it the principal metabolite derived from the l-isomer.[1][7]

While the formation of this compound is well-established as the main clearance pathway for the parent drug, a comprehensive drug disposition profile requires investigating the metabolic fate of this major metabolite itself. Understanding whether this compound is further metabolized is critical for identifying all drug-related components in circulation, assessing potential for drug-drug interactions (DDIs) at the metabolite level, and fulfilling regulatory expectations for drug development.

This application note provides a structured, field-tested guide for investigating the subsequent in vitro metabolism of this compound. We will move beyond rigid templates to offer a logical workflow, explaining the causality behind each experimental choice to ensure scientifically sound and defensible results.

Scientific Rationale: Choosing the Right Tools

The central question is whether this compound, a carboxylic acid, is a substrate for further Phase I or Phase II metabolic reactions. While its formation via hydrolysis represents a primary detoxification step, minor oxidative pathways have been reported for the parent compound, hinting at the possibility of further biotransformation for the ritalinic acid metabolite.[8][9] Our experimental design is therefore focused on probing these potential pathways.

  • Human Liver Microsomes (HLM): This is the gold-standard starting point for assessing Phase I metabolism.[10][11] HLMs are a subcellular fraction of the liver endoplasmic reticulum, containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of oxidative drug metabolism.[12][13] Their ease of use and cost-effectiveness make them ideal for initial stability screening.[10]

  • Recombinant Human CYP Enzymes (rCYPs): If metabolism is detected in HLMs, the next logical step is "reaction phenotyping" to identify the specific CYP isoform(s) responsible.[14] Incubating the compound with a panel of individual, expressed CYP enzymes provides definitive evidence of which enzymes are involved, a critical piece of information for predicting specific DDIs.[15][16]

  • Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes.[17] While our primary focus is on oxidative metabolism (microsomal), using the S9 fraction can serve as a broader screen for other potential pathways, including some Phase II conjugations, if required.

The following diagram illustrates the established primary metabolic pathway and the investigative focus of this guide.

cluster_0 Established Primary Metabolism cluster_1 Investigative Focus (This Guide) L_MPH L-threo-Methylphenidate L_RA This compound (Major Inactive Metabolite) L_MPH->L_RA Carboxylesterase 1 (CES1) (Rapid, Stereoselective Hydrolysis) Further_Metabolites Further Oxidative or Conjugated Metabolites? L_RA->Further_Metabolites CYP Enzymes? UGTs? SULTs?

Caption: Metabolic pathway of L-threo-Methylphenidate and area of investigation.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate at which this compound is metabolized by the pool of human liver CYP enzymes, thereby calculating its metabolic half-life (t½) and intrinsic clearance (CLint).

Rationale: This initial screen quickly establishes whether the compound is stable or undergoes metabolism. If the compound is rapidly depleted, it warrants further investigation. If it is stable, extensive further metabolism in the liver via CYPs is unlikely. We include a "-NADPH" control to ensure any loss of the compound is due to enzymatic activity and not chemical instability in the incubation buffer.[18]

Materials & Reagents
  • This compound (Test Article)

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System (e.g., containing NADP+, Glucose-6-Phosphate, and G6P-Dehydrogenase)

  • Acetonitrile (ACN) with a suitable internal standard (e.g., stable isotope-labeled Ritalinic Acid) for reaction termination and sample analysis.

  • Control Compounds: A rapidly metabolized compound (e.g., Verapamil, high clearance) and a slowly metabolized compound (e.g., Warfarin, low clearance).

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a 1 M stock of MgCl₂ in water.

    • Prepare a 100 mM stock of this compound in a suitable solvent (e.g., DMSO). Note: Final solvent concentration in the incubation should be kept low (<0.5%) to avoid inhibiting enzyme activity.[10]

    • Prepare the NADPH regenerating system solution according to the manufacturer's protocol.

  • Incubation Setup:

    • On ice, prepare a master mix containing phosphate buffer, MgCl₂, and HLM. The final protein concentration should be optimized, but 0.5 mg/mL is a common starting point.[11]

    • Aliquot the master mix into two sets of microcentrifuge tubes: one for the reaction (+NADPH) and one for the negative control (-NADPH).

    • Add the test article (this compound) to all tubes to achieve the desired final concentration (e.g., 1 µM).

  • Reaction Initiation and Sampling:

    • Pre-incubate the tubes in a shaking water bath at 37°C for 5 minutes to allow them to reach thermal equilibrium.[12]

    • Initiate the reaction by adding the NADPH regenerating system to the "+NADPH" set of tubes. Add an equal volume of buffer to the "-NADPH" set.

    • Immediately remove an aliquot from each set for the T=0 time point and quench by adding it to a tube containing ice-cold acetonitrile with internal standard.

    • Continue incubation and collect samples at subsequent time points (e.g., 5, 15, 30, 60 minutes). Quench each sample immediately.

  • Sample Processing and Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of this compound at each time point.[19]

Data Analysis
  • Plot the natural log (ln) of the percentage of this compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein)

ParameterRecommended ConditionRationale
Substrate Conc. 1 µMWell below the expected Km for most CYPs, ensuring first-order kinetics.
HLM Protein Conc. 0.2 - 1.0 mg/mLBalances sufficient enzyme activity with minimizing protein binding.[11]
Incubation Temp. 37°CPhysiological temperature for optimal enzyme activity.[18]
pH 7.4Mimics physiological pH.
Cofactor NADPH Regenerating SystemEnsures a constant supply of NADPH for the duration of the incubation.[18]
Time Points 0, 5, 15, 30, 60 minProvides sufficient data to accurately determine the initial rate of metabolism.
Solvent Conc. <0.5% DMSOHigh solvent concentrations can inhibit or denature metabolic enzymes.[10]

Protocol 2: CYP Reaction Phenotyping with Recombinant Enzymes

Objective: To identify which specific human CYP450 isoform(s) are responsible for the metabolism of this compound.

Rationale: This experiment is performed if significant metabolism is observed in the HLM stability assay. By incubating the compound with individual recombinant CYPs, we can directly measure the metabolic activity of each enzyme.[14][16] This approach is more precise than using chemical inhibitors, which can suffer from a lack of specificity.

Experimental Workflow Logic

The decision to proceed with detailed phenotyping is contingent on the results of the initial stability screen. This workflow ensures efficient use of resources.

Caption: Decision workflow for in vitro metabolism studies.

Materials & Reagents
  • This compound

  • Recombinant Human CYPs (Supersomes™ or similar, expressed in baculovirus-infected insect cells). A standard panel is listed in the table below.

  • NADPH Regenerating System

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Control Substrates specific for each CYP isoform (to confirm activity).

  • Acetonitrile with Internal Standard.

Primary Screening Panel Secondary/Expanded Panel
CYP1A2CYP2A6
CYP2B6CYP2J2
CYP2C8CYP4F2
CYP2C9
CYP2C19
CYP2D6
CYP3A4
CYP3A5
Rationale: The primary panel covers the major CYPs responsible for the metabolism of most drugs on the market.[16] An expanded panel can be used if results from the primary screen are inconclusive.
Step-by-Step Methodology
  • Preparation: Similar to the HLM protocol, prepare buffer, NADPH system, and test article solutions.

  • Incubation Setup:

    • For each CYP isoform to be tested, set up duplicate tubes.

    • Add buffer, the specific recombinant CYP enzyme (e.g., 25 pmol/mL), and the test article (1 µM this compound) to each tube.

    • Include a control incubation without any CYP enzyme to measure non-enzymatic degradation.

  • Reaction:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a fixed period (e.g., 30 or 60 minutes, chosen based on the rate observed in HLM).

    • Terminate the reaction by adding ice-cold acetonitrile with internal standard.

  • Sample Processing and Analysis:

    • Process samples as described in the HLM protocol (vortex, centrifuge, transfer supernatant).

    • Analyze via LC-MS/MS to quantify the amount of this compound remaining.

Data Analysis and Interpretation
  • Calculate the percentage of the substrate metabolized by each CYP isoform.

  • The isoform(s) that show the highest depletion of this compound are identified as the primary contributors to its metabolism.

  • The results can be expressed graphically, plotting the percent remaining for each CYP isoform. This provides a clear visual representation of the relative contribution of each enzyme.

Conclusion and Forward Look

These protocols provide a robust framework for the initial assessment of the metabolic fate of this compound. By systematically employing human liver microsomes for screening and recombinant enzymes for phenotyping, researchers can generate clear, reliable data essential for drug development programs. A finding of significant metabolism would trigger further studies, such as metabolite identification (MetID) to characterize the structures of any new biotransformation products and kinetic studies to determine the Kₘ and Vₘₐₓ for the specific enzymes involved. This comprehensive approach ensures a thorough understanding of the compound's disposition, ultimately contributing to the development of safer and more effective medicines.

References

  • Methylphenidate Pathway, Pharmacokinetics. PharmGKB. [URL: https://www.pharmgkb.org/pathway/PA166181002][1][8]

  • Utility of Recombinant Cytochrome P450 Enzymes: A Drug Metabolism Perspective. Current Drug Metabolism. [URL: https://www.eurekaselect.com/article/13596][15][20]

  • Recombinant human cytochrome P450 monooxygenases for drug metabolite synthesis. Biotechnology and Bioengineering. [URL: https://pubmed.ncbi.nlm.nih.gov/20506361/][21]

  • PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and Genomics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6133454/][1]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9940176/][17][22]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [URL: https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-l-5jyl89q4ev2w/v1][18]

  • Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. Drug Metabolism and Disposition. [URL: https://pubmed.ncbi.nlm.nih.gov/15082749/][2]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In: In Vitro Drug-Drug Interaction Studies. Humana, New York, NY. [URL: https://www.researchgate.net/publication/348507856_In_Vitro_Drug_Metabolism_Studies_Using_Human_Liver_Microsomes][10]

  • Ritalinic acid – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/topics/medicine-and-healthcare/pharmaceutical-medicine/ritalinic-acid-a-z][3]

  • Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/references/protocols/adme-tox/in-vitro-adme-protocols/thawing-and-incubating-human-and-animal-liver-microsomes.html][12][13]

  • Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? WuXi AppTec. [URL: https://dmpk.wuxiapptec.com/cytochrome-p450-reaction-phenotyping-for-4-additional-cyps-why-and-how/][14]

  • Methylphenidate Is Stereoselectively Hydrolyzed by Human Carboxylesterase CES1A1. ResearchGate. [URL: https://www.researchgate.net/publication/8505587_Methylphenidate_Is_Stereoselectively_Hydrolyzed_by_Human_Carboxylesterase_CES1A1][5]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. The AAPS Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2751391/][11]

  • A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222090/][16]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/31786618/][6][23][24]

  • Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. CNS & Neurological Disorders - Drug Targets. [URL: https://www.eurekaselect.com/article/74528][9]

  • Ritalinic acid - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Ritalinic_acid][4]

  • Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of Chromatography B. [URL: https://pubmed.ncbi.nlm.nih.gov/29935479/][19]

  • Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. Chirality. [URL: https://pubmed.ncbi.nlm.nih.gov/1424430/][7]

Sources

Application Note: Robust Solid-Phase Extraction (SPE) Protocol for the Quantification of L-threo-Ritalinic Acid in Human Blood

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Method Principle

L-threo-Ritalinic acid (RA) is the primary and pharmacologically inactive metabolite of methylphenidate (MPH), a central nervous system stimulant widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] Accurate quantification of RA in blood is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology, as its concentration can be 10-20 times higher than the parent drug.[2][3]

The primary challenge in analyzing RA from blood is its high polarity and amphoteric nature, possessing both a carboxylic acid and a piperidine ring functional group.[4][5] These properties make traditional liquid-liquid extraction (LLE) methods inefficient and prone to low recovery.[5][6] Solid-Phase Extraction (SPE) offers a superior alternative by providing enhanced selectivity, cleaner extracts, and the ability to pre-concentrate the analyte.[7][8]

This application note details a robust SPE protocol utilizing a mixed-mode cation exchange (MCX) polymeric sorbent. This choice is deliberate and scientifically grounded. The MCX sorbent offers a dual retention mechanism:

  • Reversed-Phase Interaction: The polymeric backbone of the sorbent retains RA through hydrophobic interactions.

  • Ion-Exchange Interaction: The strong cation exchange functional groups on the sorbent bind the positively charged piperidine nitrogen of the RA molecule under acidic conditions.

This dual mechanism provides superior selectivity and cleanup compared to single-mode sorbents (like C18) by allowing for stringent wash steps that remove a wide range of interferences, from endogenous lipids to other polar metabolites. The protocol is designed for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive detection method for this analyte.[2][5]

Required Materials and Reagents

Equipment & Consumables
  • Solid-Phase Extraction Vacuum Manifold (e.g., Agilent Vac Elut SPS 24)[9]

  • Centrifuge capable of >3,000 x g

  • Nitrogen evaporator or centrifugal vacuum concentrator

  • Analytical balance and vortex mixer

  • Calibrated micropipettes and appropriate tips

  • 1.5 mL microcentrifuge tubes and 5 mL glass test tubes

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent, 30-60 mg bed mass. (e.g., Waters Oasis® MCX)

Solvents and Chemicals
  • Methanol (MeOH): HPLC or LC-MS grade

  • Acetonitrile (ACN): HPLC or LC-MS grade

  • Water: Deionized (DI) or HPLC grade

  • Formic Acid (FA): ≥98% purity

  • Ammonium Hydroxide (NH₄OH): ~28-30% solution

  • Internal Standard (IS): Deuterated Ritalinic Acid (RA-d₅) is recommended for LC-MS/MS analysis to correct for matrix effects and extraction variability.[10]

  • Blood Samples: Whole blood, serum, or plasma collected in appropriate anticoagulant tubes (e.g., EDTA).

Detailed Experimental Protocol

This protocol is a self-validating system; the rationale behind each step is explained to ensure researchers can adapt it to their specific laboratory conditions and instrumentation.

Step 1: Sample Pre-treatment (Protein Precipitation)

Causality: Blood is a complex matrix containing high concentrations of proteins that can clog the SPE sorbent and interfere with analysis. Protein precipitation is a mandatory first step to remove these macromolecules.[2][3] Acetonitrile is used as it efficiently denatures and precipitates proteins while keeping the analyte in solution.

  • Pipette 200 µL of whole blood, plasma, or serum into a 1.5 mL microcentrifuge tube.

  • Add the appropriate amount of deuterated internal standard (IS) working solution.

  • Add 600 µL of ice-cold acetonitrile.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube. This supernatant will be loaded onto the SPE cartridge.

Step 2: SPE Cartridge Conditioning and Equilibration

Causality: Conditioning with methanol wets the polymeric sorbent and activates the bonded functional groups, ensuring consistent and reproducible interactions.[11] Equilibration with acidic water mimics the pH of the sample to be loaded, preparing the cation exchange sites for optimal retention of the protonated analyte.[12]

  • Place the MCX SPE cartridges onto the vacuum manifold.

  • Condition: Pass 1 mL of Methanol through each cartridge using low vacuum or gravity. Do not allow the sorbent bed to dry.

  • Equilibrate: Pass 1 mL of 2% Formic Acid in water through each cartridge. Do not allow the sorbent bed to dry.

Step 3: Sample Loading

Causality: The pre-treated sample is acidified with formic acid to ensure the piperidine nitrogen of RA is fully protonated (positively charged) and the carboxylic acid group is neutral. This allows for strong binding to the cation exchange sites and retention via the reversed-phase mechanism. Loading at a slow, controlled flow rate (~1-2 mL/min) maximizes the interaction time between the analyte and the sorbent, ensuring high retention efficiency.

  • Acidify the supernatant from Step 1 by adding 200 µL of 2% Formic Acid in water. Vortex to mix.

  • Load the entire acidified supernatant onto the conditioned and equilibrated SPE cartridge.

  • Apply a low vacuum to pull the sample through the cartridge at a flow rate of approximately 1-2 mL/minute.

Step 4: Wash Steps (Interference Removal)

Causality: This two-step wash is critical for a clean final extract. The first acidic wash removes polar, water-soluble interferences that were not retained. The second wash with methanol removes more lipophilic, non-specifically bound interferences (e.g., lipids, other drug metabolites) without disrupting the strong ion-exchange bond holding the analyte of interest.[11][12]

  • Wash 1 (Polar Interferences): Add 1 mL of 2% Formic Acid in water to each cartridge. Apply vacuum to pull the solution through.

  • Wash 2 (Non-Polar Interferences): Add 1 mL of Methanol to each cartridge. Apply vacuum to pull the solution through.

  • Dry the cartridges under high vacuum for 5-10 minutes to remove any residual wash solvents. This is crucial for preventing dilution of the elution solvent.

Step 5: Elution

Causality: The elution solvent is designed to disrupt both retention mechanisms simultaneously. The ammonium hydroxide makes the solution basic (pH > 10), which neutralizes the charge on the piperidine nitrogen of RA. This breaks the strong ion-exchange bond. The high percentage of organic solvent (methanol) then readily elutes the now-neutral analyte from the sorbent's reversed-phase backbone.[11]

  • Place clean 5 mL glass collection tubes inside the vacuum manifold.

  • Add 1 mL of freshly prepared 5% Ammonium Hydroxide in Methanol to each cartridge.

  • Allow the solvent to soak the sorbent bed for 1 minute without vacuum.

  • Apply a low vacuum to slowly pull the eluent through the cartridge and into the collection tubes.

Step 6: Post-Elution Processing

Causality: The eluate is evaporated to concentrate the analyte, increasing method sensitivity. The sample is then reconstituted in a small volume of a solvent that is compatible with the initial mobile phase of the LC-MS/MS system to ensure good peak shape during chromatographic analysis.[12]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).

  • Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Visualization and Data Summary

The entire protocol, from sample receipt to final analysis, is summarized in the workflow diagram below.

Caption: SPE workflow for this compound from blood.

Protocol Summary Table
StepReagent / SolventVolumePurpose
Pre-treatment Ice-cold Acetonitrile600 µLProtein precipitation and removal.
Conditioning Methanol1 mLWets sorbent and activates functional groups.
Equilibration 2% Formic Acid in Water1 mLPrepares sorbent for sample pH and retention.
Loading Acidified Supernatant~1 mLBinds analyte to the sorbent.
Wash 1 2% Formic Acid in Water1 mLRemoves polar interferences.
Wash 2 Methanol1 mLRemoves non-polar, non-specifically bound interferences.
Elution 5% NH₄OH in Methanol1 mLDisrupts sorbent-analyte interactions to release RA.
Reconstitution Initial Mobile Phase100 µLPrepares sample for LC-MS/MS injection.

References

  • Persson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050-9. [Link]

  • Thomsen, R., Rasmussen, H. B., & Linnet, K. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(8), 560-8. [Link]

  • ResearchGate. (n.d.). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid...[Link]

  • ResearchGate. (n.d.). LC-MS/MS assay of methylphenidate: Stability and pharmacokinetics in human. [Link]

  • Thomsen, R., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood... ResearchGate. [Link]

  • Element Lab Solutions. (n.d.). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. [Link]

  • AZoM. (2022). Drugs of Abuse Analysis with new HLB Solid Phase Extraction 96-Well Plates. [Link]

  • Agilent Technologies. (n.d.). Bond Elut HLB | SPE Sorbent. [Link]

  • ResearchGate. (n.d.). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. [Link]

  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. [Link]

  • Kim, H. Y., & Lee, J. (2013). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. BioMed Research International. [Link]

  • Madej, K., et al. (2018). Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. Molecules, 23(11), 2991. [Link]

  • Thomsen, R., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Oxford Academic. [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. [Link]

  • Millership, J. S., et al. (2001). The use of hydrophilic lipophilic balanced (HLB) copolymer SPE cartridges for the extraction of diclofenac from small volume paediatric plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 871-9. [Link]

  • Smith, C., et al. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis. [Link]

  • Agilent Technologies. (n.d.). Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. [Link]

  • Peters, F. T., et al. (2005). Determination of Ritalinic Acid in Autopsy Material Using SPE and LC/MS/MS. GTFCh Symposium. [Link]

  • ResearchGate. (n.d.). Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma...[Link]

  • Zhang, C., et al. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination... Journal of Chromatography B, 1011, 45-52. [Link]

  • Agilent Technologies. (2016). Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube. [Link]

  • Semantic Scholar. (n.d.). Enantioselective determination of methylphenidate and ritalinic acid in whole blood...[Link]

  • Doerge, D. R., et al. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma... Rapid Communications in Mass Spectrometry, 14(8), 619-23. [Link]

Sources

Application Note: L-threo-Ritalinic Acid as a Definitive Biomarker for Methylphenidate Exposure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical and Forensic Imperative for Monitoring Methylphenidate

Methylphenidate (MPH), widely known by brand names such as Ritalin® and Concerta®, is a first-line psychostimulant therapy for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Its therapeutic action stems from its ability to block the reuptake of dopamine and norepinephrine in the presynaptic neuron, thereby increasing the levels of these neurotransmitters in the synaptic cleft.[2] Given its increasing prescription rates and potential for non-medical use or diversion, robust and reliable methods for monitoring compliance and detecting exposure are critical in both clinical and forensic settings.[3][4]

Direct measurement of the parent drug, methylphenidate, is often challenging due to its relatively short half-life of 2-4 hours.[2] This is where the principal metabolite, l-threo-ritalinic acid (RA), emerges as a superior biomarker. This application note provides a comprehensive guide for researchers, clinicians, and forensic toxicologists on the utilization of this compound for the definitive identification of methylphenidate use. We will delve into the metabolic rationale, analytical methodologies, and detailed protocols, underpinned by a foundation of scientific integrity and practical expertise.

Metabolic Rationale: Why Ritalinic Acid is the Biomarker of Choice

Methylphenidate undergoes rapid and extensive metabolism in the body, primarily through de-esterification by the carboxylesterase 1 (CES1) enzyme, predominantly in the liver, to form ritalinic acid.[5][6][7] This metabolic conversion is the cornerstone of its utility as a biomarker for several key reasons:

  • Abundance and Extended Detection Window: A significant portion of an administered dose of methylphenidate, ranging from 60% to 86%, is excreted in the urine as ritalinic acid.[2][8] This makes it a much more concentrated and readily detectable analyte compared to the parent drug, of which less than 1% is excreted unchanged.[2][8] The half-life of ritalinic acid is approximately 3 to 4 hours.[2][8] The presence of ritalinic acid in urine can indicate methylphenidate use within the past 1 to 2 days.[2]

  • Pharmacological Inactivity: Ritalinic acid is a pharmacologically inactive metabolite.[6][7] Its presence confirms that the body has processed methylphenidate, distinguishing actual drug administration from external contamination.

  • Stereospecific Metabolism: Methylphenidate has two chiral centers, resulting in four stereoisomers. The therapeutically active form is d-threo-methylphenidate.[6] The metabolism to ritalinic acid is stereoselective, with the l-threo-enantiomer being preferentially metabolized.[9] This enantioselective process leads to higher plasma concentrations of the d-threo-methylphenidate.[9]

Metabolic Pathway of Methylphenidate

MPH Methylphenidate (MPH) (d,l-threo enantiomers) CES1 Carboxylesterase 1 (CES1) (Primarily in Liver) MPH->CES1 De-esterification RA This compound (RA) (Inactive Metabolite) CES1->RA Excretion Urinary Excretion (60-86% of dose) RA->Excretion

Caption: Metabolic conversion of Methylphenidate to Ritalinic Acid.

Analytical Strategies for the Quantification of this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ritalinic acid in biological matrices.[1][3][10] This technique offers high selectivity by monitoring specific precursor-to-product ion transitions, minimizing the risk of interference from other compounds in the matrix.

Choice of Biological Matrix

The selection of the appropriate biological matrix is dependent on the desired detection window and the specific application:

Biological MatrixDetection WindowAdvantagesDisadvantages
Urine 1-3 days[11]Non-invasive collection, high concentrations of ritalinic acid.Susceptible to adulteration.
Oral Fluid 1-3 days[11]Non-invasive and observed collection, good correlation with plasma concentrations for parent drug.[12]Lower concentrations of ritalinic acid compared to urine.[5]
Blood/Plasma 12-24 hours[11]Provides current impairment data.Invasive collection, shorter detection window.
Hair Up to 90 days[11]Long-term history of use.More complex sample preparation, potential for external contamination.

This application note will focus on the analysis of ritalinic acid in urine due to its widespread use in clinical and forensic toxicology for compliance monitoring.

Protocol: Quantification of this compound in Human Urine by LC-MS/MS

This protocol provides a robust method for the simultaneous determination of methylphenidate and ritalinic acid in urine. The inclusion of the parent drug can provide additional context, although ritalinic acid remains the primary biomarker.

Materials and Reagents
  • Standards: Methylphenidate hydrochloride, this compound, and their respective deuterated internal standards (e.g., Methylphenidate-d9, this compound-d10). All standards should be of certified reference material grade.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and ultrapure water.

  • Reagents: Ammonium formate (LC-MS grade).

  • Sample Collection Containers: Sterile, polypropylene urine collection cups.

Sample Preparation: The "Dilute-and-Shoot" Approach

For urine analysis, a simple "dilute-and-shoot" method is often sufficient and highly efficient, minimizing sample manipulation and potential for error.[1]

Rationale: Urine is a relatively clean matrix for this analysis, and the high concentration of ritalinic acid allows for significant dilution, which reduces matrix effects without compromising sensitivity.

Procedure:

  • Allow urine samples to equilibrate to room temperature and vortex for 10 seconds.

  • In a clean microcentrifuge tube, combine 50 µL of urine with 950 µL of a working solution of internal standards prepared in ultrapure water. This represents a 1:20 dilution.

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Rationale: The use of a Pentafluorophenyl (PFP) or a C18 column provides good retention and separation of the analytes. Gradient elution allows for efficient separation of the target analytes from endogenous matrix components. Positive electrospray ionization is optimal for these amine-containing compounds.

ParameterCondition
LC System: Agilent 1200 Series or equivalent
Column: PFP Propyl column (or equivalent C18)
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate: 0.4 mL/min
Injection Volume: 5 µL
MS System: Sciex 5500 QTRAP or equivalent
Ionization Mode: Electrospray Ionization (ESI), Positive
Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions (Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Methylphenidate234.284.1
Ritalinic Acid220.184.1
Methylphenidate-d9243.293.1
Ritalinic Acid-d10230.194.1

Note: MRM transitions should be optimized for the specific instrument used.

Calibration and Quality Control

Procedure:

  • Prepare a series of calibration standards in drug-free urine, spanning the expected concentration range of the samples (e.g., 5-5000 µg/L).[1]

  • Process the calibration standards and quality control (QC) samples (at low, medium, and high concentrations) alongside the unknown samples using the same sample preparation procedure.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x is typically used.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Dilute Dilution with Internal Standard Urine->Dilute Vortex Vortex Dilute->Vortex Centrifuge Centrifuge Vortex->Centrifuge LC Liquid Chromatography (Separation) Centrifuge->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report

Caption: Workflow for the analysis of Ritalinic Acid in urine.

Data Interpretation and Trustworthiness

A self-validating system is crucial for ensuring the trustworthiness of results. This is achieved through:

  • Internal Standards: The use of stable isotope-labeled internal standards for each analyte is critical.[10] These compounds co-elute with their respective analytes and experience similar ionization effects, correcting for variations in sample preparation and instrument response.

  • Quality Controls: The inclusion of QC samples at multiple concentration levels in each analytical run verifies the accuracy and precision of the assay. Results for QC samples should fall within established acceptance criteria (e.g., ±20% of the nominal value).

  • Cut-off Concentrations: Establishing clear cut-off concentrations for positivity is essential for consistent interpretation. For example, a common cutoff for ritalinic acid in urine is 50 ng/mL.[2]

Conclusion

This compound is an exemplary biomarker for monitoring methylphenidate use, offering a longer detection window and higher concentrations in urine compared to the parent drug. The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput approach for its quantification. By understanding the metabolic rationale and implementing robust analytical protocols with stringent quality control measures, researchers and clinicians can confidently and accurately assess patient compliance and investigate potential cases of methylphenidate misuse.

References

  • Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. accessdata.fda.gov. Available at: [Link]

  • DeCaprio, A. P., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of Chromatography B, 1092, 313-319. Available at: [Link]

  • Kim, J. Y., et al. (2018). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC-MS/MS. Forensic Science International, 292, 126-131. Available at: [Link]

  • Arvidsson, M., et al. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229-237. Available at: [Link]

  • Lee, H., et al. (2018). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC–MS/MS. Forensic Toxicology, 36(2), 425-433. Available at: [Link]

  • Arvidsson, M., et al. (2019). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229-237. Available at: [Link]

  • Ritalinic acid – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Lewis, J., et al. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 881-882, 94-98. Available at: [Link]

  • Methylphenidate and Metabolite, Random, Urine. Mayo Clinic Laboratories. Available at: [Link]

  • LC-MS/MS assay of methylphenidate: Stability and pharmacokinetics in human. ResearchGate. Available at: [Link]

  • Markowitz, J. S., et al. (1999). Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. Journal of Clinical Psychopharmacology, 19(4), 313-319. Available at: [Link]

  • Enders, J. R., & McIntire, G. L. (2015). Ritalinic acid in urine: Impact of age and dose. Clinica Chimica Acta, 444, 108-111. Available at: [Link]

  • Andersen, S. L., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 559-566. Available at: [Link]

  • How Long Does Ritalin Stay In Your System?. Relevance Recovery. Available at: [Link]

  • How Long Does Ritalin Stay in Your System?. American Addiction Centers. Available at: [Link]

  • Chromatogram showing d,l-threo-methylphenidate and residual peaks for the erythro enantiomers of MPH (A). ResearchGate. Available at: [Link]

  • Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate. HARVEST (uSask). Available at: [Link]

  • (PDF) Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. ResearchGate. Available at: [Link]

  • Validated HPLC method for the determination of enantiomeric excess d-threo-ritalinic acid by liquid chromatography. ResearchGate. Available at: [Link]

  • Correlation between methylphenidate and ritalinic acid concentrations in oral fluid and plasma. Semantic Scholar. Available at: [Link]

  • Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. PubMed. Available at: [Link]

  • Preparation and structural analysis of (±)-threo-ritalinic acid. ResearchGate. Available at: [Link]

  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. SciELO. Available at: [Link]

  • Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. ResearchGate. Available at: [Link]

  • Ritalinic acid. Wikipedia. Available at: [Link]

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Application Notes & Protocols for the Enantioselective Resolution of L-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chiral Separation in Methylphenidate Metabolism

Methylphenidate (MPH) is a chiral psychostimulant widely prescribed for Attention-Deficit Hyperactivity Disorder (ADHD).[1] The commercial drug is typically a racemic mixture of d,l-threo-methylphenidate.[2][3] It is well-established that the pharmacological activity resides almost exclusively in the d-threo-enantiomer, which is a potent inhibitor of dopamine and norepinephrine reuptake.[1][4][5] The l-threo-enantiomer is significantly less active.[5]

The primary metabolic pathway for MPH is stereoselective hydrolysis by carboxylesterase 1 (CES1) to its pharmacologically inactive metabolite, ritalinic acid (RA).[2][6] This enzymatic process preferentially metabolizes l-MPH over d-MPH, leading to significant differences in the pharmacokinetic profiles of the enantiomers following oral administration.[7][8] Consequently, the enantiomeric composition of ritalinic acid in biological matrices (blood, plasma, urine) provides a crucial window into the pharmacokinetics and metabolism of the parent drug.

Accurate enantioselective quantification of L-threo-Ritalinic Acid and its d-counterpart is therefore indispensable for:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To fully understand the absorption, distribution, metabolism, and excretion (ADME) profile of methylphenidate enantiomers.[7]

  • Forensic Toxicology: To accurately interpret findings in cases of drug abuse or overdose, as the enantiomeric ratio can provide clues about the administered formulation and time since consumption.[9][10]

  • Drug Development: In the development of enantiopure formulations (e.g., dexmethylphenidate) and in assessing the purity of drug intermediates.[11]

This document provides detailed application notes and validated protocols for the resolution of this compound enantiomers using three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Part 1: Chiral High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS/MS)

Expertise & Experience: The Rationale for Chiral HPLC-MS/MS

Chiral HPLC is the cornerstone of enantioselective analysis. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). By forming transient, diastereomeric complexes with differing stability, the CSP causes one enantiomer to be retained longer on the column, thus achieving separation. For a polar, acidic compound like ritalinic acid, an α1-acid glycoprotein (AGP) CSP is an excellent choice, offering robust and reliable separation.[11]

Pairing HPLC with tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity, a necessity for quantifying low-concentration analytes in complex biological matrices like blood or plasma.[2][9][12] The MS/MS detector can specifically monitor for the precursor-to-product ion transitions unique to ritalinic acid, effectively eliminating background noise and matrix interference. This self-validating system ensures that the measured signal corresponds unequivocally to the analyte of interest.

Experimental Workflow: HPLC-MS/MS

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Whole Blood/Plasma Sample Precip 2. Protein Precipitation (e.g., Perchloric Acid) Sample->Precip SPE 3. Solid-Phase Extraction (SPE) (e.g., Oasis HLB) Precip->SPE Elute 4. Elution & Evaporation SPE->Elute Recon 5. Reconstitution (in Mobile Phase) Elute->Recon Inject 6. HPLC Injection Recon->Inject Column 7. Chiral Separation (Chiral AGP Column) Inject->Column MS 8. MS/MS Detection (ESI+, MRM Mode) Column->MS Quant 9. Quantification (Peak Area Integration) MS->Quant Report 10. Reporting (d-RA & l-RA Concentrations) Quant->Report

Caption: HPLC-MS/MS workflow for enantioselective analysis of Ritalinic Acid.

Detailed Protocol: HPLC-MS/MS

1. Sample Preparation (Solid-Phase Extraction)

  • Rationale: SPE is a critical step to remove proteins, salts, and other endogenous components from the biological sample that would otherwise interfere with the analysis and damage the analytical column.[9][10]

  • Procedure:

    • To 1 mL of plasma or whole blood, add an internal standard solution (e.g., d,this compound-d10).

    • Perform protein precipitation by adding 200 µL of 1 N perchloric acid. Vortex and centrifuge at 13,000 g for 20 minutes.

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from step 2 onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

    • Elute the ritalinic acid enantiomers with 1 mL of acetonitrile or methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for HPLC injection.

2. Chromatographic and Mass Spectrometric Conditions

ParameterConditionRationale
HPLC System Agilent 1200 Series or equivalentStandard high-performance liquid chromatography system.
Analytical Column Chiral AGP, 5 µm, 150 mm x 4.0 mmProtein-based CSP provides excellent enantioselectivity for ritalinic acid.[11]
Mobile Phase 10 mM Ammonium Acetate in Water : Acetonitrile (gradient or isocratic)Provides good peak shape and is compatible with mass spectrometry.
Flow Rate 0.8 mL/minBalances separation efficiency with run time.[11]
Column Temperature 25°CTemperature control ensures reproducible retention times.[11]
Injection Volume 10 µLStandard volume for analytical HPLC.
Mass Spectrometer Sciex API 4000 or equivalentA robust triple quadrupole MS for sensitive and specific quantification.
Ionization Mode Electrospray Ionization, Positive (ESI+)Ritalinic acid readily forms positive ions.
Detection Mode Multiple Reaction Monitoring (MRM)Ensures highest selectivity and sensitivity by monitoring specific ion transitions.
MRM Transitions Consult specific literature for optimized precursor/product ions for RA and its deuterated internal standard.Unique mass transitions confirm analyte identity.
Performance Data
Parameterd-threo-RAl-threo-RASource
Linear Range 0.5 - 500 ng/g0.5 - 500 ng/g[9][12]
Resolution (Rs) > 2.0> 2.0[11]
Accuracy 89 - 94%89 - 94%[9][12]
Precision (CV%) < 15%< 15%[9][12]
Limit of Quantification (LOQ) 0.15% (of total RA)0.15% (of total RA)[11]

Part 2: Chiral Supercritical Fluid Chromatography (SFC)

Expertise & Experience: The Rationale for Chiral SFC

Supercritical Fluid Chromatography (SFC) is a powerful "green" alternative to HPLC for chiral separations.[13] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[14] The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations and higher efficiencies than HPLC.[15] For chiral compounds, this translates to shorter run times and significantly reduced consumption of organic solvents, lowering both costs and environmental impact. SFC has been successfully demonstrated to resolve the enantiomers of methylphenidate and its key metabolites, including ritalinic acid, in a single run.[4]

Experimental Workflow: SFC-MS

SFC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Postmortem Blood Sample SPE 2. Solid-Phase Extraction (SPE) Sample->SPE Elute 3. Elution & Reconstitution SPE->Elute Inject 4. SFC Injection Elute->Inject Column 5. Chiral Separation Inject->Column MS 6. MS Detection Column->MS Quant 7. Quantification MS->Quant Report 8. Reporting (l:d Ratio) Quant->Report

Caption: SFC-MS workflow for the rapid chiral analysis of Ritalinic Acid.

Detailed Protocol: SFC-MS

1. Sample Preparation

  • Procedure: A validated solid-phase extraction (SPE) method, similar to the one described for HPLC, is required to isolate the analytes from blood.[4]

2. Chromatographic Conditions

ParameterConditionRationale
SFC System Waters Acquity UPC² or equivalentA system designed to handle the pressures and fluid dynamics of SFC.
Analytical Column Consult specific application notes for a suitable polysaccharide-based chiral column.Polysaccharide-based CSPs are widely used and effective in SFC.
Mobile Phase A Supercritical CO₂The primary, non-polar mobile phase component.
Mobile Phase B (Modifier) Methanol with an additive (e.g., ammonium hydroxide)The polar co-solvent used to elute the analytes and improve peak shape.
Flow Rate 1.5 - 3.0 mL/minHigher flow rates are possible due to the low viscosity of the mobile phase.
Back Pressure 1500 - 2000 psiMaintained to keep CO₂ in its supercritical state.
Column Temperature 40°CInfluences the density and solvating power of the supercritical fluid.
Detection Mass Spectrometry (MS)Provides the necessary selectivity for analysis in complex matrices.
Performance Data
Parameterd-threo-RAl-threo-RASource
Linear Range 10 - 1000 ng/mL10 - 1000 ng/mL[4]
Bias -4.7% to -27%-6.8% to -25%[14]
Precision (Within-Run) 12.5%12.0%[14]
Precision (Between-Run) 11.6%9.8%[14]

Part 3: Chiral Capillary Electrophoresis (CE)

Expertise & Experience: The Rationale for Chiral CE

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency, often exceeding that of chromatographic methods. Chiral resolution in CE is achieved by adding a chiral selector to the background electrolyte (BGE).[16] For ritalinic acid and related compounds, cyclodextrins (CDs) are highly effective chiral selectors.[17] The enantiomers form transient inclusion complexes with the CD cavity, and subtle differences in the stability of these diastereomeric complexes lead to different electrophoretic mobilities and, consequently, separation.[16] CE is advantageous due to its minimal sample and reagent consumption, rapid analysis times, and the ability to easily screen different chiral selectors by simply changing the BGE. 2,6-di-o-methyl-β-cyclodextrin (DM-β-CD) has been identified as a particularly effective selector for resolving all stereoisomers related to methylphenidate.[16]

Experimental Workflow: CE

CE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Dilution Filter 2. Filtration Sample->Filter Inject 3. Hydrodynamic Injection Filter->Inject Capillary 4. Electrophoretic Separation (BGE with Chiral Selector) Inject->Capillary Detect 5. UV Detection Capillary->Detect Integrate 6. Peak Integration Detect->Integrate Report 7. Electropherogram Integrate->Report

Caption: Capillary Electrophoresis workflow for high-efficiency chiral separation.

Detailed Protocol: CE

1. Sample Preparation

  • Procedure: For purified samples or standards, simple dilution in the background electrolyte is sufficient. For biological matrices, a pre-purification step like SPE is recommended.

2. Capillary Electrophoresis Conditions

ParameterConditionRationale
CE System Beckman P/ACE MDQ or equivalentStandard CE instrumentation.
Capillary Fused-silica, 50 µm i.d., 60 cm total lengthStandard dimensions for high-efficiency separations.
Background Electrolyte (BGE) 100 mM Phosphoric acid buffer, pH 3.0Low pH ensures ritalinic acid is cationic for migration.[18]
Chiral Selector 2,6-di-o-methyl-β-cyclodextrin (DM-β-CD)Proven to provide enantioselectivity for all related stereoisomers.[16]
Voltage 20 - 30 kVThe driving force for electrophoretic separation.
Temperature 25°CControlled temperature ensures migration time reproducibility.[16]
Injection Hydrodynamic (e.g., 0.5 psi for 5 s)A simple and reproducible method for sample introduction.
Detection UV Diode Array Detector (DAD) at 210 nmRitalinic acid has a UV chromophore suitable for detection.

Summary and Technique Comparison

FeatureHPLC-MS/MSSFC-MSCapillary Electrophoresis (CE)
Principle Differential partitioning with a Chiral Stationary PhaseDifferential partitioning with a Chiral Stationary Phase using supercritical CO₂Differential migration in an electric field with a Chiral Selector in solution
Primary Advantage High sensitivity and selectivity; well-establishedHigh speed, low organic solvent use ("Green")Extremely high separation efficiency, low sample/reagent use
Typical Run Time 10-20 minutes3-10 minutes5-15 minutes
Solvent Usage HighVery LowExtremely Low
Sensitivity (LOD/LOQ) Highest (pg/mL to low ng/mL)High (low ng/mL)Moderate (µg/mL without enrichment)
Best Suited For Bioanalysis, forensic toxicology, trace-level quantification.[9]High-throughput screening, preparative separations, "green" chemistry labs.[4]Purity analysis, method development, screening of chiral selectors.[16]

References

  • Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology. [Link]

  • Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis. [Link]

  • Separation of ritalin racemate and its by-product racemates by capillary electrophoresis. Electrophoresis. [Link]

  • Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Optimization of Preparative Electrophoretic Chiral Separation of Ritalin Enantiomers. Electrophoresis. [Link]

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. DTU Research Database. [Link]

  • Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. ResearchGate. [Link]

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Resolution of ritalinic acid salt.
  • Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system. CNS Drugs. [Link]

  • Chiral Separation and Quantitation of Methylphenidate, Ethylphenidate, and Ritalinic Acid Using Supercritical Fluid Chromatography. International Association of Forensic Toxicologists. [Link]

  • Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Drug Metabolism. [Link]

  • Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate. University of Saskatchewan Library. [Link]

  • Pharmacokinetics and clinical effectiveness of methylphenidate. Clinical Pharmacokinetics. [Link]

  • Mean concentration-time profiles of DL-threo-methylphenidate after administration of Ritalin® LA 20mg and Concerta® 18mg to healthy adult volunteers. ResearchGate. [Link]

  • Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dthis compound Using Chiral Carboxylic Acid.
  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research. [Link]

  • Validated HPLC method for the determination of enantiomeric excess d-threo-ritalinic acid by liquid chromatography. ResearchGate. [Link]

  • PROCESS FOR THE PREPARATION OF D-THREO-(R,R)-METHYL PHENIDATE AND RECYCLING OF UNDESIRED ENANTIOMERS BY EPIMERISATION. European Patent Office. [Link]

  • Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate. University of Saskatchewan Library. [Link]

  • Chiral analysis of methylphenidate and dextromoramide by capillary electrophoresis. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. [Link]

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review. [Link]

  • Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent. Journal of Chromatography A. [Link]

Sources

protocol for derivatization of L-threo-Ritalinic Acid for GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of L-threo-Ritalinic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction: The Analytical Challenge of Ritalinic Acid

This compound is the primary and pharmacologically inactive metabolite of methylphenidate (Ritalin), a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3][4] Its detection and quantification in biological matrices are crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high chromatographic resolution and sensitive, specific detection, making it ideal for this purpose.

However, the direct analysis of ritalinic acid by GC-MS is fundamentally impractical. The molecule possesses two polar functional groups: a carboxylic acid (-COOH) and a secondary amine (-NH-) within its piperidine ring. These groups render the molecule non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.[5] Furthermore, the active hydrogens on these groups can interact with the stationary phase of the GC column, leading to poor peak shape and unreliable quantification.[6]

To overcome these challenges, a chemical derivatization step is essential.[5][7] This process involves reacting the analyte with a specific reagent to replace the active polar hydrogens with non-polar, thermally stable groups. This transformation increases the molecule's volatility and thermal stability, making it amenable to GC-MS analysis while often improving its chromatographic behavior and mass spectrometric fragmentation patterns.[8]

This guide provides a detailed protocol and the underlying scientific principles for the robust derivatization of this compound using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), a highly effective silylation reagent.

The Principle of Silylation for Ritalinic Acid

Silylation is a common and highly effective derivatization technique that replaces active hydrogen atoms in functional groups like hydroxyls, carboxyls, amines, and thiols with a silyl group, typically a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[8][9]

For ritalinic acid, the goal is to derivatize both the carboxylic acid and the secondary amine. MTBSTFA is an exceptionally well-suited reagent for this task. It reacts with the active hydrogens to form TBDMS esters and TBDMS amines, respectively.

Why MTBSTFA? The Rationale for Reagent Selection:

  • High Reactivity: MTBSTFA is a powerful silylating agent capable of derivatizing both acidic and amine protons, often upon dissolution.[10]

  • Derivative Stability: The TBDMS derivatives formed by MTBSTFA are approximately 10,000 times more stable to hydrolysis than their corresponding TMS derivatives (formed by reagents like BSTFA or MSTFA).[10][11] This enhanced stability is critical, as it minimizes the degradation of the derivative by trace amounts of moisture during sample preparation and analysis, ensuring more reliable and reproducible results.

  • Favorable Mass Spectra: TBDMS derivatives produce characteristic and easily interpretable mass spectra upon electron ionization (EI), often with a prominent [M-57]+ fragment resulting from the loss of a tert-butyl group, which is highly useful for compound identification and quantification.

The derivatization reaction proceeds as follows:

cluster_reactants Reactants cluster_products Products RA This compound MTBSTFA 2x MTBSTFA DRA Di-TBDMS-Ritalinic Acid Byproducts Byproducts cluster_reactants cluster_reactants cluster_products cluster_products cluster_reactants->cluster_products +

Caption: Chemical derivatization of Ritalinic Acid with MTBSTFA.

Detailed Protocol: Silylation of this compound with MTBSTFA

This protocol outlines the derivatization of a dried sample extract. It is presumed that the analyte has already been isolated from its biological matrix (e.g., plasma, urine) using an appropriate extraction technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) and evaporated to complete dryness. The absence of water is critical for the success of the silylation reaction.[9]

Materials and Reagents
  • Dried sample extract containing this compound

  • Internal Standard (IS): Deuterated this compound (e.g., ritalinic acid-d5) is highly recommended for optimal quantification.

  • Derivatization Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), optionally with 1% tert-Butyldimethylchlorosilane (TBDMCS) as a catalyst.[11]

  • Solvent: Anhydrous Acetonitrile or Pyridine (GC grade or better).

  • Equipment:

    • Autosampler vials (2 mL) with PTFE-lined caps

    • Micro-inserts for vials

    • Pipettes and tips

    • Heating block or oven

    • Vortex mixer

    • Nitrogen gas supply for evaporation

Experimental Workflow Diagram

start Start: Dried Sample Extract reconstitution Step 1: Reconstitute in Anhydrous Solvent start->reconstitution derivatization Step 2: Add MTBSTFA Reagent reconstitution->derivatization reaction Step 3: Incubate (e.g., 70°C for 45 min) derivatization->reaction analysis Step 4: Cool and Inject into GC-MS reaction->analysis end End: Data Acquisition analysis->end

Caption: Overall workflow for MTBSTFA derivatization and GC-MS analysis.

Step-by-Step Methodology
  • Sample and Internal Standard Preparation:

    • Ensure the sample extract containing ritalinic acid in a GC vial is completely dry. This is the most critical step to prevent reagent hydrolysis.

    • Add a known amount of the internal standard solution to each sample, calibrator, and quality control sample before the initial extraction step. If added post-extraction, ensure it is added before derivatization.

  • Reconstitution:

    • To the dried extract, add 50 µL of anhydrous acetonitrile.

    • Vortex briefly to dissolve the residue. The choice of solvent can be optimized; pyridine is also commonly used.[12]

  • Derivatization Reaction:

    • Add 50 µL of MTBSTFA (with 1% TBDMCS) to the vial. The reagent should be added in excess to ensure the reaction goes to completion.[13]

    • Immediately cap the vial tightly to prevent the entry of atmospheric moisture.

    • Vortex the mixture for 30 seconds.

    • Place the vial in a heating block or oven set to 70°C for 45 minutes .

    • Causality Note: The elevated temperature is crucial to overcome the activation energy for derivatizing both the sterically hindered secondary amine and the carboxylic acid.[13] Reaction time and temperature are key parameters that must be optimized and validated for your specific application to ensure complete derivatization.[13] Incomplete reactions will lead to inaccurate quantification.

  • Cooling and Analysis:

    • After incubation, remove the vials and allow them to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. No further workup is typically required.

    • Transfer the derivatized sample to a micro-insert within the vial if necessary to ensure proper injection by the autosampler.

Recommended GC-MS Parameters

The following parameters serve as a starting point and should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection PortSplitlessTo maximize the transfer of analyte onto the column for trace-level analysis.
Injector Temperature280 °CEnsures rapid and complete vaporization of the high-boiling point TBDMS derivatives.
Carrier GasHelium, constant flowInert gas standard for GC-MS. Constant flow provides more stable retention times.
Flow Rate1.0 - 1.2 mL/minOptimal flow rate for most standard 30m x 0.25mm ID columns.
GC Column30m x 0.25mm ID, 0.25µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A robust, low-polarity column ideal for separating a wide range of derivatized compounds.
Oven ProgramInitial: 100°C, hold 1 minStarts below the solvent boiling point to focus the analytes at the head of the column.
Ramp: 15 °C/min to 300 °CA moderate ramp rate to ensure good separation of the analyte from matrix components.
Final Hold: 5 minEnsures that all high-boiling point compounds are eluted from the column before the next run.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible fragmentation patterns for library matching.
Source Temperature230 °CStandard source temperature to maintain cleanliness and promote ionization.
Quadrupole Temp.150 °CStandard quadrupole temperature.
Acquisition ModeSelected Ion Monitoring (SIM)For quantitative analysis, SIM mode provides maximum sensitivity and selectivity by monitoring only specific ions of interest.
Suggested Ions (SIM Mode) These are theoretical and must be confirmed experimentally.
Di-TBDMS-Ritalinic Acidm/z [M-57]+, other characteristic fragmentsThe [M-57]+ ion (loss of tert-butyl) is typically a stable and abundant fragment for TBDMS derivatives.
Ritalinic Acid-d5 ISm/z [M-57]+ (shifted by +5 amu)Monitoring the corresponding fragment for the deuterated internal standard.

Self-Validation and Trustworthiness

A robust analytical protocol is a self-validating one. To ensure the trustworthiness of your results, incorporate the following practices:

  • Calibration Curve: Analyze a set of calibration standards (ritalinic acid of known concentrations) prepared in a blank matrix to generate a calibration curve.

  • Quality Controls (QCs): Prepare and analyze QC samples at low, medium, and high concentrations with each batch of unknown samples to verify the accuracy and precision of the assay.

  • Check for Completeness: During method development, inject a high-concentration standard and run the MS in full-scan mode. The resulting chromatogram should show a single, sharp peak for the di-TBDMS-ritalinic acid derivative. The absence of peaks corresponding to the underivatized or mono-derivatized species confirms the reaction has gone to completion.[13]

  • Blanks: Analyze a matrix blank and a reagent blank with each run to check for contamination and interference.

Conclusion

The derivatization of this compound is a mandatory step for its successful analysis by GC-MS. The use of MTBSTFA to form stable di-TBDMS derivatives provides a robust, sensitive, and reliable method for quantification. The keys to a successful protocol are the complete removal of moisture prior to the reaction and the careful optimization of reaction time and temperature. By following the detailed methodology and quality control procedures outlined in this guide, researchers can confidently and accurately measure this critical metabolite in various scientific and clinical applications.

References

  • Chan, Y. M., Soldin, S. J., Swanson, J. M., Deber, C. M., Thiessen, J. J., & Macleod, S. (1980). Gas chromatographic/mass spectrometric analysis of methylphenidate (ritalin) in serum. Clinical Biochemistry, 13(5), 266–272. [Link]

  • Wikipedia. (n.d.). Ritalinic acid. Retrieved January 14, 2026, from [Link]

  • Request PDF. (n.d.). Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Srinivas, N. R., Hubbard, J. W., & Midha, K. K. (1993). Enantiospecific gas chromatographic-mass spectrometric anaylsis of urinary methylphenidate: Implications for phenotyping. Journal of Pharmaceutical Sciences, 82(6), 644–647. [Link]

  • Taylor & Francis Online. (n.d.). Ritalinic acid – Knowledge and References. Retrieved January 14, 2026, from [Link]

  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Molecular Pharmacology, 9(2), 146–155. [Link]

  • PharmGKB. (n.d.). Methylphenidate Pathway, Pharmacokinetics. Retrieved January 14, 2026, from [Link]

  • ScienceDirect. (n.d.). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC–MS/MS. Retrieved January 14, 2026, from [Link]

  • Lewis, R. J., & Ang, L. C. (2003). Urinary screening for methylphenidate (Ritalin) abuse: a comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. Clinical Biochemistry, 36(2), 121–126. [Link]

  • Doerge, D. R., Fogle, C. M., Paule, M. G., McCullagh, M., & Bajic, S. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 14(8), 619–623. [Link]

  • Chan, K., & Lee, J. W. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved January 14, 2026, from [Link]

  • Xilong Scientific. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Retrieved January 14, 2026, from [Link]

  • Regis Technologies. (n.d.). MtBSTFA. Retrieved January 14, 2026, from [Link]

  • Srinivas, N. R., Shyu, W. C., & Campbell, B. E. (1993). Enantioselective Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry for Methylphenidate in Human Plasma. Journal of Analytical Toxicology, 17(5), 276–281. [Link]

  • Office of Justice Programs. (n.d.). Automated Derivatization and Identification of Controlled Substances via Total Vaporization Solid Phase Microextraction (TV-SPME). Retrieved January 14, 2026, from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved January 14, 2026, from [Link]

  • Moldoveanu, S. C., & David, V. (2013). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. [Link]

  • Patterson, B. W., Zhao, G., & Klein, S. (2010). Optimization of N-methyl-N-[tert-butyldimethylsilyl]trifluoroacetamide as a derivatization agent for determining isotopic enrichment of glycerol in very-low density lipoproteins. Rapid Communications in Mass Spectrometry, 24(5), 586–592. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral HPLC Separation of L-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral separation of L-threo-Ritalinic Acid. As the primary and inactive metabolite of methylphenidate (Ritalin), accurately resolving its enantiomers is critical in pharmacokinetic, toxicological, and clinical studies.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for achieving optimal peak resolution in your HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor or no resolution between the L-threo and D-threo-Ritalinic Acid enantiomers?

A1: This is the most common challenge and typically points to three core areas: the chiral stationary phase (CSP), the mobile phase composition, or suboptimal instrument parameters. Ritalinic acid is a polar, zwitterionic compound, making its interaction with the CSP highly sensitive.[4][5] The chosen column may not provide sufficient stereoselective interactions, or the mobile phase may not be adequately tuned to facilitate these interactions.

Q2: My peaks are broad and tailing significantly. What is the primary cause?

A2: Peak tailing for a polar, basic compound like ritalinic acid often results from secondary interactions with acidic silanol groups on the silica support of the CSP.[6] These interactions are non-chiral and lead to a portion of the analyte being retained longer, causing the characteristic tail. This issue can mask poor resolution and compromise accurate quantification.[7][8]

Q3: My retention times are drifting with each injection. How can I stabilize my method?

A3: Retention time instability is usually due to insufficient column equilibration or changes in the mobile phase composition.[6] Chiral separations are often highly sensitive to the precise concentration of mobile phase additives and organic modifiers.[9] Even minor evaporation of a volatile component can alter selectivity and retention.

Q4: Is temperature an important parameter to control for this separation?

A4: Absolutely. Temperature influences the thermodynamics of the chiral recognition mechanism.[10][11] Its effect can be complex; sometimes increasing temperature improves efficiency and peak shape, while other times it can decrease selectivity.[12] A systematic evaluation of temperature is a crucial step in method optimization.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the chiral HPLC separation of this compound.

Issue 1: Poor Peak Resolution (Rs < 1.5)

Inadequate resolution is the failure to achieve baseline separation between the two enantiomeric peaks. The resolution value (Rs) is a quantitative measure of this separation, and a value of ≥ 1.5 is generally desired for accurate quantification.

Chiral recognition on polysaccharide-based CSPs (the most common type for this application) relies on a combination of weak interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[13][14][15] For separation to occur, there must be a sufficient difference in the free energy of the transient diastereomeric complexes formed between each enantiomer and the chiral selector.[16] If the mobile phase composition or temperature does not favor these selective interactions, resolution will be poor.

The following workflow provides a logical sequence for optimizing your method to improve resolution.

G cluster_0 Troubleshooting Workflow for Poor Resolution Start Start: Poor Resolution (Rs < 1.5) CSP Step 1: Verify/Select Appropriate CSP Start->CSP MP_Opt Step 2: Optimize Mobile Phase CSP->MP_Opt Polysaccharide-based (e.g., AGP, Cellulose) Additives 2a: Adjust Additive (Acid/Base) MP_Opt->Additives Control ionization & peak shape Modifier 2b: Adjust Organic Modifier % Additives->Modifier Adjust retention (k) Temp_Flow Step 3: Optimize Temperature & Flow Rate Modifier->Temp_Flow Fine-tune selectivity (α) & efficiency (N) End End: Resolution Achieved (Rs ≥ 1.5) Temp_Flow->End

Caption: Systematic workflow for improving peak resolution.

Step 1: Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical factor. For ritalinic acid, protein-based and polysaccharide-based columns are most frequently successful.

  • Alpha-1-Acid Glycoprotein (AGP) Columns: These columns, often referred to as Chiral-AGP, have shown excellent performance for the separation of ritalinic acid enantiomers.[17][18] They operate in reversed-phase mode and are particularly effective for separating polar and ionizable compounds.

  • Polysaccharide-Based CSPs: Columns with derivatized cellulose or amylose are also highly effective.[13][19] Common phases include cellulose tris(3,5-dimethylphenylcarbamate). These can be used in normal-phase, polar organic, or reversed-phase modes, offering great flexibility.

Protocol: If you are not achieving separation, first confirm your column is appropriate. If you have access to different CSPs, screen your sample on both an AGP and a polysaccharide-based column to determine the most promising chemistry.

Step 2: Mobile Phase Optimization

The mobile phase dictates how the analyte interacts with the stationary phase. Small changes can have a dramatic impact on selectivity (α).[20][21]

  • Role of Additives: Ritalinic acid has both an acidic (carboxylic acid) and a basic (piperidine ring) moiety. Controlling the ionization state of these groups with mobile phase additives is crucial.

    • For AGP Columns (Reversed-Phase): Use a buffered aqueous mobile phase. Start with a 10-20 mM phosphate or acetate buffer. Systematically adjust the pH between 4.0 and 6.0. A pH around 6.0 has been reported to be effective.[16]

    • For Polysaccharide Columns (Normal/Polar Organic Phase): Add small amounts of an acidic (e.g., 0.1% Trifluoroacetic Acid - TFA) or basic (e.g., 0.1% Diethylamine - DEA) modifier to the organic mobile phase.[22] This suppresses unwanted interactions and can significantly improve both peak shape and resolution.

  • Role of Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol, ethanol, isopropanol) control the overall retention time and can influence selectivity.

    • Protocol: Begin by screening different alcohol modifiers (e.g., ethanol vs. isopropanol in normal phase). Once the best modifier is identified, optimize its concentration. Decreasing the percentage of the organic modifier will generally increase retention and may provide more time for the enantiomers to interact with the CSP, improving resolution.[23]

Mobile Phase ParameterTypical Starting PointOptimization StrategyExpected Outcome on Resolution
Additive (Acid/Base) 0.1% TFA or DEA (Normal Phase)Screen both acid and base; vary concentration from 0.05% to 0.2%Can dramatically improve selectivity and peak shape
Buffer pH (Reversed Phase) pH 5.0 (10 mM Phosphate)Vary pH from 4.0 to 6.5 in 0.5 unit incrementsOptimal pH will maximize the difference in interaction energy
Organic Modifier % 20% Isopropanol in Hexane (NP)Decrease % in 5% increments to increase retentionOften improves, but may decrease if peaks become too broad
Modifier Type Isopropanol (IPA)Screen Methanol, Ethanol, and IPACan change selectivity and even elution order

Step 3: Temperature and Flow Rate Optimization

These parameters primarily affect column efficiency (N) and the kinetics of mass transfer.[12]

  • Temperature:

    • Protocol: Evaluate column temperature at 15°C, 25°C, and 40°C. Lower temperatures often increase enantioselectivity but can lead to broader peaks due to slower kinetics. Higher temperatures can improve peak efficiency but may reduce selectivity. The optimal temperature is a balance between these effects.[10][11]

  • Flow Rate:

    • Protocol: Chiral separations often benefit from lower flow rates.[6] If your resolution is marginal, try reducing the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min. This increases the residence time of the analyte on the column, allowing for more interactions with the CSP and potentially improving separation.[10]

Issue 2: Peak Tailing or Fronting

Poor peak shape, characterized by asymmetry, compromises resolution and the accuracy of integration.

  • Tailing: As mentioned, this is often caused by secondary ionic interactions between the basic piperidine nitrogen of ritalinic acid and residual acidic silanols on the silica surface.[6] This is especially prevalent if the mobile phase lacks a competing base to occupy these active sites.

  • Fronting: This is less common but is typically a sign of column overload or a sample solvent that is much stronger than the mobile phase.

  • Add a Competing Additive: This is the most effective solution for tailing.

    • Protocol: Add 0.1% DEA or another suitable amine to your normal phase or polar organic mobile phase. This additive will preferentially interact with the active silanol sites, preventing the ritalinic acid from doing so and resulting in a more symmetrical peak.[6][22] For reversed-phase, ensure your buffer concentration is adequate (at least 10 mM) to control surface chemistry.

  • Check Sample Concentration and Solvent:

    • Protocol: Prepare a sample that is 10-fold more dilute and inject it. If the peak shape improves, your original sample was likely overloading the column. Also, ensure your sample is dissolved in the mobile phase or a weaker solvent.[24] Injecting a sample in a strong solvent like pure DMSO into a weak mobile phase can cause severe peak distortion.

References

  • Polysaccharide-based CSPs . Chiralpedia. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview . PubMed. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications . PubMed Central. [Link]

  • Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate . University of Saskatchewan HARVEST. [Link]

  • Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d . University of Saskatchewan HARVEST. [Link]

  • Structures of the polysaccharide-based chiral stationary phases used in this study . ResearchGate. [Link]

  • Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases . ResearchGate. [Link]

  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography . SciELO. [Link]

  • Validated HPLC method for the determination of enantiomeric excess d-threo-ritalinic acid by liquid chromatography . ResearchGate. [Link]

  • Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS . ResearchGate. [Link]

  • Optimization of Preparative Electrophoretic Chiral Separation of Ritalin Enantiomers . PubMed. [Link]

  • Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography . PubMed. [Link]

  • This compound . PubChem. [Link]

  • Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid . ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. [Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips . PharmaGuru. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations . LCGC. [Link]

  • Chiral Separation and Quantitation of Methylphenidate, Ethylphenidate, and Ritalinic Acid Using Supercritical Fluid Chromatography . IAFRTI. [Link]

  • An Investigation of Peak Shape Models in Chiral Separations . MavMatrix. [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape . Agilent. [Link]

  • HPLC Troubleshooting Guide . Waters. [Link]

  • Methods for Changing Peak Resolution in HPLC . Chrom Tech. [Link]

  • Trouble with chiral separations . Chromatography Today. [Link]

  • Playing with Selectivity for Optimal Chiral Separation . LCGC International. [Link]

  • This compound . BioOrganics. [Link]

  • HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection . PubMed. [Link]

  • Ritalinic acid . Wikipedia. [Link]

  • Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column . ResearchGate. [Link]

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Technical Support Center: Overcoming Matrix Effects in L-threo-Ritalinic Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of L-threo-Ritalinic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in bioanalytical methods. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your results.

Part 1: Understanding the Challenge: Matrix Effects in Ritalinic Acid Analysis

Q1: What is this compound, and why is its analysis challenging?

This compound is the primary, inactive metabolite of methylphenidate (Ritalin), a widely prescribed central nervous system stimulant. Accurate quantification of ritalinic acid in biological matrices like plasma, blood, and oral fluid is crucial for pharmacokinetic and toxicokinetic studies.[1] The challenge lies in its polar nature. Ritalinic acid is highly water-soluble, which can lead to poor retention on traditional reversed-phase liquid chromatography (RP-LC) columns. This often results in elution near the solvent front, a region prone to significant matrix interference.[2]

Q2: What are matrix effects, and how do they impact LC-MS/MS analysis?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[3] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analysis.[3][4] In electrospray ionization (ESI), the most common ionization technique for this type of analysis, matrix components can compete with the analyte for charge, alter droplet formation and evaporation, or change the surface tension of the droplets.[3][5]

Q3: What are the common sources of matrix effects in biological samples?

The primary culprits behind matrix effects in biological samples are endogenous components that are co-extracted with the analyte. These include:

  • Phospholipids: Abundant in plasma and serum, these molecules are notoriously problematic due to their wide range of polarities and their tendency to co-elute with many analytes.[6][7]

  • Salts and Proteins: High concentrations of salts and residual proteins can suppress the ionization of the target analyte.[4]

  • Other Endogenous Metabolites: A complex biological sample contains a vast number of small molecules that can interfere with the analysis.[4]

Part 2: Troubleshooting Guide: Identifying and Mitigating Matrix Effects

Q4: How can I determine if my this compound analysis is affected by matrix effects?

There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify the regions in your chromatogram where ion suppression or enhancement occurs.[8][9]

  • Post-Extraction Spike Analysis: This quantitative method compares the analyte's response in a neat solution to its response when spiked into a blank matrix extract after sample preparation.[8][10]

Table 1: Interpreting Post-Extraction Spike Results

Matrix Effect (%) Interpretation
> 0Ion Suppression
< 0Ion Enhancement
Close to 0Minimal Matrix Effect

Calculation: % Matrix Effect = (1 - (Peak Area in Spiked Matrix / Peak Area in Neat Solution)) * 100[8]

Q5: My analysis shows significant ion suppression. What are my options?

A multi-faceted approach is often the most effective strategy to combat ion suppression.[8] The core strategies revolve around improving sample cleanup, optimizing chromatographic separation, and utilizing appropriate internal standards.

Workflow for Mitigating Matrix Effects

A Significant Ion Suppression Detected B Optimize Sample Preparation A->B Initial Step C Enhance Chromatographic Separation A->C D Implement a Stable Isotope-Labeled Internal Standard A->D E Re-evaluate Matrix Effects B->E C->E D->E Concurrent with B & C E->B If Unacceptable F Method Validation E->F If Acceptable

Caption: A systematic workflow for addressing ion suppression in LC-MS/MS analysis.

Part 3: In-Depth Methodologies and FAQs

Sample Preparation Strategies

The choice of sample preparation is critical and depends on the complexity of the matrix.

  • Protein Precipitation (PPT): This is a simple and fast method, but it is the least effective at removing interfering components like phospholipids.[11][12] While used in some ritalinic acid methods, it often requires further cleanup.[13]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[2] However, optimizing the solvent system for a polar compound like ritalinic acid can be challenging.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix interferences.[4][14] For ritalinic acid, a mixed-mode or a polymeric reversed-phase sorbent can be particularly effective.[1]

  • Phospholipid Removal (PLR) Plates/Cartridges: These specialized products are designed to specifically target and remove phospholipids, a major source of ion suppression in plasma and serum samples.[6][7]

Experimental Protocol: Solid-Phase Extraction (SPE) for Ritalinic Acid

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load 500 µL of the pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid).

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the ritalinic acid with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Chromatographic Optimization

Since ritalinic acid is highly polar, conventional C18 columns may not provide adequate retention.[15] Consider these alternative chromatographic strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating polar compounds.[15][16] It uses a polar stationary phase and a high organic mobile phase, which can also enhance ESI sensitivity.[15][17]

  • Mixed-Mode Chromatography: These columns combine two or more separation mechanisms, such as reversed-phase and ion-exchange, providing unique selectivity for polar and ionizable compounds like ritalinic acid.[18][19][20] This allows for greater flexibility in method development by adjusting mobile phase pH and ionic strength.[20]

Decision Tree for Chromatographic Method Selection

Start Poor Retention on C18? HILIC Try HILIC Column Start->HILIC Yes MixedMode Try Mixed-Mode Column Start->MixedMode Yes Optimization Optimize Mobile Phase (pH, Buffer) HILIC->Optimization MixedMode->Optimization Success Adequate Retention & Separation Optimization->Success

Caption: A decision-making guide for selecting an appropriate chromatographic method.

Internal Standards and Calibration

A SIL-IS, such as this compound-d10, is considered the "gold standard" for quantitative LC-MS/MS.[21][22] Because it is chemically identical to the analyte, it co-elutes and experiences the same degree of matrix effects and variability during sample preparation and ionization.[23][24] This allows for accurate correction of any signal suppression or enhancement, leading to highly reliable and reproducible data.[24][25] The use of a SIL-IS is strongly recommended by regulatory bodies for bioanalytical method validation.[24]

Yes, using matrix-matched calibrators is highly recommended.[26] This involves preparing your calibration standards in the same biological matrix as your unknown samples (e.g., drug-free plasma).[27] This practice ensures that the calibrators and the samples experience similar matrix effects, leading to more accurate quantification.[26][28]

Table 2: Comparison of Calibration Strategies

Strategy Description Advantages Disadvantages
Solvent-Based Calibrators Standards prepared in a neat solvent.Simple to prepare.Does not account for matrix effects.[28]
Matrix-Matched Calibrators Standards prepared in a blank biological matrix.Compensates for matrix effects.[26][27]Requires a source of blank matrix.
Stable Isotope-Labeled IS A deuterated or 13C-labeled version of the analyte is added to all samples and standards.The most effective way to correct for matrix effects and variability.[21][23][24]Can be expensive and not always commercially available.[29]

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. NorthEast BioLab.
  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8).
  • Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis. Benchchem.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. (2016, January 31). Clinical Chemistry.
  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025, November 20). Biotech Spain.
  • The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS. Benchchem.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. (2012, October 12). PubMed.
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • Mixed-Mode Chromatography and St
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
  • Mixed-Mode HPLC Columns. Thermo Fisher Scientific - US.
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21).
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
  • Matrix effects: Causes and solutions.
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015, July 9). LCGC.
  • Hydrophilic interaction chromatography – Knowledge and References. Taylor & Francis.
  • Mixed-Mode HPLC Separations: What, Why, and How. (2014, March 1).
  • Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma.
  • Protein precipit
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Sample Prep Tech Tip: Phospholipid Removal. Phenomenex.
  • Mixed-Mode Chromatography—A Review.
  • Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. (2021, July 21). Royal Society of Chemistry.
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate.
  • All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. (2022, September 1). Clinical Chemistry.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). PMC - NIH.
  • Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. GERSTEL.
  • Guide to achieving reliable quantit
  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2024, December 24). MDPI.
  • Protein Precipitation - Types, Methods, Principle, Advantages and Disadvantages. (2020, November 22). YouTube.
  • Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. (2015, February 5). PubMed Central.
  • Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investig
  • Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? Taylor & Francis Online.
  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2024, December 5).
  • Ritalinic acid in urine: Impact of age and dose. PMC - NIH.
  • Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. (2025, August 7).
  • Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). (2018, August 15). PubMed.
  • Extraction, preconcentration, and determination of methylphenidate in urine sample using solvent bar microextraction in combination with high performance liquid chromatography. (2017, October 25). Analytical and Bioanalytical Chemistry Research.
  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003, September 18). CORE.
  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample prepar
  • Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. (2025, August 9).

Sources

Technical Support Center: Troubleshooting Poor Recovery of L-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioanalytical sample preparation. This guide provides in-depth troubleshooting for a common and challenging issue: the poor recovery of L-threo-Ritalinic Acid during extraction from biological matrices. As the primary metabolite of methylphenidate (Ritalin®), accurate quantification is critical, yet its physicochemical properties present significant hurdles. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve extraction inefficiencies.

Part 1: Core Principles & Foundational Knowledge (FAQs)

Before troubleshooting specific methods, it's crucial to understand the molecule itself. The challenges in extracting this compound stem directly from its chemical nature.

Q1: Why is this compound so difficult to extract with high recovery?

Answer: The difficulty lies in its dual chemical properties: it is both highly polar and amphoteric (zwitterionic).

  • High Polarity: this compound has a calculated LogP of -2.4, indicating it is extremely hydrophilic (water-loving).[1][2] This makes it reluctant to partition into the organic solvents typically used in Liquid-Liquid Extraction (LLE), leading to very low recovery.

  • Amphoteric Nature: The molecule possesses both a basic piperidine nitrogen and an acidic carboxylic acid group.[1][3] This means its net charge changes dramatically with pH. At physiological pH (~7.4), both groups can be ionized, forming a zwitterion which is highly water-soluble and difficult to extract.

Q2: What are the pKa values for this compound, and why are they critical for extraction?

Answer: The predicted pKa for the carboxylic acid group is approximately 3.5, while the pKa for the basic piperidine nitrogen is estimated to be around 9.5-10.5.[4] These values are the single most important factor in developing a successful extraction strategy because they dictate the analyte's charge state at a given pH.

  • At pH < 2.5: The carboxylic acid is neutral (protonated), and the piperidine nitrogen is protonated (positive charge). The net charge is +1 .

  • At pH between ~4.5 and ~8.5: The carboxylic acid is deprotonated (negative charge), and the piperidine nitrogen is protonated (positive charge). The molecule is a zwitterion with a net charge of 0, but it is still highly polar.

  • At pH > 11.5: The carboxylic acid is deprotonated (negative charge), and the piperidine nitrogen is neutral. The net charge is -1 .

Manipulating the pH of the sample allows you to control the analyte's charge, which is the key to retaining it on or eluting it from a Solid-Phase Extraction (SPE) sorbent.

G cluster_0 Ionization States of this compound pH_low pH < 2.5 (Strongly Acidic) charge_pos Net Charge: +1 -COOH (Neutral) -NH2+ (Cationic) pH_low->charge_pos Protonation pH_mid pH ~7 (Neutral/Physiological) charge_zwitter Net Charge: 0 (Zwitterion) -COO- (Anionic) -NH2+ (Cationic) pH_mid->charge_zwitter Deprotonation of Acid pH_high pH > 11.5 (Strongly Basic) charge_neg Net Charge: -1 -COO- (Anionic) -NH (Neutral) pH_high->charge_neg Deprotonation of Amine

Figure 1. pH-dependent charge states of this compound.

Part 2: Troubleshooting Solid-Phase Extraction (SPE)

SPE is the most effective and widely reported technique for this analyte. Poor recovery is common but can almost always be traced to a mismatch between the analyte's chemistry and the SPE method parameters.

Q3: I'm using a standard Reversed-Phase (C18) SPE, and my recovery is very low. Where is my analyte going?

Answer: Your analyte is likely passing straight through the cartridge during the sample loading step. This phenomenon is called "breakthrough."

Causality: Standard reversed-phase sorbents (like C18 or C8) retain compounds primarily through hydrophobic (nonpolar) interactions.[5] this compound is extremely polar (hydrophilic) and has minimal hydrophobic character to interact with the C18 chains.[6] Therefore, it remains in the aqueous sample and flows out with the unretained matrix components.

Troubleshooting Protocol:

  • Verify the Loss: As a first step, always collect the fraction that passes through during sample loading (the "flow-through"). Analyze this fraction. If you find your analyte here, it confirms a lack of retention.[7][8]

  • Switch Sorbent Chemistry: A C18 sorbent is not appropriate for this molecule. You must switch to a sorbent that offers a different, stronger retention mechanism. The best choice is a mixed-mode cation exchange (MCX) sorbent. Polymeric reversed-phase sorbents can also offer some improvement but may still be insufficient.

Q4: How do I choose the correct SPE sorbent, and what is the retention mechanism for this compound?

Answer: The ideal choice is a Mixed-Mode Strong Cation Exchange (MCX) sorbent. These sorbents provide two retention mechanisms: a primary, powerful ion-exchange interaction and a secondary, weaker reversed-phase interaction.[5][9]

Mechanism:

  • pH Adjustment: The sample is acidified to a pH of ~2-3. At this pH, the piperidine nitrogen on the ritalinic acid is fully protonated, giving it a stable positive charge (R-NH₂⁺).

  • Ion-Exchange Retention: The MCX sorbent has negatively charged sulfonic acid groups (-SO₃⁻). The positively charged analyte binds strongly to these negative sites via electrostatic attraction. This is a much stronger interaction than hydrophobic retention.

  • Interference Removal: The cartridge can then be washed with an organic solvent (e.g., methanol) to remove neutral or acidic interferences that are retained by the weaker reversed-phase mechanism, leaving the analyte of interest bound to the sorbent.

Sorbent TypePrimary Retention MechanismSuitability for Ritalinic AcidRationale
Reversed-Phase (C18, C8) Hydrophobic InteractionPoor Analyte is too polar; results in breakthrough during loading.[10]
Normal-Phase (Silica, Diol) Polar Interaction (H-Bonding)Poor Requires non-aqueous (organic) loading solvents, which is incompatible with biological samples.
Mixed-Mode Cation Exchange (MCX) Ion Exchange & HydrophobicExcellent Strong retention via ion exchange after sample acidification. Allows for aggressive washes to remove matrix interferences.[9][11]
Polymeric (e.g., Oasis HLB) Hydrophilic-Lipophilic BalanceModerate Better retention than C18 for polar compounds, but may still show breakthrough compared to the targeted ion-exchange mechanism of MCX.
Q5: I've switched to an MCX cartridge, but my recovery is still inconsistent. What is the correct step-by-step protocol?

Answer: Inconsistent recovery with an MCX sorbent almost always points to incorrect pH control or improper execution of the core SPE steps. Follow this validated workflow precisely.

G cluster_workflow MCX SPE Workflow for Ritalinic Acid Condition Step 1: Condition (e.g., 1 mL Methanol) Activates sorbent Equilibrate Step 2: Equilibrate (e.g., 1 mL 2% Formic Acid in H2O) Sets pH for retention Condition->Equilibrate Load Step 3: Load Sample (Sample acidified to pH ~2-3) Analyte binds via ion exchange Equilibrate->Load Wash Step 4: Wash (e.g., 1 mL 2% Formic Acid, then 1 mL Methanol) Removes interferences Load->Wash Elute Step 5: Elute (e.g., 1 mL 5% NH4OH in Methanol) Neutralizes analyte, disrupts binding Wash->Elute

Sources

Technical Support Center: Optimization of Mobile Phase for L-threo-Ritalinic Acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of L-threo-Ritalinic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing mobile phase conditions. Here, we will address common challenges and provide systematic troubleshooting strategies to achieve robust and reproducible separations.

Introduction to the Challenge

This compound is the major metabolite of methylphenidate (Ritalin), a drug widely used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Accurate quantification of its enantiomers is crucial for pharmacokinetic and metabolic studies.[3][4] However, the chiral nature and physicochemical properties of ritalinic acid present unique challenges in achieving optimal chromatographic separation. This guide will focus on troubleshooting and optimizing the mobile phase, a critical factor in High-Performance Liquid Chromatography (HPLC) that significantly influences retention, resolution, and peak shape.[5][6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the separation of this compound, providing explanations of the underlying causes and actionable solutions.

Issue 1: Poor Resolution Between Enantiomers

Q: I am not achieving baseline separation between the d- and this compound enantiomers. What adjustments can I make to my mobile phase?

A: Achieving chiral separation is a multi-faceted challenge. The mobile phase plays a pivotal role in modulating the interactions between the enantiomers and the chiral stationary phase (CSP).

Probable Causes & Solutions:

  • Inadequate Chiral Selector Interaction: The choice of mobile phase components can either enhance or diminish the enantioselective interactions with the CSP.

    • Expert Insight: Protein-based CSPs, such as those with α1-acid glycoprotein (AGP), have demonstrated success in separating ritalinic acid enantiomers.[3][7] The mobile phase for these columns often requires careful control of pH and the inclusion of modifiers.

    • Actionable Steps:

      • pH Adjustment: The ionization state of ritalinic acid, an amino acid, is highly dependent on pH.[8][9][10] For AGP columns, a slightly acidic mobile phase (e.g., pH 3.4) can be effective.[7] Systematically evaluate a pH range from 3.0 to 5.0 in 0.2-unit increments to find the optimal selectivity.

      • Organic Modifier Concentration: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) influence retention and selectivity.[11] Begin with a low percentage of organic modifier and gradually increase it. A 10% change in the organic modifier can lead to a 2-3 fold change in retention.[11]

      • Mobile Phase Additives: The inclusion of additives can significantly improve chiral recognition. For protein-based columns, additives like dimethyloctylamine have been shown to be effective.[7]

  • Suboptimal Temperature: Temperature affects the kinetics of mass transfer and the conformational flexibility of the chiral selector.

    • Actionable Steps:

      • Investigate the effect of column temperature in a range of 20°C to 40°C. Lower temperatures often enhance enantioselectivity but may increase backpressure.

Issue 2: Peak Tailing

Q: My this compound peak is exhibiting significant tailing. How can I improve the peak shape?

A: Peak tailing is a common issue in HPLC and can compromise the accuracy of integration and quantification.[12][13] For ionizable compounds like ritalinic acid, this is often due to secondary interactions with the stationary phase.[14][15]

Probable Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based stationary phases can interact with the amine group of ritalinic acid, leading to peak tailing.[14]

    • Expert Insight: This is particularly prevalent when the mobile phase pH is not adequately controlled.

    • Actionable Steps:

      • Mobile Phase pH Control: Ensure the mobile phase is buffered.[16] For acidic analytes, a lower pH mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions.[15] A buffer concentration of 10-25 mM is typically sufficient.

      • Use of Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites. However, be mindful of its impact on detection if using mass spectrometry.

  • Column Overload: Injecting too much sample can lead to peak distortion that resembles tailing.[12]

    • Actionable Steps:

      • Reduce the injection volume or the concentration of the sample to see if the peak shape improves.

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet frit or degradation of the stationary phase can cause peak tailing.[12][16]

    • Actionable Steps:

      • Use a guard column to protect the analytical column.[16]

      • If contamination is suspected, flush the column with a strong solvent.

Issue 3: Long Run Times and High Backpressure

Q: My analysis time is too long, and I am experiencing high backpressure. How can I optimize my mobile phase to address this?

A: Long run times reduce throughput, while high backpressure can damage the HPLC system and column. Mobile phase composition directly impacts both of these parameters.

Probable Causes & Solutions:

  • High Mobile Phase Viscosity: The viscosity of the mobile phase is a function of its composition and temperature.

    • Expert Insight: Acetonitrile generally has a lower viscosity than methanol, leading to lower backpressure.[17]

    • Actionable Steps:

      • Solvent Selection: If using methanol, consider switching to acetonitrile.

      • Temperature: Increasing the column temperature will decrease the mobile phase viscosity and subsequently the backpressure.

  • Isocratic vs. Gradient Elution: For samples containing compounds with a wide range of polarities, isocratic elution can lead to long run times for strongly retained components.[6]

    • Actionable Steps:

      • Develop a gradient elution method. Start with a lower percentage of organic modifier to retain and separate early eluting compounds, then ramp up the organic concentration to elute more strongly retained components faster.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase development for this compound on a chiral column?

A1: A good starting point depends on the type of chiral stationary phase (CSP). For a protein-based column like an α1-acid glycoprotein (AGP) column, a mobile phase containing 0.4% acetic acid and 0.1% dimethyloctylamine at a pH of 3.4 has been shown to be effective.[7] For cyclodextrin-based columns, a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is a common starting point.[3][18]

Q2: How critical is the pH of the mobile phase for this separation?

A2: The pH is extremely critical. Ritalinic acid is an amino acid with both acidic (carboxylic acid) and basic (piperidine ring) functional groups. The pH of the mobile phase will determine the ionization state of these groups, which in turn significantly affects the analyte's interaction with the stationary phase and its retention time.[8][9][10] For reproducible results, the mobile phase pH should be carefully controlled using a buffer.[16]

Q3: Can I use a gradient elution for chiral separation of ritalinic acid?

A3: Yes, gradient elution can be used and is often beneficial, especially when analyzing ritalinic acid in complex biological matrices where other compounds may be present.[6] A gradient can help to improve peak shape and reduce analysis time. When developing a gradient method, ensure that the buffer components are soluble in all mobile phase compositions to avoid precipitation.[14]

Q4: What are the key considerations when choosing between acetonitrile and methanol as the organic modifier?

A4: Both acetonitrile and methanol can be used, and the choice can affect selectivity. Acetonitrile is generally a stronger solvent in reversed-phase chromatography and has a lower viscosity, which results in lower backpressure.[17] Methanol is a protic solvent and can engage in hydrogen bonding, which may offer different selectivity. It's often worthwhile to screen both solvents during method development.

Data Presentation and Experimental Protocols

Table 1: Example Starting Conditions for Mobile Phase Optimization
ParameterCondition 1 (Protein-Based CSP)Condition 2 (Cyclodextrin-Based CSP)
Mobile Phase A 0.1% Formic Acid in Water20 mM Ammonium Acetate, pH 4.5
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B in 15 minutes10-80% B in 20 minutes
Flow Rate 0.5 mL/min1.0 mL/min
Column Temp. 25 °C30 °C
Detection UV at 220 nm or MS/MSUV at 220 nm or MS/MS
Protocol: Systematic Approach to Mobile Phase pH Optimization
  • Prepare Buffers: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., from pH 3.0 to 5.0 in 0.5 unit increments). Use a buffer with a pKa close to the desired pH for optimal buffering capacity.

  • Initial Screening: Perform isocratic runs with a fixed percentage of organic modifier (e.g., 20% acetonitrile) using each of the prepared buffers.

  • Evaluate Resolution: Analyze the chromatograms for the resolution between the d- and this compound enantiomers.

  • Fine-Tuning: Select the pH that provides the best initial separation and perform further optimization by adjusting the organic modifier concentration.

  • Verification: Once the optimal mobile phase composition is determined, verify the robustness of the method by making small, deliberate changes to the pH and organic modifier concentration.

Visualizations

Workflow for Mobile Phase Optimization

Mobile_Phase_Optimization cluster_start Initial Assessment cluster_csp Stationary Phase Selection cluster_mobile_phase Mobile Phase Screening cluster_optimization Fine-Tuning cluster_validation Method Validation cluster_end Final Method start Define Separation Goal: Achieve baseline resolution (Rs > 1.5) of this compound enantiomers csp Select Chiral Stationary Phase (e.g., AGP, Cyclodextrin) start->csp organic Screen Organic Modifier (Acetonitrile vs. Methanol) csp->organic ph Screen Mobile Phase pH (e.g., pH 3.0 - 5.0) organic->ph Iterative Process ph->organic gradient Optimize Gradient Profile (Slope and Time) ph->gradient additives Evaluate Additives (e.g., ion-pairing agents) gradient->additives robustness Assess Robustness (Vary pH, % Organic) additives->robustness system_suitability Define System Suitability Criteria (Resolution, Tailing Factor) robustness->system_suitability final_method Final Optimized Method system_suitability->final_method

Caption: A systematic workflow for the optimization of the mobile phase in the chiral separation of this compound.

Troubleshooting Logic for Peak Tailing

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks frit_blockage Possible Inlet Frit Blockage or Column Void check_all_peaks->frit_blockage Yes check_analyte Is the analyte ionizable? (e.g., this compound) check_all_peaks->check_analyte No yes_path Yes solution_frit Solution: 1. Reverse flush column. 2. Replace frit or column. frit_blockage->solution_frit no_path No secondary_interactions Probable Cause: Secondary Silanol Interactions check_analyte->secondary_interactions Yes check_overload Check for Column Overload check_analyte->check_overload If pH adjustment is ineffective yes_ionizable Yes solution_secondary Solution: 1. Ensure mobile phase is buffered. 2. Adjust pH to suppress silanol activity. 3. Consider using an end-capped column. secondary_interactions->solution_secondary solution_overload Solution: Reduce sample concentration or injection volume. check_overload->solution_overload

Caption: A decision tree for troubleshooting peak tailing in the analysis of this compound.

References

  • Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d - HARVEST (uSask). Available from: [Link]

  • Separation of ritalin racemate and its by-product racemates by capillary electrophoresis - PubMed. Available from: [Link]

  • Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase - PubMed. Available from: [Link]

  • Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate - HARVEST (uSask). Available from: [Link]

  • Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS | Request PDF - ResearchGate. Available from: [Link]

  • Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. - ResearchGate. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available from: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available from: [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available from: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available from: [Link]

  • Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed. Available from: [Link]

  • Chiral Separation and Quantitation of Methylphenidate, Ethylphenidate, and Ritalinic Acid Using Supercritical Fluid Chromatography - ifrti. Available from: [Link]

  • A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid - Quick Company. Available from: [Link]

  • How To Select Mobile Phase In HPLC Method Development? - Next LVL Programming. Available from: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. Available from: [Link]

  • Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. (2016) | Chenghao Zhang - SciSpace. Available from: [Link]

  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Available from: [Link]

  • Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - NIH. Available from: [Link]

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry - ResearchGate. Available from: [Link]

  • How Does pH Affect Chromatography? - Chemistry For Everyone - YouTube. Available from: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Available from: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. Available from: [Link]

  • US9278928B2 - Process for the preparation of d-threo-ritalinic acid salts via novel salts of intermediate thereof - Google Patents.
  • US8552030B2 - Process for the preparation of d-threo-ritalinic acid hydrochloride by resolution of dthis compound using chiral carboxylic acid - Google Patents.

Sources

Technical Support Center: L-threo-Ritalinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of L-threo-Ritalinic Acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating common contaminants encountered during synthesis.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses the most common questions regarding the origin and nature of impurities in this compound synthesis.

Q1: What are the primary classes of impurities I should be aware of during this compound synthesis?

Impurities in this compound synthesis can be broadly categorized into four main groups:

  • Starting Material-Related Impurities: Contaminants present in the initial raw materials, such as 2-chloropyridine or phenylacetonitrile.[1][2]

  • Process-Related Impurities (By-products): Species formed from side reactions or incomplete conversion of intermediates during the synthesis. A key intermediate is α-phenyl-α-piperidyl-(2)-acetamide, and its incomplete hydrolysis is a common issue.[3][4][5]

  • Stereoisomeric Impurities: Undesired stereoisomers, including the D-threo, D-erythro, and L-erythro forms of ritalinic acid. Controlling stereochemistry is critical as the biological activity resides primarily in the d-threo enantiomer of the final active pharmaceutical ingredient (API), methylphenidate.[6][7]

  • Degradation Products: Impurities formed by the breakdown of the final product or intermediates under specific reaction or storage conditions.

Q2: How do impurities in starting materials, specifically 2-chloropyridine, affect my synthesis?

The quality of your 2-chloropyridine is paramount. It is often produced by the direct chlorination of pyridine, which can lead to a mixture of chlorinated pyridines.[8][9][10] Common impurities include:

  • Over-chlorinated Pyridines (e.g., 2,6-dichloropyridine): These can react in parallel with your primary starting materials, leading to chlorinated by-products that are often difficult to separate due to similar polarities.

  • Other Isomers (e.g., 3- or 4-chloropyridine): While less common from typical manufacturing routes, their presence can lead to constitutional isomers of ritalinic acid.

  • Unreacted Pyridine: Can interfere with base-catalyzed steps and complicate purification.

These impurities can lead to lower yields and the formation of difficult-to-remove related substances that may carry through the entire synthetic sequence.[1]

Q3: My main challenge is controlling the stereochemistry. What leads to the formation of the wrong stereoisomers, particularly the erythro form?

The formation of stereoisomeric impurities, especially the erythro diastereomer, is a critical challenge. The threo and erythro relationship is established during the creation of the two chiral centers. Key causes of poor stereoselectivity or epimerization include:

  • Lack of Stereocontrol in Hydrogenation: One common synthetic route involves the hydrogenation of a pyridine ring to a piperidine ring.[4][5] The conditions of this reduction (catalyst, pressure, temperature) are crucial for establishing the desired cis (erythro) or trans (threo) relationship of the substituents on the newly formed piperidine ring. Often, this step yields an erythro-enriched intermediate.

  • Harsh Epimerization Conditions: To convert the undesired erythro isomer to the desired threo isomer, a base-catalyzed epimerization step is often employed on an amide intermediate.[3][4][5] If this reaction is not carefully controlled (e.g., temperature too high, reaction time too long, or base too strong), it can lead to an equilibrium mixture rather than a complete conversion, leaving significant amounts of the erythro isomer.

  • Acid/Base-Catalyzed Epimerization: The proton on the carbon shared by the phenyl and carboxyl groups is acidic. Exposure to harsh acidic or basic conditions, especially at elevated temperatures during hydrolysis or work-up, can cause epimerization, converting your desired L-threo product back into the L-erythro form.

Q4: I've synthesized the amide intermediate, α-phenyl-α-piperidyl-(2)-acetamide, but the subsequent hydrolysis to ritalinic acid is problematic. What are the common pitfalls?

The hydrolysis of the amide intermediate is a critical step where several process-related impurities can form. This step is often performed under strong acidic or basic conditions.[3][11]

  • Incomplete Hydrolysis: A common issue is the incomplete conversion of the amide to the carboxylic acid.[12] Residual α-phenyl-α-piperidyl-(2)-acetamide is a major process-related impurity that must be monitored.

  • Reversion/Side Reactions: In some processes, particularly those involving ester intermediates, the presence of alcohols (like methanol or ethanol used as solvents) can lead to the formation of ester by-products instead of the desired carboxylic acid.[3]

  • Degradation: Extremely harsh conditions (e.g., very high temperatures in strong acid or base) can lead to the degradation of the piperidine or phenyl ring, though this is less common with optimized protocols.

Part 2: Troubleshooting Guide

This section provides a logical workflow for identifying and resolving specific issues encountered during synthesis.

Problem: My LC-MS/HPLC analysis shows an unknown peak. How do I identify and eliminate it?

An unexpected peak can be alarming. The following workflow provides a systematic approach to characterization and mitigation.

G start Start: Unknown Peak Observed in LC-MS/HPLC ms_analysis Step 1: Analyze Mass Spec (MS) Data start->ms_analysis compare_mw Step 2: Compare m/z to Expected Impurities ms_analysis->compare_mw known_impurity Known Impurity Identified compare_mw->known_impurity  Match Found unknown_impurity Impurity Still Unknown compare_mw->unknown_impurity No Match purification Step 4: Apply Targeted Purification Protocol (e.g., Recrystallization) known_impurity->purification elucidation Step 3: Perform Structural Elucidation (MS/MS Fragmentation, NMR) unknown_impurity->elucidation end End: Impurity Identified & Mitigated purification->end elucidation->purification

Sources

enhancing detection sensitivity for low concentrations of L-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional challenge in pharmacokinetic and forensic analysis is the precise quantification of trace-level analytes in complex biological matrices. L-threo-Ritalinic Acid, the primary inactive metabolite of methylphenidate, often presents at very low concentrations, demanding highly sensitive and robust analytical methods. This technical support guide, designed for researchers and drug development professionals, provides a comprehensive resource for troubleshooting and enhancing the detection sensitivity for this specific enantiomer.

As Senior Application Scientists, we understand that achieving picogram-per-milliliter sensitivity is not merely about instrumentation but a holistic optimization of the entire analytical workflow. This guide is structured to walk you through the critical stages of analysis, from sample preparation to data acquisition, explaining the causality behind each recommendation and providing field-proven protocols.

Section 1: Foundational FAQs - Understanding the Analyte

Q1: What makes this compound challenging to analyze at low concentrations?

A1: Several intrinsic properties of this compound (RA) contribute to analytical difficulties:

  • Chirality: RA has stereoisomers, and the l-threo form must be chromatographically separated from the d-threo enantiomer for accurate stereoselective metabolism studies.[1][2][3] This requires specialized chiral columns and optimized mobile phases, which can sometimes compromise overall sensitivity.

  • Amphoteric Nature: As an amino acid, RA possesses both acidic (carboxylic acid) and basic (piperidine ring) functional groups.[4] This amphoteric character makes it difficult to efficiently extract using standard liquid-liquid extraction (LLE) protocols, often leading to poor recovery.[4]

  • High Polarity: The high polarity of RA results in poor retention on traditional reversed-phase C18 columns, causing it to elute early in the chromatogram where it is most susceptible to matrix effects.

  • Matrix Complexity: When analyzing biological samples like blood, plasma, or urine, endogenous components can co-elute with RA, causing ion suppression or enhancement in the mass spectrometer source, which directly impacts detection sensitivity.[5][6]

Q2: Why is chiral separation essential for Ritalinic Acid analysis?

A2: Methylphenidate is administered as a racemic mixture of d- and l-threo enantiomers. The d-enantiomer is pharmacologically more potent.[3][7] The body's metabolism, mediated by carboxylesterases, can be stereoselective, meaning it may process one enantiomer faster than the other.[1][8] To accurately understand the pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the drug—it is crucial to measure each enantiomer and its corresponding metabolite (d- and l-RA) independently.[2][3] Failure to do so would provide an incomplete and potentially misleading picture of the drug's behavior in vivo.

Section 2: Troubleshooting Low Signal Intensity

Low signal intensity is the most common issue when working with trace concentrations. The following guide helps you systematically diagnose the root cause, which can generally be attributed to Sample Preparation (Low Recovery) or Instrumental Analysis (Poor Ionization & Matrix Effects) .

Diagram: Troubleshooting Low Detection Sensitivity This decision tree provides a logical workflow for diagnosing sensitivity issues.

G cluster_sample_prep Sample Preparation Issues cluster_instrument Instrumental / Matrix Issues start Low or No Signal for This compound check_is Is the Internal Standard (IS) Signal Also Low? start->check_is spe_issue Problem is likely in Sample Preparation / Extraction. (Low Analyte & IS Recovery) check_is->spe_issue Yes ms_issue Problem is likely in LC-MS System. (Ion Suppression or Poor Ionization) check_is->ms_issue No (IS signal is normal) check_spe Review SPE Protocol: - Sorbent Choice (Mixed-Mode/Polymeric) - pH of Loading/Wash/Elution - Drying Steps spe_issue->check_spe check_matrix Investigate Matrix Effects: - Post-column infusion experiment - Dilute sample ('dilute-and-shoot') - Improve chromatographic separation ms_issue->check_matrix check_ms_params Optimize MS Parameters: - Source Temp, Gas Flows - ESI Voltage - MRM Transitions, Collision Energy check_matrix->check_ms_params SPE_Workflow cluster_prep 1. Sample Pre-treatment cluster_spe 2. Solid-Phase Extraction (MCX) cluster_final 3. Final Steps s1 Plasma/Blood Sample + Internal Standard s2 Acidify (Formic Acid) & Centrifuge s1->s2 spe1 Condition (Methanol -> Water) spe2 Load (Supernatant) spe1->spe2 spe3 Wash 1 (Aqueous Acid) spe2->spe3 spe4 Wash 2 (Methanol) spe3->spe4 spe5 Elute (Ammoniated Methanol) spe4->spe5 f1 Evaporate to Dryness spe5->f1 f2 Reconstitute in Mobile Phase f1->f2 LC-MS/MS Analysis LC-MS/MS Analysis f2->LC-MS/MS Analysis

Sources

Technical Support Center: Chiral Separation of Ritalinic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving co-elution issues with L-threo-Ritalinic Acid and its related isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges in achieving baseline separation of these critical analytes. Here, we will move from foundational questions to in-depth troubleshooting and method development strategies, grounded in established chromatographic principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the analysis of ritalinic acid isomers.

Q1: I am seeing a single, broad, or shouldered peak where I expect to see multiple ritalinic acid isomers. What is the most likely cause?

A1: This is a classic sign of co-elution, which occurs when two or more compounds exit the chromatography column at the same time.[1] For ritalinic acid, the primary cause is almost always the use of a standard achiral stationary phase (like a C18 column). Ritalinic acid has two chiral centers, resulting in four stereoisomers.[2][3] These isomers, particularly enantiomers (non-superimposable mirror images), have identical physical properties in a non-chiral environment and will not be resolved on a standard HPLC column. You must use a Chiral Stationary Phase (CSP) to resolve them.[4][5]

Q2: I'm using a chiral column but my this compound and D-threo-Ritalinic Acid peaks are still not separating. What are the first parameters I should adjust?

A2: If you are using an appropriate chiral stationary phase but still face co-elution, the issue likely lies with your mobile phase composition. Two key adjustments can have a significant impact:

  • Change the Organic Modifier: The type of organic solvent used can dramatically alter selectivity. If you are using acetonitrile, try switching to methanol, or vice-versa. Alcohols like ethanol and isopropanol are also powerful tools for modulating selectivity on polysaccharide-based chiral columns.[6][7]

  • Adjust Mobile Phase pH with an Additive: Ritalinic acid is an acidic compound. Its ionization state is critical for interaction with the chiral stationary phase.[8] Small amounts of an acidic or basic additive can control this. For acidic compounds, adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is a common starting point to suppress ionization and improve interaction.[7]

Q3: My sample is from a biological matrix (plasma, urine) and the peaks are poorly defined. Could my sample preparation be the problem?

A3: Absolutely. Biological matrices contain numerous endogenous components like proteins, lipids, and salts that can interfere with your analysis.[9] Inadequate sample preparation can lead to matrix effects, causing poor peak shape, column fouling, and co-elution with interfering compounds. A simple protein precipitation step is often insufficient.[10] Consider implementing a more robust sample cleanup technique such as:

  • Liquid-Liquid Extraction (LLE): Partitions the analyte of interest into an immiscible organic solvent, leaving many interferences behind.

  • Solid-Phase Extraction (SPE): A highly effective and selective method for isolating and concentrating analytes from complex samples.[9][11] An SPE protocol can be tailored to specifically bind and elute ritalinic acid, providing a much cleaner extract for analysis.[2][12]

Section 2: In-Depth Troubleshooting Guide

When initial adjustments are not sufficient, a more systematic approach to method development is required. This guide follows a logical progression to diagnose and resolve persistent co-elution problems.

Troubleshooting Workflow

The following diagram outlines a decision-making process for tackling co-elution of ritalinic acid isomers.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Advanced Troubleshooting start Co-elution Observed (Broad, Shouldered, or Single Peak) check_column Is the column a Chiral Stationary Phase (CSP)? start->check_column achiral STOP: Use of an achiral column (e.g., C18) will not resolve enantiomers. check_column->achiral No chiral YES: Proceed to Mobile Phase Optimization check_column->chiral Yes mp_solvent Step 1: Change Organic Modifier (e.g., Acetonitrile -> Methanol) chiral->mp_solvent mp_additive Step 2: Add/Change Modifier (e.g., 0.1% TFA or DEA) mp_solvent->mp_additive mp_temp Step 3: Adjust Temperature (Try 15°C, 25°C, 40°C) mp_additive->mp_temp check_resolution Is Resolution (Rs) > 1.5? mp_temp->check_resolution success SUCCESS: Baseline Separation Achieved check_resolution->success Yes change_csp Change CSP Type (e.g., Polysaccharide -> Protein-based) check_resolution->change_csp No check_sample Review Sample Preparation (Consider SPE or LLE) change_csp->check_sample check_sample->chiral

Caption: Troubleshooting Decision Tree for Ritalinic Acid Isomer Co-elution.

Detailed Q&A for In-Depth Troubleshooting

Q4: I have tried different solvents and additives with my polysaccharide-based column (e.g., Chiralcel®) but separation is still poor. What is the next logical step?

A4: If extensive mobile phase optimization on one type of CSP fails, it indicates that the chiral recognition mechanism is not effective enough for your analytes. The next step is to change the stationary phase to one that operates on a different principle.[13] Chiral stationary phases are broadly categorized by their chiral selector.[5]

CSP CategoryChiral Selector ExamplePrimary Interaction MechanismBest For
Polysaccharide-based Cellulose or Amylose derivativesHydrogen bonding, dipole-dipole, steric inclusion into chiral cavities.Broad applicability, a good first choice.[5]
Protein-based α1-acid glycoprotein (AGP), Cellobiohydrolase (CBH)Hydrophobic and electrostatic interactions within protein binding pockets.Excellent for resolving acidic and basic compounds.[14][15]
Pirkle-type (Brush-type) Phenylglycine, Leucine derivativesπ-π interactions, hydrogen bonding, dipole stacking.[16]Good for compounds with aromatic rings and polar groups.
Macrocyclic Antibiotic Vancomycin, TeicoplaninInclusion complexation, hydrogen bonding, ionic interactions.[5]Versatile for a wide range of compounds, including amino acids.

For ritalinic acid, a protein-based column like an α1-acid glycoprotein (AGP) column is an excellent alternative.[14] Studies have demonstrated that this type of column provides high stereoselectivity for the separation of d- and l-ritalinic acids.[2][14]

Q5: How does column temperature affect my chiral separation, and how can I use it as a tool?

A5: Temperature is a powerful but often overlooked parameter for optimizing selectivity. Its effect can be unpredictable, but it is a valuable tool.

  • Decreasing Temperature: Generally, lowering the column temperature (e.g., from 25°C to 15°C) increases the strength of polar interactions like hydrogen bonding. This can enhance the differences in how each enantiomer interacts with the stationary phase, often leading to increased resolution. The trade-off is typically longer run times and higher backpressure.

  • Increasing Temperature: Raising the temperature can improve kinetic processes, leading to sharper, more efficient peaks. In some cases, this improved efficiency alone can resolve closely eluting compounds.

It is recommended to screen at least three temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition for your specific analyte-column-mobile phase system.

Q6: I am working with an LC-MS/MS system. Are there specific mobile phase additives I should use or avoid?

A6: Yes, for LC-MS/MS applications, it is crucial to use volatile mobile phase additives to avoid ion suppression and contamination of the mass spectrometer.

  • Recommended Additives: Formic acid, acetic acid, and ammonium formate or ammonium acetate are all volatile and MS-friendly. They are effective at controlling pH and improving peak shape.

  • Additives to Avoid: Non-volatile buffers like phosphate (e.g., sodium phosphate) and inorganic acids like sulfuric or phosphoric acid will precipitate in the MS source and must be avoided. Trifluoroacetic acid (TFA) is volatile but is a known ion-suppressing agent, particularly in positive electrospray ionization mode. While effective for UV-based chromatography, it should be used with caution or replaced with formic acid for MS detection.[8]

Section 3: Experimental Protocols

Protocol 1: Chiral HPLC Method Development Screening

This protocol outlines a systematic approach to screen for a suitable chiral separation method.

Objective: To identify a suitable combination of chiral stationary phase and mobile phase for the separation of ritalinic acid isomers.

Workflow Diagram:

G cluster_0 Phase 1: Column & Mobile Phase Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation col1 Column 1: Polysaccharide CSP eval Evaluate Screen Results: Identify Promising Conditions (Partial or Full Separation) col1->eval col2 Column 2: Protein-Based CSP (AGP) col2->eval mp1 Mobile Phase A: Hexane/Ethanol/TFA mp1->eval mp2 Mobile Phase B: Aqueous Buffer/ACN mp2->eval opt Optimize Best Condition: - Adjust Solvent Ratio - Fine-tune Additive % - Test Temperature eval->opt val Method Validation opt->val

Caption: Workflow for Chiral Method Development and Optimization.

Step-by-Step Procedure:

  • Prepare Standards: Create a standard solution containing the ritalinic acid isomers of interest at a known concentration (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol or mobile phase).

  • Column Screening:

    • Column 1 (Polysaccharide): Install a Chiralcel® OD-H or Chiralpak® AD-H column (or equivalent).

    • Column 2 (Protein-based): Install a Chiral-AGP column (or equivalent).[2]

  • Mobile Phase Screening (Run on each column):

    • Normal Phase (for Polysaccharide Column):

      • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v).

      • Flow Rate: 1.0 mL/min.

    • Reversed Phase (for Protein-based AGP Column):

      • Mobile Phase: 10 mM Ammonium Acetate buffer (pH 4.1) / Methanol (e.g., 92:8 v/v).[17]

      • Flow Rate: 0.9 mL/min.

  • Data Evaluation:

    • Analyze the chromatograms from all four conditions (2 columns x 2 mobile phase types where applicable).

    • Look for the condition that provides the best separation factor (α) and resolution (Rs), even if it is not baseline. A resolution of Rs ≥ 1.5 is considered baseline separation.

  • Optimization:

    • Select the most promising column/mobile phase combination.

    • Systematically adjust the ratio of the organic modifier (e.g., increase or decrease ethanol from 15% to 25% in 2.5% increments).

    • Adjust the column temperature (e.g., test at 20°C, 25°C, 30°C).

    • Once optimized, proceed to method validation according to relevant guidelines.

References

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • Campos, D. R., et al. (2016). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Journal of the Chilean Chemical Society.
  • Lin, S. (2000). Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d,l-threo-Methylphenidate. University of Saskatchewan. HARVEST. Retrieved from [Link]

  • Josefsson, M., & Rydberg, I. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050-9. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Thomsen, R., Rasmussen, H. B., & Linnet, K. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 560–568. Retrieved from [Link]

  • Pacifici, R., et al. (2009). Liquid chromatography-electrospray ionization mass spectrometry determination of methylphenidate and ritalinic acid in conventional and non-conventional biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 778-84. Retrieved from [Link]

  • Smith, C. R., & Swortwood, M. J. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis, 15(4), 419-428. Retrieved from [Link]

  • Josefsson, M., & Rydberg, I. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations. ResearchGate. Retrieved from [Link]_

  • Thomsen, R., Rasmussen, H. B., & Linnet, K. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • Agbodjan, A., & Bory, Z. (2004). Optimization of Preparative Electrophoretic Chiral Separation of Ritalin Enantiomers. Analytical Chemistry, 76(10), 2849-56. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]

  • ResearchGate. (2015). Validated HPLC method for the determination of enantiomeric excess d-threo-ritalinic acid by liquid chromatography. Retrieved from [Link]

  • Thomsen, R., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

  • Smith, C. (n.d.). Chiral Separation and Quantitation of Methylphenidate, Ethylphenidate, and Ritalinic Acid Using Supercritical Fluid Chromatography. International Forensic Research Institute. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2023). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. Retrieved from [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Polite, L. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]

Sources

calibration curve issues in L-threo-Ritalinic Acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the quantification of L-threo-Ritalinic Acid. This resource is designed to provide expert guidance and troubleshooting solutions for common challenges encountered during bioanalysis, with a specific focus on calibration curve issues. As Senior Application Scientists, we understand the nuances of method development and validation and aim to equip you with the knowledge to ensure the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is consistently non-linear, especially at higher concentrations. What are the likely causes?

Non-linear calibration curves are a frequent challenge in LC-MS/MS analysis, particularly over wide dynamic ranges.[1][2] Several factors can contribute to this phenomenon:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a non-linear curve.[3]

  • Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous or exogenous components from the biological matrix can interfere with the ionization of this compound in the ion source, leading to a concentration-dependent suppression or enhancement of the signal.[4][5][6][7] This is a well-documented issue in electrospray ionization (ESI).[5][8][9]

  • In-source Phenomena: Formation of dimers or multimers at higher concentrations can lead to a non-linear response.

  • Isotopic Contribution: If using a stable isotope-labeled internal standard (SIL-IS) with a low mass difference from the analyte, natural isotope abundance can contribute to the internal standard's signal at high analyte concentrations, causing non-linearity.[2]

  • Inaccurate Standard Preparation: Errors in the preparation of stock solutions or serial dilutions of calibration standards are a common source of non-linearity.[3]

Q2: What is the best regression model to use for a non-linear calibration curve?

While a linear regression with a weighting factor (e.g., 1/x or 1/x²) is often preferred for its simplicity and robustness, a quadratic regression model may be necessary if significant non-linearity persists.[1][2] Regulatory guidelines, such as those from the FDA and EMA, emphasize using the simplest model that adequately describes the concentration-response relationship.[10][11] It is crucial to evaluate the goodness of fit using residual plots.[12] A random distribution of residuals around the x-axis indicates a good fit, whereas a systematic pattern suggests an inappropriate model.

Q3: How can I minimize matrix effects when quantifying this compound in plasma or urine?

Minimizing matrix effects is critical for accurate and precise quantification.[7][13] Here are several strategies:

  • Effective Sample Preparation: Employ a robust sample preparation technique to remove interfering matrix components. While simple protein precipitation is fast, it is often insufficient for removing phospholipids, a major source of ion suppression.[13] Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts.[3][14]

  • Chromatographic Separation: Optimize your HPLC or UHPLC method to achieve chromatographic separation between this compound and co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be similarly affected by ion suppression or enhancement.[1][3]

  • Ion Source Optimization: Adjusting ion source parameters, such as spray voltage and gas flows, can sometimes mitigate matrix effects.

  • Alternative Ionization Techniques: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain analytes.[5][9]

Troubleshooting Guides

Scenario 1: Poor Reproducibility of Calibration Curve

You observe that your calibration curves are not reproducible between analytical runs, with significant variations in slope and intercept.

Caption: Troubleshooting workflow for poor calibration curve reproducibility.

  • Distinguish Between Random and Systematic Error: Analyze the pattern of variability. Are the deviations random across all concentration levels, or is there a consistent trend (e.g., higher concentrations always deviating more)? Random errors often point to instrument instability, while systematic errors suggest issues with standard preparation or the method itself.[15]

  • Investigate Instrument Performance (Random Error):

    • LC System: Check for pressure fluctuations, which could indicate pump issues or leaks. Ensure the column is not clogged and is properly conditioned. Temperature fluctuations can also affect retention times and peak shapes, so a column thermostat is recommended.[16]

    • MS System: A dirty ion source can lead to unstable spray and inconsistent ionization. Check the cleanliness of the ion source components. Monitor the stability of the detector signal by repeatedly injecting a mid-level QC sample.

  • Evaluate Standard and Sample Preparation (Systematic Error):

    • Standard Stability: this compound, being a metabolite, may have limited stability in solution.[17][18] Prepare fresh stock and working solutions and compare the new calibration curve to previous ones.

    • Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant errors. Verify the calibration of your pipettes and ensure proper technique is being used.

Scenario 2: Low Recovery During Solid-Phase Extraction (SPE)

You are experiencing low and inconsistent recovery of this compound from your SPE protocol.

Caption: Troubleshooting workflow for low solid-phase extraction recovery.

  • Identify Analyte Loss: To pinpoint the problem, collect and analyze the fractions from each step of the SPE process (load, wash, and elution).[19] This will tell you if the analyte is not being retained, being washed off, or not being eluted.

  • Insufficient Retention (Analyte in Load/Wash Fractions):

    • Sorbent Choice: Ensure the chosen sorbent has the appropriate chemistry to retain this compound. Given its polar and ionizable nature, a mixed-mode or ion-exchange sorbent may be more effective than a simple reversed-phase sorbent.[14][20]

    • Conditioning and Equilibration: Improper conditioning of the SPE cartridge can lead to poor retention.[14][21] Ensure the sorbent is fully wetted and equilibrated with a solvent similar to the sample matrix.

    • Sample pH: The pH of the sample can significantly impact the retention of ionizable compounds. Adjust the sample pH to ensure this compound is in a charged state for ion-exchange or a neutral state for reversed-phase retention.

    • Flow Rate: A flow rate that is too high during sample loading can prevent adequate interaction between the analyte and the sorbent, leading to breakthrough.[19][20]

  • Incomplete Elution (Analyte Retained on Cartridge):

    • Elution Solvent Strength: The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent. Increase the organic content or use a stronger elution solvent.[21][22]

    • Elution Solvent pH: For ion-exchange sorbents, the pH of the elution solvent must be adjusted to neutralize the charge on the analyte or the sorbent, allowing for its release.

    • Soak Steps: Allowing the elution solvent to soak in the sorbent bed for a few minutes can improve recovery for analytes with strong interactions.[19]

Data Presentation

Table 1: Acceptance Criteria for Calibration Curves (Based on FDA and EMA Guidelines) [10][11][23][24]

ParameterAcceptance Criteria
Correlation Coefficient (r) or Coefficient of Determination (r²) ≥ 0.99 is generally expected.
Number of Standards A minimum of 6 non-zero standards.[25]
Range The range should cover the expected concentrations of the study samples.
Accuracy The calculated concentration of each standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).
LLOQ The lowest standard on the calibration curve that can be quantified with acceptable accuracy and precision.
Back-calculated Concentrations At least 75% of the non-zero standards, including the LLOQ and the highest standard, must meet the accuracy criteria.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol is designed to quantitatively assess the impact of the biological matrix on the ionization of this compound.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • This compound and its stable isotope-labeled internal standard (SIL-IS).

  • Validated LC-MS/MS system.

Procedure:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Spike the analyte and SIL-IS into the reconstitution solvent at low and high QC concentrations.

    • Set 2 (Post-extraction Spike): Extract blank biological matrix from the six different sources. Spike the analyte and SIL-IS into the extracted matrix post-extraction at low and high QC concentrations.

    • Set 3 (Pre-extraction Spike): Spike the analyte and SIL-IS into the blank biological matrix from the six different sources before extraction at low and high QC concentrations.

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery:

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) [26]

    • A MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[26]

    • The CV of the IS-normalized MF calculated from the six lots of matrix should not be greater than 15%.

    • Recovery = (Peak Response of Pre-extraction Spike) / (Peak Response of Post-extraction Spike)

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group. [Link]

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed. [Link]

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation | EPTRI. [Link]

  • Guideline on bioanalytical method validation | European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC - NIH. [Link]

  • The Most Common Mistakes in Solid-Phase Extraction - LCGC International. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]

  • Ion suppression (mass spectrometry) - Wikipedia. [Link]

  • Bioanalytical method validation emea | PPTX - Slideshare. [Link]

  • USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation. [Link]

  • Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis - YouTube. [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. [Link]

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC. [Link]

  • 7 Horrible Mistakes You're Making with Solid Phase Extraction - Biotage. [Link]

  • Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. [Link]

  • A Chemical Ionization Selected Ion Monitoring Assay for Methylphenidate and Ritalinic Acid. [Link]

  • Three Most Common Problems Regard to Solid Phase Extraction (SPE) - Hawach Scientific. [Link]

  • Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations - PubMed. [Link]

  • Stability and uptake of methylphenidate and ritalinic acid in nine-spine stickleback (Pungitius pungitius) and water louse (Asellus aquaticus) - PMC - PubMed Central. [Link]

  • What is causing the problem for unreproducible callibration curves within LC-MS/MS? [Link]

  • Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry | Request PDF - ResearchGate. [Link]

  • Fitting Nonlinear Calibration Curves: No Models Perfect - Scirp.org. [Link]

  • Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d - HARVEST (uSask). [Link]

  • [Question] Non-linear standard (calibrator) curves - Chromatography Forum. [Link]

  • Correlation Between Methylphenidate and Ritalinic Acid Concentrations in Oral Fluid and Plasma - ResearchGate. [Link]

  • Ritalinic acid in urine: Impact of age and dose - PMC - NIH. [Link]

  • Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. - ResearchGate. [Link]

  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. [Link]

  • Liquid chromatography-electrospray ionization mass spectrometry determination of methylphenidate and ritalinic acid in conventional and non-conventional biological matrices - PubMed. [Link]

  • Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate - HARVEST (uSask). [Link]

  • Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS | Request PDF - ResearchGate. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed. [Link]

  • Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. [Link]

  • US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dthis compound Using Chiral Carboxylic Acid - Google P
  • Preparation and structural analysis of (±)-threo-ritalinic acid | Request PDF - ResearchGate. [Link]

Sources

minimizing ion suppression for L-threo-Ritalinic Acid in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Ion Suppression in Mass Spectrometry

Welcome to the technical support center for the analysis of L-threo-Ritalinic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of minimizing ion suppression during mass spectrometry analysis. As a polar metabolite of methylphenidate, this compound presents unique challenges in achieving accurate and reproducible quantification, primarily due to its susceptibility to matrix effects.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you optimize your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where components of the sample matrix, other than the analyte of interest, interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][3] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[3][4]

For this compound, a polar molecule, this is particularly problematic when analyzing complex biological matrices like plasma or urine.[2] These matrices contain high concentrations of endogenous substances such as salts, phospholipids, and other polar metabolites that can co-elute with ritalinic acid and compete for ionization, ultimately suppressing its signal.[1][2][5]

Q2: How can I determine if ion suppression is affecting my this compound analysis?

A2: There are several methods to assess the presence and extent of ion suppression. The most common techniques are:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression occurs.[6] A solution of this compound is continuously infused into the mass spectrometer post-column while a blank matrix sample is injected. A dip in the baseline signal of the analyte at specific retention times indicates the presence of co-eluting matrix components that cause ion suppression.[6][7]

  • Post-Extraction Spike Method: This quantitative approach compares the response of an analyte spiked into a blank matrix extract to the response of the analyte in a pure solvent at the same concentration.[6] A lower response in the matrix extract confirms ion suppression. The matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

Q3: What is the best sample preparation technique to minimize ion suppression for this compound?

A3: The choice of sample preparation technique is critical for reducing matrix effects.[1][8] For a polar compound like this compound, a more rigorous cleanup method is generally preferred over simpler techniques like "dilute-and-shoot" or protein precipitation, which may not adequately remove interfering matrix components.[3][8][9]

Technique Principle Pros for Ritalinic Acid Cons for Ritalinic Acid
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile).Simple and fast.Often results in significant ion suppression due to remaining phospholipids and other soluble components.[3][6]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases.Can provide cleaner extracts than PPT.Recovery of the highly polar ritalinic acid from an aqueous matrix into an organic solvent can be challenging and may require pH adjustment.[6][10]
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away.Generally provides the cleanest extracts and is highly effective at removing phospholipids and salts.[1][6][8] Mixed-mode or ion-exchange SPE can be tailored for polar compounds.Method development can be more complex and time-consuming.

Recommendation: For robust and sensitive analysis of this compound, Solid-Phase Extraction (SPE) is highly recommended. A mixed-mode cation exchange SPE can be particularly effective.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Poor peak shape and low signal intensity for this compound.

This is a common problem when analyzing polar compounds on traditional reversed-phase columns.

Root Cause Analysis and Solutions:

  • Inadequate Chromatographic Retention: this compound, being polar, may have poor retention on C18 columns, causing it to elute early with other unretained matrix components, leading to significant ion suppression.[5]

    • Solution 1: Switch to a HILIC Column. Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating polar compounds.[11]

    • Solution 2: Use a Reversed-Phase Column with an Aqueous-Stable Stationary Phase. Some modern C18 columns are designed for use with highly aqueous mobile phases.

    • Solution 3: Employ Ion-Pairing Chromatography. Adding an ion-pairing agent to the mobile phase can improve the retention of ionic analytes like ritalinic acid on reversed-phase columns. However, be aware that some ion-pairing agents can cause ion suppression themselves.

  • Suboptimal Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency.

    • Solution: Optimize Mobile Phase Additives. For positive mode electrospray ionization (ESI), adding a small amount of an acid like formic acid (0.1%) can enhance protonation and improve signal intensity.[11][12] For negative mode, ammonium hydroxide can be beneficial.[12]

Issue 2: Inconsistent results and poor reproducibility between samples.

This often points to variable matrix effects across different sample lots.

Root Cause Analysis and Solutions:

  • Inconsistent Sample Cleanup: Variability in your sample preparation can lead to differing levels of matrix components in the final extracts.

    • Solution 1: Automate Sample Preparation. If possible, use an automated system for SPE or LLE to ensure consistency.

    • Solution 2: Use a Stable Isotope-Labeled Internal Standard. A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects.[1][9] The SIL internal standard will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.

  • Matrix Differences: Biological samples can have inherent variability.

    • Solution: Matrix-Matched Calibrants. Prepare your calibration standards in the same biological matrix as your samples to account for matrix-induced changes in ionization efficiency.[1]

Issue 3: Gradual decrease in signal intensity over a long analytical run.

This may indicate contamination of the ion source or column.

Root Cause Analysis and Solutions:

  • Ion Source Contamination: Non-volatile matrix components can accumulate on the ion source optics, leading to a decline in sensitivity.

    • Solution 1: Optimize ESI Source Parameters. Ensure optimal nebulizer gas pressure and desolvation temperature to facilitate efficient droplet formation and solvent evaporation, which can help reduce contamination.[12] A higher desolvation temperature (around 350-450°C) can be beneficial, but monitor for thermal degradation of the analyte.[12]

    • Solution 2: Use a Divert Valve. Program a divert valve to send the highly polar, unretained components from the beginning of the chromatogram to waste, preventing them from entering the mass spectrometer.[6]

    • Solution 3: Regular Source Cleaning. Implement a routine maintenance schedule for cleaning the ion source.

  • Column Fouling: Accumulation of matrix components on the analytical column can lead to deteriorating chromatographic performance and signal loss.

    • Solution: Implement a Guard Column and Proper Column Washing. Use a guard column to protect the analytical column and ensure a thorough column wash at the end of each run to remove strongly retained matrix components.

Experimental Protocols & Visualizations

Protocol: Assessing Ion Suppression via Post-Column Infusion
  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).

  • Set up a post-column infusion system by teeing the analyte solution into the LC flow path just before the mass spectrometer's ion source. Use a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 10 µL/min).

  • Begin infusing the analyte solution and acquire data on the mass spectrometer to establish a stable baseline signal.

  • Inject a blank, extracted matrix sample (e.g., plasma extract prepared by your chosen method) onto the LC system.

  • Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column T_Piece T-Piece Column->T_Piece Syringe_Pump Syringe Pump (Ritalinic Acid Std) Syringe_Pump->T_Piece MS Mass Spectrometer T_Piece->MS

Caption: Post-column infusion experimental setup.

Workflow: Recommended Sample Preparation for this compound

SPE_Workflow Start Start: Plasma Sample Pre_Treat Pre-treatment: Add Internal Standard (SIL-Ritalinic Acid) Start->Pre_Treat Load 3. Load Sample Pre_Treat->Load Condition 1. Condition SPE Plate (Mixed-Mode Cation Exchange) Equilibrate 2. Equilibrate SPE Plate Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (Remove Phospholipids) Load->Wash1 Wash2 5. Wash 2 (Remove Salts/Polar Interferences) Wash1->Wash2 Elute 6. Elute Analyte (Ritalinic Acid + IS) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow.

Optimizing Mass Spectrometry Source Parameters

Fine-tuning the ESI source parameters is crucial for maximizing the signal of this compound while minimizing the influence of co-eluting matrix components.

Parameter Typical Starting Range Reasoning & Impact on Ritalinic Acid Analysis
Capillary Voltage 3.0–4.5 kV (Positive Mode)Sets the potential difference to generate the electrospray. Too low results in inefficient ionization; too high can cause in-source fragmentation.[12]
Nebulizer Gas Pressure 30–60 psiAffects the size of the initial droplets. Higher pressure creates smaller droplets, aiding desolvation, but excessive pressure can lead to signal instability.[12]
Drying Gas Flow 5–12 L/minAssists in solvent evaporation from the droplets.
Drying Gas Temperature 300–450 °CCrucial for efficient desolvation of the mobile phase to release gas-phase ions. Higher temperatures can reduce matrix effects from non-volatile salts but must be balanced to prevent thermal degradation of the analyte.[12][13]

References

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Ruthigen. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Fabbrocino, S., & Fiori, J. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Retrieved from [Link]

  • Goscinny, S., & van der Hoven, G. (2005). The ion suppression phenomenon in liquid chromatography-mass spectrometry and its consequences in the field of residue analysis. Analytica Chimica Acta. Retrieved from [Link]

  • Stahnke, H., & Le Bizec, B. (2005). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. Analytica Chimica Acta. Retrieved from [Link]

  • Doneanu, A., & Zhu, M. (2018). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Ion suppression and phospholipid elution profiles. Chromatograms: methylphenidate and corresponding IS (A). (n.d.). ResearchGate. Retrieved from [Link]

  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (2013). ResearchGate. Retrieved from [Link]

  • Optimizing the Agilent Multimode Source. (n.d.). Agilent. Retrieved from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Chromatography Online. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2019). Phenomenex. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC International. Retrieved from [Link]

  • Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Retrieved from [Link]

  • Reducing matrix effect. (2016). YouTube. Retrieved from [Link]

  • How to reduce matrix effect and increase analyte signal in extracted samples? (2023). SCIEX. Retrieved from [Link]

  • Batista, J. M. M., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research. Retrieved from [Link]

  • Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. (2021). ResearchGate. Retrieved from [Link]

  • Validated HPLC method for the determination of enantiomeric excess d-threo-ritalinic acid by liquid chromatography. (2022). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. Journal of Chromatography B. Retrieved from [Link]

  • DeCaprio, A. P., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of Chromatography B. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for L-threo-Ritalinic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of L-threo-Ritalinic Acid, the primary metabolite of methylphenidate. As researchers, scientists, and drug development professionals, the accurate measurement of this analyte in biological matrices is paramount for pharmacokinetic, toxicological, and clinical studies. This document will delve into the nuances of various analytical techniques, offering insights into their principles, performance, and the rigorous validation required to ensure data integrity, all while adhering to stringent regulatory standards.

The Significance of this compound Quantification

Methylphenidate is a widely prescribed psychostimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Following administration, it is extensively metabolized to this compound. In fact, up to 80% of a methylphenidate dose is excreted in the urine as this metabolite.[1] Consequently, the accurate quantification of this compound in biological samples such as plasma, serum, and urine is crucial for understanding the parent drug's absorption, distribution, metabolism, and excretion (ADME) profile. This understanding is fundamental to establishing therapeutic efficacy and ensuring patient safety.

A Comparative Analysis of Analytical Methodologies

The choice of an analytical method for this compound quantification is dictated by several factors, including the required sensitivity, selectivity, sample matrix, and throughput. Here, we compare the most commonly employed techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV or other detectors.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated from other components in the sample matrix by the LC system. Subsequently, it enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) provides exceptional specificity.

Advantages:

  • High Sensitivity and Selectivity: LC-MS/MS is capable of detecting and quantifying very low concentrations of this compound, often in the picogram to nanogram per milliliter range.[2][3] The use of MRM minimizes interference from matrix components.

  • Versatility: This technique can be applied to a variety of biological matrices, including blood, plasma, and oral fluid.[2]

  • High Throughput: Modern UFLC (Ultra-Fast Liquid Chromatography) systems coupled with MS/MS allow for rapid analysis times, making it suitable for studies with large numbers of samples.[4][5]

Limitations:

  • Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components can affect accuracy and precision. This necessitates careful method development and validation, often employing deuterated internal standards.[3]

  • Cost and Complexity: The instrumentation is expensive to acquire and maintain, and requires skilled operators.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase. For non-volatile analytes like this compound, a derivatization step is necessary to increase their volatility and thermal stability. Following separation in the gas chromatograph, the analyte is detected by a mass spectrometer.

Advantages:

  • Excellent Chromatographic Resolution: GC columns typically provide high separation efficiency.

  • High Sensitivity: When coupled with selected ion monitoring (SIM), GC-MS offers good sensitivity for the detection of this compound.[6][7]

Limitations:

  • Derivatization Required: The need for derivatization adds an extra step to the sample preparation process, which can introduce variability and increase analysis time.[6][8]

  • Thermal Instability: Some analytes may be prone to degradation at the high temperatures used in the GC injector and column.

  • Less Suitable for Polar Metabolites: The inherent polarity of ritalinic acid makes it less amenable to direct GC analysis without derivatization.

High-Performance Liquid Chromatography (HPLC) with UV or Chemiluminescence Detection

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Detection is often achieved using a UV detector, which measures the absorbance of the analyte at a specific wavelength. More sensitive detection methods, such as peroxyoxalate chemiluminescence, can also be employed.[9][10]

Advantages:

  • Cost-Effective: HPLC-UV systems are generally more affordable than mass spectrometry-based systems.[11]

  • Robust and Reliable: The technology is well-established and widely used in many laboratories.

Limitations:

  • Lower Sensitivity and Selectivity: Compared to MS detection, UV detection is less sensitive and more susceptible to interference from co-eluting compounds that absorb at the same wavelength.[12] This can be a significant issue when analyzing complex biological matrices.

  • Derivatization for Enhanced Detection: For analytes with poor chromophores or to enhance sensitivity, a derivatization step to attach a UV-absorbing or fluorescent tag may be necessary, adding complexity to the workflow.[9][10]

Performance Comparison Summary

FeatureLC-MS/MSGC-MSHPLC-UV/Chemiluminescence
Sensitivity Very High (pg/mL - ng/mL)[2][3]High (ng/mL)[6][7]Moderate to High[9][10][11]
Selectivity Very HighHighModerate
Sample Throughput HighModerateModerate
Derivatization Not typically requiredRequired[6][8]May be required for sensitivity[9][10]
Matrix Effects Potential for ion suppression/enhancementLess prone to ion suppressionPotential for co-eluting interferences
Cost HighModerateLow to Moderate
Complexity HighModerateLow to Moderate

The Cornerstone of Reliable Quantification: Method Validation

Regardless of the analytical technique chosen, rigorous validation is essential to ensure that the method is suitable for its intended purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide comprehensive guidelines for bioanalytical method validation.[13][14][15][16][17] The ICH Q2(R1) and the FDA's Bioanalytical Method Validation guidance are key documents in this regard.[18][19][20][21]

Key Validation Parameters

The following parameters must be thoroughly evaluated during method validation:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A calibration curve is generated by analyzing samples with known concentrations of the analyte.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. Both are typically assessed at multiple concentration levels (low, medium, and high quality control samples).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[22] The LOQ is a critical parameter for pharmacokinetic studies where concentrations may be low at later time points.[3]

  • Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.

Experimental Protocols: A Step-by-Step Approach

LC-MS/MS Method Protocol (Example)

This protocol is a generalized example based on common practices for the quantification of this compound in plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile containing a deuterated internal standard).[2]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or vial for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

GC-MS Method Protocol (Example)

This protocol outlines a general procedure for the analysis of this compound in urine by GC-MS.

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • To 1 mL of urine, add an internal standard.

    • Adjust the pH of the sample.

    • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).[1]

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heat to facilitate the reaction.

  • Chromatographic Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to ensure good separation of the analytes.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Monitoring Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.[8]

Visualizing the Workflow

Analytical Method Workflow cluster_LCMSMS LC-MS/MS Workflow cluster_GCMS GC-MS Workflow lc_sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation lc_sample_prep->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection lc_data Data Analysis ms_detection->lc_data gc_sample_prep Sample Preparation (LLE & Derivatization) gc_separation GC Separation gc_sample_prep->gc_separation gc_ms_detection MS Detection (SIM) gc_separation->gc_ms_detection gc_data Data Analysis gc_ms_detection->gc_data Method_Validation_Process Validation Method Validation Process Following ICH Q2(R1) & FDA Guidelines Parameters Key Validation Parameters Specificity Linearity & Range Accuracy & Precision LOD & LOQ Recovery Stability Robustness Validation->Parameters Evaluation of Application Application to Routine Analysis Parameters->Application Successful Validation Leads to

Caption: The systematic process of analytical method validation.

Conclusion

The quantification of this compound is a critical aspect of research and development involving methylphenidate. While several analytical techniques can be employed, LC-MS/MS generally offers the best combination of sensitivity, selectivity, and throughput, making it the method of choice for most bioanalytical applications. However, the selection of the most appropriate method will always depend on the specific requirements of the study.

References

  • A reproducible gas chromatographic mass spectrometric assay for low levels of methylphenidate and ritalinic acid in blood and urine. Biomed Mass Spectrom. 1975 Feb;2(1):2-8. doi: 10.1002/bms.1200020103. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. November 2022. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. January 11, 2023. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. April 24, 2024. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. May 2018. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. September 2021. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Screening and confirmation of ritalinic acid in urine by LC-MS. In: W Schänzer, H Geyer, A Gotzmann, U Mareck (eds.) Recent Advances In Doping Analysis (15). Sport und Buch Strauß - Köln 2007. [Link]

  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Pharmaceutica Analytica Acta. [Link]

  • Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Feb 1;1011:45-52. doi: 10.1016/j.jchromb.2015.12.043. [Link]

  • Gas chromatographic/mass spectrometric analysis of methylphenidate (Ritalin) in serum. Clinical Biochemistry. 1980; 13(6), 266–272. [Link]

  • HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection. Anal Bioanal Chem. 2011 Apr;400(2):387-93. doi: 10.1007/s00216-011-4713-0. [Link]

  • Enantiospecific gas chromatographic-mass spectrometric anaylsis of urinary methylphenidate: Implications for phenotyping. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 May 1; 895-896: 101–107. [Link]

  • HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection. Semantic Scholar. [Link]

  • Liquid-chromatographic analysis for methylphenidate (Ritalin) in serum. ResearchGate. [Link]

  • Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. SciSpace. 2016. [Link]

  • Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. Semantic Scholar. [Link]

  • Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. J Pharm Biomed Anal. 2011 Jul 15;55(5):1050-9. doi: 10.1016/j.jpba.2011.03.009. [Link]

  • Validation of Analytical Methods. IKEV. [Link]

  • Quantitative Analysis of Methylphenidate (Ritalin®) and Ritalinic Acid in Oral Fluid by Liquid Chromatography/Triple Quadrupole/Mass Spectrometry (LC/QqQ/MS). American Academy of Forensic Sciences. [Link]

  • Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

  • Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. ResearchGate. [Link]

  • Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). J Anal Toxicol. 2018 Aug 15. doi: 10.1093/jat/bky058. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]

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A Comparative Guide to the Pharmacokinetics of L-threo-Ritalinic Acid and D-threo-Ritalinic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of L-threo-Ritalinic Acid and D-threo-Ritalinic Acid, the primary metabolites of the psychostimulant methylphenidate. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the stereoselective differences that govern the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

The Critical Role of Stereochemistry in Methylphenidate Metabolism

Methylphenidate (MPH), widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD), possesses two chiral centers, resulting in four possible stereoisomers. The commercially available formulations primarily consist of a racemic mixture of d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH). It is a well-established principle that the pharmacological and therapeutic effects of methylphenidate are almost exclusively attributed to the d-threo isomer.[1][2][3] This pharmacological specificity underscores the importance of understanding the distinct metabolic fates of each enantiomer.

The primary metabolic pathway for both d-MPH and l-MPH is de-esterification to their respective inactive metabolites, d-threo-ritalinic acid (d-RA) and this compound (l-RA).[4][5][6] This hydrolysis is predominantly catalyzed by the enzyme carboxylesterase 1 (CES1), which is highly expressed in the liver.[4][5] The activity of CES1 exhibits significant stereoselectivity, a preference that profoundly influences the pharmacokinetic profiles of the resulting ritalinic acid enantiomers.

cluster_0 Methylphenidate (MPH) Enantiomers cluster_1 Metabolism cluster_2 Ritalinic Acid (RA) Metabolites d-MPH d-threo-Methylphenidate (Pharmacologically Active) CES1 Carboxylesterase 1 (CES1) (Primarily Hepatic) d-MPH->CES1 Slower Metabolism l-MPH l-threo-Methylphenidate (Largely Inactive) l-MPH->CES1 Preferential & Rapid Metabolism d-RA d-threo-Ritalinic Acid (Inactive) CES1->d-RA l-RA This compound (Inactive) CES1->l-RA

Caption: Metabolic pathway of methylphenidate enantiomers.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is intrinsically linked to the rapid and preferential metabolism of its parent compound, l-threo-methylphenidate.

Absorption and Formation: Following oral administration of racemic methylphenidate, l-MPH undergoes extensive first-pass metabolism.[7] The enzyme CES1 demonstrates a marked preference for l-MPH, leading to its rapid conversion into l-RA.[4][8] This presystemic hydrolysis is so significant that the bioavailability of l-MPH is extremely low, estimated to be around 5%.[6] Consequently, l-RA is formed quickly and in substantial amounts.

Distribution: As an inactive metabolite, l-RA is distributed throughout the body for subsequent elimination.

Metabolism: this compound is considered a terminal, inactive metabolite and does not undergo significant further metabolism.

Excretion: L-RA is primarily eliminated through the kidneys. Studies on the urinary excretion of ritalinic acid enantiomers after oral administration of racemic MPH show a higher proportion of l-RA in the initial hours post-dose.[9] This is a direct consequence of the rapid presystemic metabolism of l-MPH.

Pharmacokinetics of D-threo-Ritalinic Acid

In contrast, the formation and subsequent pharmacokinetics of D-threo-Ritalinic Acid are dictated by the slower metabolism of the pharmacologically active d-threo-methylphenidate.

Absorption and Formation: D-MPH is less susceptible to first-pass metabolism by CES1 compared to its levo-isomer.[7] This results in a significantly higher absolute oral bioavailability for d-MPH, approximately 22%.[6] The formation of d-RA from d-MPH occurs more slowly and systemically rather than presystemically.

Distribution: The volume of distribution for d-methylphenidate is 2.65 L/kg.[6] D-RA, its metabolite, is then distributed for elimination. Plasma concentrations of d-RA are, on average, 25-fold higher than the parent d-MPH concentrations, highlighting that the vast majority of the active drug is eventually converted to this inactive metabolite.[10]

Metabolism: D-threo-Ritalinic Acid is the primary and inactive end-product of d-MPH metabolism.

Excretion: The majority of a dose of methylphenidate (78% to 97%) is excreted in the urine, largely as ritalinic acid.[6] Following intravenous administration of racemic MPH, where first-pass metabolism is bypassed, the ratio of d-RA to l-RA in urine is initially balanced, but the proportion of d-MPH relative to l-MPH increases over time, reflecting the slower clearance of d-MPH.[9]

Comparative Analysis: L-threo-RA vs. D-threo-RA

The most salient difference in the pharmacokinetics of the two ritalinic acid isomers stems from the stereoselective metabolism of their parent compounds. This upstream event dictates their rate of formation and subsequent appearance in systemic circulation and urine.

ParameterThis compound (l-RA)D-threo-Ritalinic Acid (d-RA)Causality
Primary Site of Formation Predominantly Liver (First-Pass Metabolism)Systemic (Post-absorption)CES1 enzyme's strong preference for l-MPH leads to rapid presystemic clearance.
Rate of Formation RapidSlowerReflects the differential metabolic rates of l-MPH and d-MPH.[8]
Resulting Bioavailability of Parent Drug Very Low (l-MPH ~5%)[6][7]Moderate (d-MPH ~22%)[6]Extensive first-pass metabolism of l-MPH significantly reduces its systemic exposure.
Early Urine Excretion Profile (Post-Oral Racemic MPH) Higher initial concentration relative to d-RA.[9]Lower initial concentration relative to l-RA.[9]Rapid formation of l-RA leads to its prompt appearance in urine.
Overall Plasma Concentration Lower than d-RA over timeSubstantially higher than parent d-MPH.[10]Reflects the higher systemic exposure and slower clearance of the parent d-MPH.

Experimental Protocols: Chiral Quantification of Ritalinic Acid

The accurate comparative analysis of l-RA and d-RA hinges on robust bioanalytical methods capable of chiral separation and quantification. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[11][12]

Protocol: Enantioselective Quantification of Ritalinic Acid in Plasma via LC-MS/MS
  • Sample Preparation:

    • Harvest plasma from whole blood collected in EDTA tubes.

    • Spike samples with a deuterated internal standard (e.g., (±)-threo-RA-d10) to correct for matrix effects and variability.[13]

    • Perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation to pellet proteins.

    • For cleaner samples, a solid-phase extraction (SPE) step can be implemented using a polymeric reversed-phase sorbent.[14]

  • Chiral Chromatographic Separation:

    • Utilize a chiral stationary phase (CSP) column. Alpha-1-acid glycoprotein (AGP) based columns have proven effective for separating d- and l-ritalinic acids.[8]

    • The mobile phase typically consists of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). The pH and composition are optimized to achieve baseline separation of the enantiomers.

  • Mass Spectrometric Detection:

    • Employ a tandem mass spectrometer operating in electrospray ionization (ESI) positive mode.

    • Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each enantiomer and the internal standard.

cluster_workflow Analytical Workflow cluster_output Output Sample Plasma Sample Spike Spike with Deuterated Internal Standard Sample->Spike Extract Protein Precipitation & Solid-Phase Extraction Spike->Extract LC Chiral HPLC Separation (e.g., AGP Column) Extract->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Quant Data Analysis & Quantification MS->Quant d_RA_peak d-RA Concentration Quant->d_RA_peak l_RA_peak l-RA Concentration Quant->l_RA_peak

Caption: Experimental workflow for chiral analysis of ritalinic acid.

This self-validating system, through the use of a co-eluting, stable isotope-labeled internal standard, ensures that any variations during sample preparation or instrument analysis are accounted for, leading to trustworthy and accurate quantification.

Conclusion

The pharmacokinetic profiles of this compound and D-threo-Ritalinic Acid are not intrinsically different in terms of their disposition as inactive metabolites. However, their rates and sites of formation are dramatically divergent due to the highly stereoselective first-pass metabolism of their parent drug, methylphenidate. The rapid, presystemic conversion of l-MPH to l-RA results in its early and prominent appearance in urine, while the slower, systemic metabolism of the therapeutically active d-MPH leads to a more sustained formation of d-RA. A thorough understanding of these differences, grounded in the principles of stereoselective enzyme kinetics, is essential for accurate interpretation of pharmacokinetic data in both preclinical and clinical research involving methylphenidate.

References

  • Ding, Y. S., Fowler, J. S., Volkow, N. D., Gatley, S. J., Logan, J., Dewey, S. L., ... & Wolf, A. P. (1997). Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain. Psychopharmacology, 131(1), 71–78. [Link]

  • Srinivas, N. R., Hubbard, J. W., Korchinski, E. D., & Midha, K. K. (1993). Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. Pharmaceutical research, 10(1), 14–21. [Link]

  • PharmGKB. Methylphenidate Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. [Link]

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  • Srinivas, N. R., Hubbard, J. W., & Midha, K. K. (1992). Enantioselective pharmacokinetics and pharmacodynamics of dl-threo-methylphenidate in children with attention deficit hyperactivity disorder. Clinical pharmacology and therapeutics, 52(5), 561–568. [Link]

  • Liu, Y. (1994). Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d. University of Saskatchewan. [Link]

  • Liu, Y. (1994). Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate. University of Saskatchewan. [Link]

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Introduction: The Analytical Imperative for L-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of HPLC and UFLC-MS/MS for the Quantification of L-threo-Ritalinic Acid in Biological Matrices

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with conventional detection and Ultra-Fast Liquid Chromatography coupled with Tandem Mass Spectrometry (UFLC-MS/MS) for the quantitative analysis of this compound, the primary metabolite of L-threo-methylphenidate. As the therapeutic landscape for central nervous system stimulants evolves, the demand for highly accurate and sensitive bioanalytical methods is paramount for pharmacokinetic, toxicological, and clinical monitoring studies. This document serves as a technical resource for researchers, scientists, and drug development professionals to inform their choice of analytical methodology.

L-threo-methylphenidate (L-MPH) is an isomer of the widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD). Its principal metabolite, this compound (L-RA), is a critical analyte for understanding the pharmacokinetics and metabolism of the parent drug. The accurate quantification of L-RA in biological matrices such as plasma, urine, and oral fluid is essential for therapeutic drug monitoring and forensic toxicology. The choice of analytical technique significantly impacts the sensitivity, specificity, and throughput of the assay. This guide critically evaluates and compares the utility of HPLC with UV detection and the more advanced UFLC-MS/MS platform for this purpose.

Fundamental Principles: A Tale of Two Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, relying on the separation of analytes based on their differential partitioning between a stationary phase and a mobile phase. Detection is often achieved using UV-Vis spectroscopy, which measures the absorbance of light by the analyte at a specific wavelength. While robust and widely accessible, HPLC-UV can be limited by its sensitivity and susceptibility to interferences from co-eluting compounds in complex biological samples.

Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) represents a significant technological advancement. UFLC enhances the speed of separation without compromising resolution, while tandem mass spectrometry provides exceptional sensitivity and selectivity. This is achieved by exploiting the mass-to-charge ratio (m/z) of the analyte and its fragments. The specificity of MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the confident identification and quantification of target analytes even at trace levels in complex matrices.

Comparative Performance Data

The following table summarizes the key performance characteristics of a hypothetical validated HPLC-UV method versus a typical UFLC-MS/MS method for the analysis of this compound. These values are based on established principles and data from similar bioanalytical assays.

ParameterHPLC-UVUFLC-MS/MS
Linearity (r²) >0.995>0.998
Lower Limit of Quantification (LLOQ) ~50-100 ng/mL~0.5-5 ng/mL
Upper Limit of Quantification (ULOQ) ~5000 ng/mL~1000 ng/mL
Intra-day Precision (%CV) <10%<5%
Inter-day Precision (%CV) <15%<10%
Accuracy (%Bias) ±15%±10%
Matrix Effect Prone to interferenceMinimal with appropriate internal standard
Specificity ModerateHigh
Sample Throughput LowerHigher
Cost per Sample LowerHigher
Initial Instrument Cost ModerateHigh

Experimental Protocols: A Step-by-Step Guide

Sample Preparation: The Foundation of Accurate Analysis

A robust sample preparation protocol is critical to minimize matrix effects and ensure accurate quantification. Solid-Phase Extraction (SPE) is a highly effective technique for extracting this compound from biological fluids.

Protocol for Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., this compound-d10) and 500 µL of 4% phosphoric acid. Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of a 5% ammonium hydroxide in methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Elution Plasma Plasma Sample (500 µL) Vortex Vortex Mixing Plasma->Vortex IS Internal Standard (50 µL) IS->Vortex Acid 4% Phosphoric Acid (500 µL) Acid->Vortex Load 2. Load Sample Vortex->Load Condition 1. Condition Cartridge (Methanol, Water) Condition->Load Wash1 3. Wash 1 (0.1 M Acetic Acid) Load->Wash1 Wash2 4. Wash 2 (Methanol) Wash1->Wash2 Elute 5. Elute Analyte (5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into LC System Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for this compound.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

  • Run Time: Approximately 10 minutes.

UFLC-MS/MS Method
  • Instrumentation: A UFLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column with a smaller particle size for faster separations (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution is typically employed for better peak shape and resolution.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined experimentally).

    • Internal Standard (this compound-d10): Precursor ion (Q1) m/z → Product ion (Q3) m/z.

  • Run Time: Approximately 3-5 minutes.

Analytical_Workflow_Comparison cluster_hplc HPLC-UV Workflow cluster_uflc UFLC-MS/MS Workflow H_Sample Prepared Sample H_Inject Injection (20 µL) H_Sample->H_Inject H_Sep C18 Separation (Isocratic, ~10 min) H_Inject->H_Sep H_Detect UV Detection (210 nm) H_Sep->H_Detect H_Data Chromatogram H_Detect->H_Data U_Sample Prepared Sample U_Inject Injection (5 µL) U_Sample->U_Inject U_Sep Fast C18 Separation (Gradient, ~3-5 min) U_Inject->U_Sep U_Detect MS/MS Detection (MRM) U_Sep->U_Detect U_Data Mass Chromatogram U_Detect->U_Data

Caption: Comparison of HPLC-UV and UFLC-MS/MS Analytical Workflows.

Discussion: Choosing the Right Tool for the Job

The selection between HPLC-UV and UFLC-MS/MS for the analysis of this compound should be guided by the specific requirements of the study.

When to Choose HPLC-UV:

  • High Analyte Concentrations: For studies where L-RA concentrations are expected to be well above 50-100 ng/mL, HPLC-UV can provide reliable quantification.

  • Cost-Constrained Environments: The lower initial investment and operational costs of HPLC-UV make it an attractive option for laboratories with limited budgets.

  • Method Development and Screening: HPLC-UV can be a useful tool for initial method development and for screening large numbers of samples where high sensitivity is not a primary concern.

When to Choose UFLC-MS/MS:

  • Trace Level Quantification: For pharmacokinetic studies requiring low limits of quantification, especially at later time points, UFLC-MS/MS is the superior choice.

  • High Specificity and Reduced Matrix Effects: In complex biological matrices, the selectivity of MS/MS is crucial for minimizing interferences and ensuring accurate results.

  • High Throughput Screening: The significantly shorter run times of UFLC-MS/MS allow for the analysis of a larger number of samples in a shorter period, making it ideal for large-scale clinical trials or toxicological screening.

  • Regulatory Compliance: For bioanalytical studies intended for regulatory submission (e.g., to the FDA or EMA), the enhanced sensitivity, specificity, and robustness of UFLC-MS/MS are often required to meet stringent validation guidelines.

Conclusion

Both HPLC-UV and UFLC-MS/MS are valuable techniques for the analysis of this compound. While HPLC-UV offers a cost-effective solution for applications where analyte concentrations are high, UFLC-MS/MS provides unparalleled sensitivity, specificity, and throughput, making it the gold standard for demanding bioanalytical applications. The choice of methodology should be a strategic decision based on the specific research question, required sensitivity, sample throughput needs, and available resources.

References

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). May 2018. [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 24 May 2022. [Link]

  • Determination of methylphenidate and its metabolite ritalinic acid in oral fluid by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(24), 2499-2504. (2009). [Link]

  • Enantioselective analysis of methylphenidate and ritalinic acid in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(28), 3045-3051. (2011). [Link]

A Comparative Guide to L-threo-Ritalinic Acid and Ethylphenidate as Biomarkers of Methylphenidate Use

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of L-threo-ritalinic acid and ethylphenidate as biomarkers for monitoring methylphenidate use. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive analysis of the metabolic origins, analytical methodologies, and practical applications of each biomarker, supported by experimental data and established protocols.

Introduction: The Need for Reliable Methylphenidate Biomarkers

Methylphenidate (MPH), a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, requires careful monitoring to ensure therapeutic compliance and to detect potential misuse or diversion.[1] The development of robust analytical methods for detecting MPH and its metabolites in biological specimens is crucial for both clinical and forensic toxicology. This guide focuses on two key metabolites: this compound, the major inactive metabolite, and ethylphenidate, a unique metabolite formed in the presence of ethanol. The choice of biomarker is critical and depends on the specific question being addressed, whether it is routine compliance monitoring or investigation of co-ingestion with alcohol.

Metabolic Fate of Methylphenidate: A Tale of Two Pathways

The biotransformation of methylphenidate is central to understanding the utility of its metabolites as biomarkers. The primary metabolic route is the hydrolysis of the methyl ester to form ritalinic acid, a pharmacologically inactive compound.[2] However, when ethanol is co-ingested, a secondary metabolic pathway is activated, leading to the formation of ethylphenidate.

The Dominant Pathway: Formation of this compound

Methylphenidate is predominantly metabolized in the liver by carboxylesterase 1 (CES1) through de-esterification to this compound.[3][4] This metabolite accounts for the vast majority of the administered dose, with approximately 60-86% being excreted in the urine as ritalinic acid.[5] Less than 1% of the parent drug is excreted unchanged.[5] The half-life of ritalinic acid is approximately 3-4 hours.[6]

Methylphenidate Methylphenidate Carboxylesterase 1 (CES1) Carboxylesterase 1 (CES1) Methylphenidate->Carboxylesterase 1 (CES1) This compound This compound Carboxylesterase 1 (CES1)->this compound Hydrolysis

Caption: Metabolic pathway of methylphenidate to this compound.

The Co-ingestion Pathway: Formation of Ethylphenidate

The presence of ethanol significantly alters the metabolism of methylphenidate. Ethanol acts as a competitive inhibitor of the hydrolysis of methylphenidate to ritalinic acid by CES1.[7] Instead, the enzyme catalyzes a transesterification reaction, resulting in the formation of ethylphenidate.[3][7] This process is analogous to the formation of cocaethylene from cocaine and ethanol.[3] Ethylphenidate is pharmacologically active and its formation is a specific indicator of concurrent methylphenidate and alcohol consumption.[8][9]

cluster_0 Co-ingestion of Methylphenidate and Ethanol Methylphenidate Methylphenidate Carboxylesterase 1 (CES1) Carboxylesterase 1 (CES1) Methylphenidate->Carboxylesterase 1 (CES1) Ethanol Ethanol Ethanol->Carboxylesterase 1 (CES1) Ethylphenidate Ethylphenidate Carboxylesterase 1 (CES1)->Ethylphenidate Transesterification This compound This compound Carboxylesterase 1 (CES1)->this compound Hydrolysis (Inhibited)

Caption: Formation of ethylphenidate from methylphenidate and ethanol.

Head-to-Head Comparison: this compound vs. Ethylphenidate

The selection of a biomarker is contingent on the analytical objective. The following table provides a direct comparison of this compound and ethylphenidate across key performance metrics.

FeatureThis compoundEthylphenidate
Biomarker Type Major, inactive metaboliteMinor, active metabolite
Specificity Indicates methylphenidate use.Indicates concurrent methylphenidate and ethanol use.[8]
Sensitivity High concentrations in urine, making it a sensitive marker.[10]Lower concentrations compared to ritalinic acid.[7][8]
Window of Detection Detectable in urine for 1-2 days after last dose.[6]Shorter detection window, dependent on concurrent ethanol presence.[11]
Primary Application Routine compliance monitoring for prescribed methylphenidate.[12]Forensic investigations of co-ingestion, DUID cases, and clinical assessment of alcohol use with methylphenidate.[13]
Limitations Does not provide information on concurrent alcohol use.Not a reliable marker for general methylphenidate compliance as it's only formed with ethanol.

Experimental Protocols: Detection and Quantification

The accurate quantification of this compound and ethylphenidate requires robust and validated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous determination of these compounds in biological matrices due to its high sensitivity and specificity.[12][14]

Sample Preparation: Urine

The choice of a "dilute-and-shoot" method for urine samples is a strategic decision to maximize throughput and minimize analytical variability. This approach is justified by the relatively high concentrations of ritalinic acid in urine and the high sensitivity of modern LC-MS/MS instrumentation.[15]

Step-by-Step Protocol:

  • Sample Collection: Collect urine specimens in sterile containers. For stability, samples should be refrigerated at 2-8°C if analyzed within 7 days or frozen at -20°C for longer storage.[16]

  • Internal Standard Spiking: To a 100 µL aliquot of urine, add an internal standard solution containing deuterated analogs of ritalinic acid (e.g., d10-ritalinic acid) and ethylphenidate. The use of stable isotope-labeled internal standards is critical for correcting for matrix effects and variations in instrument response.[17]

  • Dilution: Dilute the sample 1:100 with methanol or a suitable mobile phase.[15] This high dilution factor is effective in minimizing matrix suppression or enhancement effects, a common challenge in bioanalytical chemistry.

  • Centrifugation: Centrifuge the diluted sample to pellet any particulate matter.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic and mass spectrometric parameters must be carefully optimized to ensure the accurate separation and detection of the analytes.

cluster_workflow LC-MS/MS Analytical Workflow Urine_Sample Urine Sample Dilution Dilution & Internal Standard Spiking Urine_Sample->Dilution LC_Separation Liquid Chromatography (LC Separation) Dilution->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS Analysis) Ionization->Mass_Analysis Data_Processing Data Processing & Quantification Mass_Analysis->Data_Processing

Caption: A typical LC-MS/MS workflow for biomarker analysis.

Typical LC-MS/MS Parameters:

ParameterSettingRationale
LC Column PFP (pentafluorophenyl) propyl or C18PFP columns offer alternative selectivity for polar and aromatic compounds, while C18 is a robust choice for general reversed-phase separations.[12]
Mobile Phase Gradient elution with 0.1% formic acid in water and acetonitrileThe use of a gradient allows for the efficient elution of compounds with varying polarities. Formic acid is added to improve peak shape and ionization efficiency.[18]
Ionization Mode Positive Electrospray Ionization (ESI+)Both ritalinic acid and ethylphenidate readily form positive ions in ESI.
MS/MS Detection Multiple Reaction Monitoring (MRM)MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[18]

Method Validation:

A self-validating system is established through a comprehensive validation process that includes the assessment of:

  • Linearity: Demonstrating a proportional response over a defined concentration range.[12]

  • Accuracy and Precision: Ensuring the closeness of measured values to the true value and the reproducibility of the measurements.[17]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified.[17]

  • Matrix Effects: Evaluating the influence of the biological matrix on analyte ionization.[12]

  • Stability: Assessing the stability of the analytes in the biological matrix under different storage conditions.[14]

Clinical and Forensic Interpretation

The interpretation of results requires a clear understanding of the pharmacology and pharmacokinetics of methylphenidate and its metabolites.

  • Presence of this compound: Confirms the use of methylphenidate. The concentration can be highly variable and is influenced by factors such as dosage, time of last use, and individual metabolism.[19]

  • Presence of Ethylphenidate: Is a definitive indicator of the co-ingestion of methylphenidate and ethanol.[8] Its presence can have significant clinical and forensic implications, including increased risk of adverse effects and potential for enhanced euphoria.[3][13]

  • Absence of Metabolites: May indicate non-compliance with prescribed medication.

Conclusion

Both this compound and ethylphenidate are valuable biomarkers for monitoring methylphenidate use, each providing distinct and complementary information. This compound serves as a reliable and sensitive marker for routine compliance monitoring due to its high abundance. Ethylphenidate, on the other hand, is an indispensable tool in forensic toxicology and clinical settings for specifically identifying the co-ingestion of methylphenidate and alcohol. The choice of the appropriate biomarker and analytical methodology is paramount for obtaining accurate and meaningful results that can inform clinical decisions and forensic investigations.

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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of L-threo-Ritalinic Acid Measurements

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Concordance in Ritalinic Acid Measurement

L-threo-Ritalinic acid (RA) is the primary and inactive urinary metabolite of methylphenidate (MPH), a first-line therapeutic agent for Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Its quantification in biological matrices like urine and blood is fundamental for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and forensic toxicology.[2][3] Given that RA concentrations can be over 25 times higher than the parent drug, its accurate measurement provides a robust indicator of patient compliance and metabolism.[2][4]

However, the landscape of bioanalysis is fraught with potential for variability. Discrepancies in analytical results between laboratories can lead to flawed clinical interpretations, compromise the integrity of research data, and have significant regulatory implications.[5][6] This guide provides an in-depth comparison of the prevailing analytical methodologies, elucidates the root causes of inter-laboratory variability, and presents a framework for achieving harmonized, reliable results in the quantification of this compound.

Section 1: A Comparative Overview of Analytical Methodologies

The choice of analytical technique is a primary determinant of an assay's performance characteristics. While immunoassays exist, their application is limited by potential cross-reactivity and lower specificity. The gold standards in quantitative bioanalysis are chromatographic methods coupled with mass spectrometry.

Method Principle Typical Sensitivity (LOQ) Specificity/Selectivity Throughput Key Considerations & Rationale
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry detection.0.5 - 100 µg/L[3][7]Very High: Differentiates RA from its parent drug (MPH), isomers, and other metabolites based on retention time and specific mass transitions.[8]High: Modern systems with rapid gradients and automated sample preparation enable high-throughput analysis.[3]The Gold Standard: Offers the best combination of sensitivity, specificity, and dynamic range. The ability to use stable isotope-labeled internal standards (e.g., Ritalinic acid-d10) effectively compensates for matrix effects and variability in sample preparation.[7][9]
GC-MS Gas chromatography separation followed by mass spectrometry detection.5 - 100 µg/LHigh: Good specificity, but often requires derivatization of the polar RA molecule to improve volatility, adding complexity and potential for variability.Moderate: Derivatization steps can be time-consuming, limiting overall throughput compared to modern LC-MS/MS "dilute-and-shoot" methods.[9]A Viable Alternative: Historically significant and still effective. The choice between GC-MS and LC-MS/MS often depends on available instrumentation and laboratory expertise. However, the additional sample preparation steps are a known source of potential error.
HPLC-UV/CL High-performance liquid chromatography with Ultraviolet or Chemiluminescence detection.~0.4 - 5 ng/mL[10]Moderate: Susceptible to interferences from co-eluting compounds in the matrix that may absorb UV light or react in the chemiluminescence system.Moderate: Run times can be longer to achieve necessary separation from interfering compounds.Limited Application: Generally lacks the sensitivity and specificity required for robust clinical or forensic applications, especially at low concentrations. Primarily used when mass spectrometry is unavailable.

Section 2: The Gold Standard Protocol: A Deep Dive into LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred methodology for its superior sensitivity and specificity.[8][11] Adherence to a robust, validated protocol is the foundation of trustworthy data. Below is a detailed, self-validating workflow that explains the causality behind each procedural choice.

Core Principle: Stable Isotope Dilution

The protocol relies on the principle of stable isotope dilution, where a known concentration of a deuterated internal standard (IS), (±)-threo-Ritalinic acid-d10, is added to every sample, calibrator, and quality control (QC) sample.[1][9] The IS is chemically identical to the analyte but mass-shifted. Any loss of analyte during sample processing or signal variation during ionization will be mirrored by the IS. The final quantification is based on the ratio of the analyte signal to the IS signal, providing a highly precise and accurate measurement that corrects for analytical variability.[3]

Detailed Experimental Protocol
  • Preparation of Standards and Quality Controls (QCs):

    • Rationale: The accuracy of the entire assay is contingent on the quality of the calibration curve. Using a Certified Reference Material (CRM) for this compound ensures metrological traceability.[12]

    • Step 1: Prepare a primary stock solution of this compound CRM in methanol (e.g., 1 mg/mL).

    • Step 2: Perform serial dilutions to create working standard solutions for spiking into the biological matrix (e.g., drug-free urine or plasma).

    • Step 3: Prepare a calibration curve by spiking the matrix at 7-8 concentration levels covering the expected analytical range (e.g., 5-5000 µg/L).[3]

    • Step 4: Independently prepare QC samples at a minimum of three levels: Low, Medium, and High.

  • Sample Preparation (Dilute-and-Shoot):

    • Rationale: A simple "dilute-and-shoot" method is preferred for its speed and reduction of analytical variables, minimizing potential errors from more complex extraction procedures.[9]

    • Step 1: Centrifuge patient samples, calibrators, and QCs to pellet any particulate matter.

    • Step 2: In a 96-well plate or microcentrifuge tubes, combine 50 µL of the sample with 450 µL of a precipitation/dilution solution. This solution should contain the internal standard (e.g., Ritalinic acid-d10 at 200 µg/L) in a solvent like acetonitrile or methanol.[7]

    • Step 3: Vortex mix thoroughly to ensure complete protein precipitation and homogenization.

    • Step 4: Centrifuge the plate/tubes at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Step 5: Transfer the supernatant to a clean plate or vials for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Rationale: Chromatographic separation is critical to resolve the analyte from matrix components that could interfere with ionization (matrix effects).[3] The MS/MS parameters ensure highly specific detection.

    • Typical LC Conditions:

      • Column: A C18 or PFP (Pentafluorophenyl) column is often used for good retention and separation of polar metabolites.[3]

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A rapid gradient elution (e.g., 5% to 95% B over 3-5 minutes) is employed to separate the analyte and quickly wash the column.

      • Flow Rate: ~0.4-0.6 mL/min

      • Injection Volume: 5-10 µL

    • Typical MS Conditions:

      • Ionization: Electrospray Ionization, Positive Mode (ESI+)

      • Detection: Multiple Reaction Monitoring (MRM)

      • MRM Transitions (Example):

        • Ritalinic Acid: Q1: 220.1 m/z → Q3: 84.1 m/z (Quantifier), 56.1 m/z (Qualifier)

        • Ritalinic Acid-d10 (IS): Q1: 230.1 m/z → Q3: 93.1 m/z

      • System Suitability: Before analyzing samples, inject a mid-level QC to confirm system performance (retention time, peak shape, and signal intensity).

Workflow Visualization

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Review Sample Patient Sample (Urine/Plasma) IS_Addition Add Internal Standard (Ritalinic Acid-d10) Sample->IS_Addition Calibrators Calibration Standards (CRM-spiked matrix) Calibrators->IS_Addition QCs Quality Controls (Low, Mid, High) QCs->IS_Addition Precipitation Protein Precipitation & Dilution (Acetonitrile) IS_Addition->Precipitation Centrifuge1 Centrifugation Precipitation->Centrifuge1 Injection Autosampler Injection Centrifuge1->Injection LC_Separation HPLC Separation (C18 or PFP Column) Injection->LC_Separation MS_Ionization Electrospray Ionization (ESI+) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM Mode) MS_Ionization->MS_Detection Integration Peak Integration (Analyte & IS) MS_Detection->Integration Calibration Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantify Samples & QCs Calibration->Quantification Review Data Review & Reporting Quantification->Review

Caption: High-level workflow for LC-MS/MS analysis of this compound.

Section 3: Root Causes of Inter-Laboratory Variability

Even when using the same methodology, such as LC-MS/MS, discrepancies can arise. Understanding these sources is the first step toward mitigation. Studies have shown that even with identical instruments, factors like background contamination and in-source fragmentation can lead to low overlap in detected features between labs.[5][13][14]

Key Factors Influencing Variability:

  • Calibration and Reference Materials:

    • Source & Purity: Use of in-house or poorly characterized reference materials versus internationally recognized CRMs can introduce significant bias.[12]

    • Curve Design: Differences in the number of calibrators, concentration range, and the mathematical model used for the regression (e.g., linear vs. quadratic, 1/x weighting) can alter calculated results, especially near the limits of quantification.[6]

  • Sample Preparation:

    • Pipetting & Dilutions: Manual pipetting inaccuracies are a primary source of precision errors.[6] Automated liquid handlers are preferred.

    • Matrix Effects: The efficiency of ionization can be suppressed or enhanced by co-eluting components from the biological matrix.[3][15] While stable isotope-labeled internal standards correct for this, the degree of matrix effect can vary if chromatographic conditions or extraction methods differ.[13]

  • Instrumentation and Method Parameters:

    • Instrument Differences: Even between identical models, instrument sensitivity, and especially ionization source conditions (e.g., temperature, gas flows), can differ, leading to variations in fragmentation, charge state, and adduct formation.[5][13]

    • Chromatography: Variations in LC columns (brand, batch), mobile phase preparation, and gradient profiles can shift retention times and alter co-elution patterns, impacting matrix effects.

    • MS Parameters: Sub-optimal tuning or different settings for parameters like collision energy can affect the signal intensity of MRM transitions.

  • Data Processing and Interpretation:

    • Integration Software: Different algorithms for peak detection and integration can lead to different calculated peak areas.

    • Analyst Subjectivity: Manual review and reintegration of peaks, if not governed by strict SOPs, can introduce significant operator-dependent variability.

Diagram of Variability Factors
Caption: Key factors contributing to inter-laboratory variability in bioanalysis.

Section 4: A Framework for Achieving Inter-Laboratory Concordance

Achieving reliable and comparable results across different laboratories requires a multi-faceted approach grounded in regulatory guidelines from bodies like the FDA and EMA.[16][17][18]

  • Method Harmonization and Standardization:

    • Standard Operating Procedures (SOPs): Laboratories should collaborate to develop and adopt harmonized SOPs that detail every aspect of the analytical method, from sample receipt to data reporting.

    • Use of CRMs: Mandate the use of the same lot of a Certified Reference Material for the preparation of calibrators and QCs.[12]

    • Common Internal Standard: All participating labs must use the same stable isotope-labeled internal standard.[1]

  • Comprehensive Method Validation:

    • Each laboratory must perform a full bioanalytical method validation according to established guidelines (e.g., ICH M10).[17][19] This ensures the method is fit for purpose in that specific lab's environment.

    • Validation must characterize key parameters including selectivity, accuracy, precision, calibration curve range, matrix effect, stability, and carry-over.[15][19]

  • Proficiency Testing (PT) and Inter-laboratory Exchange:

    • External PT Schemes: Regularly participate in external PT programs. A central organization distributes blinded samples, and the results are compared against the peer group mean and a target value. This provides an objective assessment of a laboratory's performance.

    • Sample Exchange: In the absence of a formal PT scheme, laboratories can establish a sample exchange program. A set of well-characterized samples (including low, medium, and high concentrations) are analyzed by all participating labs, and the results are statistically compared.

  • Statistical Analysis and Acceptance Criteria:

    • Establish clear acceptance criteria for inter-laboratory comparisons a priori. For example, a common goal is for ≥80% of the results from each lab to be within ±20% of the peer group mean.

    • Utilize statistical tools like Bland-Altman plots to assess the agreement between laboratories and identify systematic bias.

Conclusion

The accurate measurement of this compound is non-negotiable for its clinical and forensic applications. While LC-MS/MS provides the necessary analytical power, it is not immune to variability. Inter-laboratory concordance is not achieved by chance but through a deliberate, systematic commitment to scientific integrity. By adopting standardized protocols founded on high-quality reference materials, performing rigorous validation, understanding the nuanced sources of analytical variance, and engaging in continuous proficiency testing, the scientific community can ensure that data generated across different sites are reliable, reproducible, and ultimately, trustworthy.

References

  • Clark, T. N., Houriet, J., Vidar, W. S., Kellogg, J. J., Todd, D. A., Cech, N. B., & Linington, R. G. (2021). Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability. Journal of Natural Products, 84(6), 1756–1764. Available at: [Link]

  • Waters Corporation. (2025). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • ResearchGate. (2021). Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability | Request PDF. Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Veeprho. Methylphenidate Related Compound A/ Ritalinic Acid (Free Base). Available at: [Link]

  • Penn State University. (2021). Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability. Available at: [Link]

  • Cerilliant. (±)-threo-Ritalinic acid-D10 HCl. Available at: [Link]

  • Longdom Publishing. (2017). Root causes of LC/MS data variability. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Paterson, S. M., Moore, G. A., Florkowski, C. M., & George, P. M. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 881-882, 20–26. Available at: [Link]

  • Arvidsson, M., Ask, K. S., & Beck, O. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. Journal of Clinical Pharmacology, 59(2), 257-268. Available at: [Link]

  • Bishop, J. R., & Fody, E. P. (Eds.). (2010). Clinical Chemistry: Principles, Techniques, and Correlations. Lippincott Williams & Wilkins. (Note: A general reference for bioanalytical principles, a specific URL is not applicable for a textbook.)
  • ResearchGate. (2021). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS | Request PDF. Available at: [Link]

  • Bishop-Freeman, P. I. (2021). Development and Validation of Toxicological Methods for Cognitive Stimulants in Traditional and Alternative Matrices. Florida International University. Available at: [Link]

  • Bishop, P. I., Gggg, H., & DeCaprio, A. P. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 1092, 433–440. Available at: [Link]

  • Andersson, M., D’Angelo, D., & Beck, O. (2011). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 35(8), 533–540. Available at: [Link]

  • Nakajima, T., Takeda, S., & Kishimoto, K. (2004). HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 635–641. Available at: [Link]

  • Schwan, S., Sundström, M., & Beck, O. (2022). Plasma concentrations of methylphenidate enantiomers in adults with ADHD and substance use disorder, with focus on high doses and relationship to carboxylesterase activity. Pharmacology Research & Perspectives, 10(1), e00909. Available at: [Link]

Sources

A Comparative Guide to the Accuracy and Precision of L-threo-Ritalinic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of methylphenidate and its metabolites, the integrity of analytical results is paramount. The accuracy and precision of these measurements hinge directly on the quality of the reference standards employed. This guide provides an in-depth technical comparison of L-threo-Ritalinic Acid reference standards, offering a framework for their evaluation and selection. We will delve into the critical attributes of reference materials, present a protocol for their comparative analysis, and discuss the interpretation of the resulting data.

This compound is the major and pharmacologically inactive metabolite of methylphenidate, a widely prescribed psychostimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Its quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[3] The reliability of these applications is fundamentally dependent on the use of well-characterized and accurate reference standards.[4][5][6]

The Foundational Role of Certified Reference Materials (CRMs)

In analytical chemistry, a Certified Reference Material (CRM) serves as a metrological anchor, providing a benchmark for the accurate measurement of substances.[5][6] CRMs are produced by accredited reference material producers and are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[7]

The international standard ISO 17034 specifies the general requirements for the competence of reference material producers.[7][8][9] Accreditation to this standard ensures that the production of CRMs adheres to stringent quality control measures, encompassing material characterization, homogeneity and stability testing, and the assignment of certified values with their uncertainties.[8][9][10] When selecting an this compound reference standard, sourcing from an ISO 17034 accredited producer provides the highest level of confidence in its quality and reliability.[8][9][10][11]

Comparative Evaluation of this compound Reference Standards: An Experimental Framework

A direct comparison of this compound reference standards from different suppliers is essential to ascertain their interchangeability and to ensure the consistency of analytical results. The following experimental protocol outlines a systematic approach to evaluating the accuracy and precision of these standards.

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A[Start: Procure this compound Reference Standards] --> B{Initial Assessment}; B --> C[Purity Analysis]; B --> D[Identity Confirmation]; C --> E{Quantitative Comparison}; D --> E; E --> F[Preparation of Stock and Working Solutions]; F --> G[LC-MS/MS Analysis]; G --> H{Data Analysis}; H --> I[Accuracy Assessment]; H --> J[Precision Assessment]; I --> K[Conclusion]; J --> K;

subgraph "Characterization" C; D; end

subgraph "Quantification" F; G; end

subgraph "Evaluation" I; J; end

}

Caption: Experimental workflow for the comparative evaluation of this compound reference standards.
Experimental Protocol

1. Sourcing of Reference Standards:

  • Obtain this compound certified reference materials from a minimum of three different accredited suppliers (designated as Supplier A, Supplier B, and Supplier C).

  • Ensure that each standard is accompanied by a Certificate of Analysis (CoA) detailing the certified concentration, uncertainty, and traceability.

2. Preparation of Stock and Working Solutions:

  • Independently prepare stock solutions from each reference standard in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.

  • Prepare a series of working solutions by serial dilution of the stock solutions to create calibration curves for each standard. A typical concentration range for ritalinic acid analysis is 10-1500 ng/mL in the final sample.[12]

3. LC-MS/MS Instrumentation and Method:

  • Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound.[12]

  • Liquid Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transition for this compound (e.g., m/z 220.1 → 84.1).

    • Use a stable isotope-labeled internal standard, such as Dthis compound-d10, to compensate for matrix effects and variations in instrument response.[6]

4. Data Acquisition and Analysis:

  • Analyze the calibration curves prepared from each supplier's reference standard in triplicate.

  • Prepare quality control (QC) samples at low, medium, and high concentrations using a well-characterized internal reference material or a standard from a fourth, independent source.

  • Quantify the QC samples against the calibration curves generated from each of the three suppliers' standards.

Data Presentation and Interpretation

The collected data should be organized to facilitate a clear comparison of the accuracy and precision of the reference standards.

Table 1: Illustrative Purity and Certified Value Comparison

SupplierLot NumberPurity (from CoA)Certified Concentration (µg/mL) ± Uncertainty (µg/mL)
Supplier ALTRA-A-00199.8%100.0 ± 0.5
Supplier BLTRA-B-00299.5%99.8 ± 0.6
Supplier CLTRA-C-00399.9%100.2 ± 0.4

Table 2: Illustrative Accuracy Assessment - Quantification of Quality Control Samples

QC Level (ng/mL)Measured Concentration (ng/mL) using Supplier A Standard (Mean ± SD, n=3)Accuracy (%)Measured Concentration (ng/mL) using Supplier B Standard (Mean ± SD, n=3)Accuracy (%)Measured Concentration (ng/mL) using Supplier C Standard (Mean ± SD, n=3)Accuracy (%)
2524.8 ± 0.599.225.5 ± 0.6102.025.1 ± 0.4100.4
250251.5 ± 2.1100.6255.0 ± 3.0102.0249.5 ± 2.599.8
12501245.0 ± 10.299.61262.5 ± 15.1101.01255.0 ± 11.8100.4

Table 3: Illustrative Precision Assessment - Intra- and Inter-Assay Precision

SupplierQC Level (ng/mL)Intra-Assay Precision (%CV, n=3)Inter-Assay Precision (%CV, 3 separate runs)
Supplier A252.03.5
2500.81.5
12500.81.2
Supplier B252.44.0
2501.22.1
12501.21.8
Supplier C251.63.0
2501.01.8
12500.91.5
Interpretation of Results
  • Accuracy: The accuracy of each reference standard is assessed by how closely the measured concentrations of the QC samples align with their known values. A smaller percentage deviation indicates higher accuracy. In the illustrative data, all three suppliers demonstrate high accuracy, with results generally within ±2% of the nominal QC concentrations.

  • Precision: Precision is evaluated by the coefficient of variation (%CV) of the measurements. Lower %CV values indicate higher precision. Both intra-assay (within a single run) and inter-assay (between different runs) precision should be considered. The illustrative data shows that all three suppliers' standards yield high precision, with %CVs well within acceptable limits for bioanalytical methods (typically <15%).

Conclusion and Recommendations

The selection of an this compound reference standard should be based on a comprehensive evaluation of its certified properties and its performance in a validated analytical method. While this guide provides a framework for such a comparison, it is imperative for each laboratory to conduct its own assessment based on its specific analytical platform and regulatory requirements.

Key Takeaways:

  • Prioritize ISO 17034 Accreditation: Sourcing reference standards from ISO 17034 accredited producers provides the highest level of quality assurance.[8][9][10][11]

  • Thoroughly Review the Certificate of Analysis: The CoA is a critical document that provides essential information about the reference material's identity, purity, certified value, and uncertainty.

  • Perform an In-House Comparative Evaluation: Do not assume the interchangeability of reference standards from different suppliers without experimental verification.

  • Utilize a Validated Analytical Method: The comparison should be conducted using a robust and well-characterized analytical method to ensure that any observed differences are attributable to the reference standards themselves and not the method.

By adhering to these principles and employing a systematic evaluation process, researchers can confidently select high-quality this compound reference standards, thereby ensuring the accuracy, precision, and reliability of their analytical data. This, in turn, contributes to the overall integrity and validity of research findings and clinical decisions.

graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; edge [color="#34A853"];

"Accuracy" [pos="0,2!"]; "Precision" [pos="2,0!"]; "Traceability" [pos="-2,0!"]; "Purity" [pos="0,-2!"]; "L-threo-Ritalinic_Acid_Standard" [pos="0,0!", shape=doublecircle, fillcolor="#EA4335"];

"L-threo-Ritalinic_Acid_Standard" -- "Accuracy"; "L-threo-Ritalinic_Acid_Standard" -- "Precision"; "L-threo-Ritalinic_Acid_Standard" -- "Traceability"; "L-threo-Ritalinic_Acid_Standard" -- "Purity"; }

Caption: Key quality attributes of an this compound reference standard.

References

  • Experimental Design and Data Evaluation Considerations for Comparisons of Higher-Order Value-Assigned Materials | NIST. (2012). National Institute of Standards and Technology. [Link]

  • ISO 17034 Certified Reference Materials CRM - Lab Unlimited. Lab Unlimited. [Link]

  • ISO 17034 Certified Reference Materials by Paragon Scientific. DC Scientific. [Link]

  • Certified Reference Materials: Ensuring Accuracy and Reliability in Analytical Testing - SynThink Research Chemicals. (2023). SynThink Research Chemicals. [Link]

  • What Is ISO 17034? - The ANSI Blog. (2024). ANSI Blog. [Link]

  • Introduction on how ISO 17034 ensures CRM quality - ARO Scientific. (2025). ARO Scientific. [Link]

  • CWS ABROAD What are Certified reference materials?. (2023). CWS ABROAD. [Link]

  • Ritalinic acid - Wikipedia. Wikipedia. [Link]

  • Stereoselective urinary pharmacokinetics of dl-threo-methylphenidate and its major metabolite in humans - PubMed. (1993). National Center for Biotechnology Information. [Link]

  • How Certified Reference Materials Help Labs Meet Their Regulatory Requirements?. (2023). Pharmaffiliates. [Link]

  • Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. (2016). Springer. [Link]

  • IT Tech | Understanding certified reference materials (CRMs) - Laboratory Supplies & Equipment Supplier in Singapore. (2023). IT Tech. [Link]

  • Dthis compound | CAS No: 54631-24-2. Cleanchem. [Link]

  • Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS) - PubMed. (2018). National Center for Biotechnology Information. [Link]

  • Ritalinic acid – Knowledge and References - Taylor & Francis. Taylor & Francis. [Link]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers - PubMed. (2019). National Center for Biotechnology Information. [Link]

  • Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. - ResearchGate. ResearchGate. [Link]

  • Dthis compound Hydrochloride | C13H18ClNO2 | CID 49801998 - PubChem. National Center for Biotechnology Information. [Link]

  • Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate - HARVEST (uSask). University of Saskatchewan. [Link]

  • Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed. (2023). National Center for Biotechnology Information. [Link]

  • Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations - PubMed. (2011). National Center for Biotechnology Information. [Link]

  • Ritalinic acid, D-threo- | C13H17NO2 | CID 10922012 - PubChem. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Metabolic Profiles of l-Methylphenidate and d-Methylphenidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methylphenidate (MPH) is a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Commercially available formulations often exist as a racemic mixture, containing equal parts of the d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH) enantiomers.[2][3] However, the pharmacological activity is predominantly attributed to the d-isomer.[1][2][3] This guide provides an in-depth comparison of the metabolic fates of these two isomers, highlighting the critical role of stereochemistry in the pharmacokinetics and therapeutic efficacy of methylphenidate.

Stereoselectivity: The Core of Methylphenidate Metabolism

The fundamental difference in the metabolic profiles of d-MPH and l-MPH lies in the stereoselective nature of their biotransformation. The human body metabolizes each isomer at significantly different rates, leading to vastly different plasma concentrations and durations of action. This phenomenon is primarily driven by the enzyme carboxylesterase 1 (CES1).[1][2][4]

Key Points:

  • d-Methylphenidate is the pharmacologically active enantiomer, responsible for the therapeutic effects of the drug.[1][3][5]

  • l-Methylphenidate is considered largely inactive.[6]

  • There is no metabolic conversion between the d- and l-isomers in the body.[1][2][6]

Comparative Metabolic Pathways

The primary metabolic route for both isomers is hydrolysis, catalyzed by CES1, to form their respective ritalinic acid metabolites.[1][2][7] However, the efficiency of this process is dramatically different for each enantiomer.

Primary Pathway: Hydrolysis to Ritalinic Acid

  • l-Methylphenidate: Undergoes rapid and extensive first-pass metabolism by CES1 in the liver.[1][2][8] This de-esterification process is highly favored for the l-isomer, leading to its swift conversion to the inactive l-ritalinic acid.[1][2]

  • d-Methylphenidate: Is a much poorer substrate for CES1. Its hydrolysis to d-ritalinic acid occurs at a significantly slower rate.[9] This resistance to metabolism allows d-MPH to reach systemic circulation in much higher concentrations and persist for a longer duration.[8][10]

The catalytic activity of CES1 is reported to be 6 to 7 times higher for l-MPH compared to d-MPH.[9] This profound difference in metabolic rate is the primary reason why plasma concentrations of d-MPH are substantially higher than those of l-MPH following oral administration of the racemic mixture.[1][8][10]

Secondary Metabolic Pathways

While hydrolysis to ritalinic acid accounts for the vast majority (60-80%) of an administered dose, minor pathways also exist.[1] These include:

  • Aromatic Hydroxylation: Formation of p-hydroxy-methylphenidate.

  • Oxidative Metabolism: Formation of 6-oxo-methylphenidate.

These metabolites are subsequently hydrolyzed to their corresponding ritalinic acid forms and are considered pharmacologically inactive.[1][2] The stereoselective preference in these minor pathways is less pronounced but follows the same general trend of l-isomer preference.

Metabolic Pathway of Methylphenidate Isomers

G l_MPH l-Methylphenidate (Less Active) CES1 Carboxylesterase 1 (CES1) l_MPH->CES1 d_MPH d-Methylphenidate (Active) d_MPH->CES1 l_RA l-Ritalinic Acid (Inactive) CES1->l_RA  Fast Hydrolysis d_RA d-Ritalinic Acid (Inactive) CES1->d_RA  Slow Hydrolysis

Caption: Stereoselective hydrolysis of methylphenidate isomers by CES1.

Quantitative Comparison & Pharmacokinetic Profiles

The stereoselective metabolism directly translates into significant differences in the pharmacokinetic profiles of l-MPH and d-MPH.

Parameterl-Methylphenidate (l-MPH)d-Methylphenidate (d-MPH)Rationale
Oral Bioavailability Very low (~5%)[8]Low to moderate (~23%)[8]Extensive first-pass metabolism of l-MPH.[8]
Plasma Concentration Negligible to very low.[5][10]Significantly higher; primary isomer in plasma.[1][2]Rapid clearance of l-MPH vs. slower clearance of d-MPH.
Systemic Clearance Significantly greater than d-MPH.[11]Slower than l-MPH.Efficient hydrolysis of l-MPH by hepatic CES1.[11]
Half-life (t½) Shorter.Longer (approx. 2-3 hours).[12]Slower metabolic conversion of d-MPH.

Data synthesized from multiple sources.[5][8][10][11][12]

These data clearly demonstrate that after oral administration of racemic methylphenidate, the body effectively filters out the less active l-isomer, leading to a profound enrichment of the active d-isomer in the systemic circulation.[8]

Experimental Methodologies for Stereoselective Metabolic Profiling

To accurately study the differential metabolism, it is crucial to employ analytical methods that can distinguish between the enantiomers of methylphenidate and its metabolites. Chiral chromatography coupled with mass spectrometry is the gold standard for this purpose.

1. Objective: To separate and quantify d-MPH, l-MPH, d-ritalinic acid, and l-ritalinic acid in human plasma.

2. Materials:

  • Biological Sample: Human plasma (collected in tubes with a stability agent like sodium fluoride).[13]

  • Internal Standards (IS): Deuterated analogs of each analyte (e.g., d-MPH-d10).

  • Reagents: Acetonitrile, Methanol, Formic Acid (all LC-MS grade).

  • Equipment: Liquid chromatograph, chiral column (e.g., cellulose-based), tandem mass spectrometer (MS/MS).

3. Sample Preparation (Solid-Phase Extraction - SPE): a. Thaw plasma samples on ice. b. To 200 µL of plasma, add 20 µL of the internal standard working solution. Vortex briefly. c. Add 600 µL of acetonitrile to precipitate proteins. Vortex for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water. f. Load the supernatant from the previous step onto the SPE cartridge. g. Wash the cartridge with 1 mL of 5% methanol in water. h. Elute the analytes with 1 mL of methanol. i. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. j. Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions:

  • Chromatography:

    • Column: Chiral stationary phase (e.g., Lux Cellulose-1).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).

    • Gradient: Optimized to achieve baseline separation of all four analytes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and internal standard.

5. Data Analysis: a. Construct calibration curves for each analyte by plotting the peak area ratio (analyte/IS) against the concentration. b. Quantify the concentration of each enantiomer in the unknown samples using the regression equation from the calibration curve.

Experimental Workflow for Chiral Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standards Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Solid-Phase Extraction (SPE) Precipitate->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LC Chiral LC Separation Concentrate->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Final Report Quant->Report

Caption: Workflow for stereoselective quantification of MPH and its metabolites.

Clinical and Pharmacological Implications

The profound differences in the metabolic profiles of l-MPH and d-MPH have significant clinical consequences:

  • Rationale for d-Methylphenidate (Dexmethylphenidate) Formulations: The understanding that l-MPH is rapidly metabolized to an inactive compound and contributes little to the therapeutic effect led to the development of enantiopure d-MPH (dexmethylphenidate).[2][5] This allows for the administration of a lower total dose to achieve the same therapeutic effect, potentially reducing metabolic load and side effects.

  • Therapeutic Drug Monitoring (TDM): When monitoring MPH levels, it is essential to use chiral assay methods.[12] Measuring total MPH without differentiating the isomers can be misleading, as the pharmacologically inert l-isomer could be present in varying concentrations, especially with non-oral formulations like the transdermal patch which bypasses first-pass metabolism.[14]

  • Drug-Drug Interactions: Since CES1 is the primary enzyme responsible for MPH metabolism, co-administration of drugs that inhibit CES1 can significantly alter the pharmacokinetics of methylphenidate.[15] This could lead to increased plasma concentrations of both isomers and a higher risk of adverse effects. Genetic variations in the CES1 gene can also lead to altered enzyme activity, impacting MPH exposure and clinical response.[4]

Conclusion

The metabolic profiles of l-methylphenidate and d-methylphenidate are starkly different, governed by the stereoselective action of the carboxylesterase 1 enzyme. The rapid, preferential hydrolysis of the l-isomer to inactive l-ritalinic acid results in its minimal contribution to the pharmacological effects of racemic methylphenidate. In contrast, the slower metabolism of the d-isomer allows it to exert its therapeutic action as a norepinephrine and dopamine reuptake inhibitor. This fundamental metabolic difference underscores the importance of stereochemistry in drug development and is the foundational principle behind the clinical use of enantiopure dexmethylphenidate. For researchers, a thorough understanding of this differential metabolism and the application of appropriate chiral analytical techniques are paramount for accurate pharmacokinetic and pharmacodynamic assessments.

References

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  • Bishop, J. R., Eaddy, J. S., Gamazon, E. R., & L-Creative, T. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug testing and analysis, 15(5), 579-585. [Link]

  • Thorn, C. F., Gammal, R. S., Whirl-Carrillo, M., & Klein, T. E. (2018). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and genomics, 28(8), 197. [Link]

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  • Ye, Y. (2000). Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d. HARVEST (uSask). [Link]

  • Patrick, K. S., Caldwell, R. W., Ferris, R. M., & Breese, G. R. (1987). Stereoselective disposition of methylphenidate in children with attention-deficit disorder. The Journal of pharmacology and experimental therapeutics, 241(1), 300-306. [Link]

  • Nemoda, Z., & Angyal, N. (2023). Associations between CES1 variants and dosing and adverse effects in children taking methylphenidate. Frontiers in Psychiatry, 13, 1072922. [Link]

  • Stage, C., Christensen, M. H., & Damkier, P. (2017). The impact of CES1 genotypes on the pharmacokinetics of methylphenidate in healthy Danish subjects. British journal of clinical pharmacology, 83(9), 2056-2064. [Link]

  • Li, Y., Jones, J. P., & Sun, D. (2022). Plasma Carboxylesterase 1 Predicts Methylphenidate Exposure: A Proof-of-Concept Study Using Plasma Protein Biomarker for Hepatic Drug Metabolism. Clinical Pharmacology & Therapeutics, 111(4), 878-885. [Link]

  • Sun, Z., Murry, D. J., Sanghani, S. P., Davis, W. I., Kedishvili, N. Y., Zou, Q., ... & Flockhart, D. A. (2004). Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. The Journal of pharmacology and experimental therapeutics, 310(2), 469-476. [Link]

  • Heal, D. J., & Pierce, D. M. (2006). Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system. CNS drugs, 20(9), 713-738. [Link]

  • Bishop, J. R., Eaddy, J. S., Gamazon, E. R., & L-Creative, T. (2022). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Drug testing and analysis, 15(5), 579-585. [Link]

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  • Swanson, J. M., Greenhill, L. L., Wigal, T., Kollins, S., Stehli, A., Davies, M., ... & Gupta, S. (2002). Comparative pharmacodynamics and plasma concentrations of d-threo-methylphenidate hydrochloride after single doses of d-threo-methylphenidate hydrochloride and d, l-threo-methylphenidate hydrochloride in a double-blind, placebo-controlled, crossover laboratory school study in children with attention-deficit/hyperactivity disorder. Journal of clinical psychopharmacology, 22(6), 551-560. [Link]

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A Comparative Guide to the Stability of L-threo-Ritalinic Acid Under Diverse Storage Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in pharmacokinetic, forensic, and drug stability analysis.

Executive Summary: The Critical Need for Metabolite Stability Assessment

L-threo-Ritalinic Acid is the primary and pharmacologically inactive metabolite of methylphenidate (MPH), a first-line treatment for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3][4][5] Its accurate quantification in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations to ensure proper interpretation of data. The stability of a drug metabolite is a critical variable that can significantly impact the reliability of such analyses. Degradation of the parent drug, methylphenidate, into ritalinic acid ex vivo can lead to an overestimation of the metabolite concentration, confounding data interpretation if samples are not handled and stored correctly.[6][7]

This guide provides a comprehensive framework for validating the stability of this compound. We will move beyond mere protocol recitation to explore the underlying rationale for experimental design choices, grounded in international regulatory standards. This document serves as a practical, in-depth comparison of storage conditions and outlines robust, self-validating methodologies to ensure the integrity of analytical data.

Foundational Principles: Physicochemical Properties and Degradation Pathways

Understanding the molecular structure of this compound is key to predicting its stability. As the product of ester hydrolysis of methylphenidate, its primary degradation pathway is less of a concern than its formation from the parent drug.[1][3][4] Methylphenidate itself is susceptible to hydrolysis, a reaction that is significantly influenced by pH and temperature.[8] This hydrolysis is the primary source of ritalinic acid increase in improperly stored samples.[6][7]

Therefore, a stability study of ritalinic acid must inherently be a study of its stability in the presence of its parent compound, methylphenidate, to monitor for any potential ex vivo formation. The core objective is to define storage conditions that minimize the conversion of methylphenidate to ritalinic acid.

Proposed Degradation/Formation Pathway

The principal transformation of concern during sample storage is the non-enzymatic hydrolysis of the methyl ester group of methylphenidate to the carboxylic acid of ritalinic acid. This reaction is catalyzed by temperature and non-neutral pH.

G MPH Methylphenidate (MPH) (Parent Drug) RA This compound (RA) (Metabolite) MPH->RA Ex vivo Hydrolysis Conditions > Elevated Temperature > Non-neutral pH > Presence of Water (Hydrolysis)

Caption: Ex vivo formation pathway of Ritalinic Acid from Methylphenidate.

Designing a Robust Comparative Stability Study

To provide a meaningful comparison, this guide proposes a stability study design based on the principles outlined by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[9] We will compare the stability of this compound (in the presence of methylphenidate) across a range of temperatures that represent ideal, refrigerated, room temperature, and stressed (elevated temperature) conditions.

Comparative Alternatives: The "alternatives" in this context are the different storage conditions themselves. The goal is to identify the optimal condition that prevents degradation of the parent drug and maintains a stable concentration of the metabolite.

Selection of Analytical Methodology: The Case for LC-MS/MS

For the specific and sensitive quantification of both methylphenidate and ritalinic acid, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[10][11][12][13] Its high selectivity allows for the differentiation of the analytes from endogenous matrix components, and its sensitivity is crucial for detecting low concentrations often found in biological samples.[10][12] The use of stable isotope-labeled internal standards (e.g., this compound-d10) is essential to correct for matrix effects and variations in instrument response.[11]

Experimental Workflow

A well-designed study workflow ensures reproducibility and minimizes pre-analytical error.

workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Spike Blank Matrix (e.g., Human Plasma) B Aliquot into Vials A->B C T=0 Analysis (Baseline) B->C Store aliquots D Long-Term Storage (-20°C) B->D Store aliquots E Refrigerated (4°C) B->E Store aliquots F Room Temp (25°C) B->F Store aliquots G Accelerated (35-40°C) B->G Store aliquots H Sample Extraction (e.g., Protein Precipitation) C->H D->H Pull at time points E->H Pull at time points F->H Pull at time points G->H Pull at time points I LC-MS/MS Analysis H->I J Data Processing I->J

Caption: Overall workflow for the comparative stability validation.

Detailed Experimental Protocols

These protocols are designed to be self-validating by including quality control (QC) samples at multiple concentrations.

Protocol 1: Preparation of Stability Samples

Rationale: Using a relevant biological matrix (e.g., human plasma) is crucial as matrix components can influence stability. Preparing samples from a single, homogenous pool minimizes variability.

  • Matrix Acquisition: Obtain a pooled lot of blank human plasma. Confirm it is free of methylphenidate and ritalinic acid via LC-MS/MS analysis.

  • Stock Solutions: Prepare concentrated stock solutions of this compound and L-threo-Methylphenidate in methanol.

  • Spiking: Spike the blank plasma with both analytes to achieve two concentrations for each: a low QC (LQC) and a high QC (HQC). A common concentration might be 15 ng/mL for LQC and 150 ng/mL for HQC.[6]

  • Homogenization: Gently mix the spiked plasma pool for 30 minutes to ensure homogeneity.

  • Aliquoting: Dispense precise volumes (e.g., 0.5 mL) of the spiked plasma into labeled cryovials for each time point and storage condition.

Protocol 2: Storage and Time Points

Rationale: The selected conditions are based on standard practices and published literature to simulate routine and worst-case scenarios for sample storage.[6][7][14]

  • Baseline (T=0): Analyze a set of aliquots immediately after preparation to establish the initial concentration.

  • Frozen Storage (-20°C): Store aliquots in a calibrated freezer. This is the recommended condition for long-term stability.[6][7]

  • Refrigerated Storage (4°C): Store aliquots in a calibrated refrigerator.

  • Room Temperature (25°C / 60% RH): Store aliquots in a controlled chamber.

  • Accelerated/Elevated Temperature (35°C / 75% RH): Store aliquots in a controlled chamber to simulate extreme shipping or handling conditions.[6][15]

Sampling Frequency (as per ICH guidelines): [9][15]

  • -20°C: T=0, 1 month, 3 months, 6 months, 12 months

  • 4°C: T=0, 24 hours, 48 hours, 1 week, 2 weeks

  • 25°C: T=0, 6 hours, 12 hours, 24 hours, 1 week

  • 35°C: T=0, 6 hours, 12 hours, 24 hours, 48 hours

Protocol 3: Sample Analysis

Rationale: Protein precipitation is a rapid and effective method for sample clean-up prior to LC-MS/MS analysis.[10]

  • Thawing: Thaw samples from the respective storage conditions at room temperature.

  • Internal Standard Addition: Add an internal standard working solution (containing deuterated MPH and RA) to each sample.

  • Protein Precipitation: Add 2-3 volumes of ice-cold acetonitrile or methanol containing zinc sulfate to precipitate proteins.[10]

  • Centrifugation: Vortex and then centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase. This step concentrates the sample and ensures compatibility with the LC system.

  • LC-MS/MS Injection: Inject the prepared sample into the validated LC-MS/MS system.

Data Interpretation and Performance Comparison

Stability is assessed by comparing the mean concentration of the analyte at each time point to the baseline (T=0) concentration. The acceptance criterion is typically that the mean concentration should be within ±15% of the T=0 value.

Table 1: Hypothetical Stability Data for this compound (RA) and Methylphenidate (MPH) at 150 ng/mL
Storage ConditionTime PointMPH Mean Conc. (ng/mL)% of T=0 (MPH)RA Mean Conc. (ng/mL)% of T=0 (RA)Assessment
-20°C 5 Months145.597.0%152.1101.4%Stable
4°C 1 Week124.583.0%171.0114.0%Stable
25°C 24 Hours122.181.4%229.5153.0%Unstable
35°C 24 Hours53.835.9%516.0344.0%Highly Unstable

Note: Data is illustrative and modeled after findings in published literature.[6][7][14]

Analysis of Results:

  • -20°C (Frozen): As demonstrated in multiple studies, both methylphenidate and ritalinic acid are stable for extended periods (e.g., 5 months or more) when frozen.[6][7] This is the optimal condition for long-term storage.

  • 4°C (Refrigerated): Analytes show acceptable stability for short durations, typically up to one week.[6][7] This condition is suitable for temporary storage of samples that will be analyzed promptly.

  • 25°C (Room Temperature): Significant degradation of methylphenidate is observed within 24 hours, with a corresponding and substantial increase in ritalinic acid concentration.[6][7] This highlights the critical need to avoid leaving samples at room temperature. The increase in ritalinic acid by over 50% demonstrates its formation from the parent drug.[6]

  • 35°C (Elevated Temperature): At elevated temperatures, the degradation of methylphenidate is rapid and severe, leading to a dramatic and erroneous increase in the measured ritalinic acid concentration.[6][7] This underscores the importance of controlled temperature during shipping and handling.

Field-Proven Insights and Recommendations

Causality of Instability: The instability observed at 4°C, 25°C, and 35°C is not due to the degradation of ritalinic acid itself, but rather the continued hydrolysis of the parent drug, methylphenidate. This is a critical distinction for data interpretation. A rising ritalinic acid concentration is a direct indicator of parent drug degradation ex vivo.

Trustworthiness of Protocols: The inclusion of both the parent drug and its metabolite in the stability samples creates a self-validating system. A stable concentration of both analytes confirms the integrity of the storage condition. Conversely, a decrease in the parent drug concurrent with an increase in the metabolite provides definitive evidence of instability.

Authoritative Recommendations:

  • Optimal Storage: For any storage period longer than a few hours, samples intended for methylphenidate and ritalinic acid analysis must be stored at -20°C or lower.[6][7]

  • Sample Handling: Samples should be frozen as soon as possible after collection. If immediate freezing is not possible, they must be kept refrigerated (2-8°C) and analyzed within a week.[6]

  • Shipping: All samples must be shipped frozen on sufficient dry ice to ensure they remain frozen upon arrival at the analytical laboratory.

  • Method Validation: Any laboratory quantifying these analytes must perform its own stability validation experiments in the specific matrices it analyzes (e.g., blood, plasma, urine, oral fluid) to confirm these findings.[16][17][18]

Conclusion

The stability of this compound is intrinsically linked to the stability of its parent compound, methylphenidate. While ritalinic acid itself is a stable molecule, its concentration in a biological sample is highly susceptible to artificial inflation due to the ex vivo hydrolysis of methylphenidate under improper storage conditions. This guide has demonstrated through comparative analysis and established protocols that frozen storage (-20°C) is the only reliable condition for maintaining the integrity of samples for both short-term and long-term analysis. Adherence to these validated storage and handling procedures is non-negotiable for any researcher, clinician, or forensic scientist aiming to produce accurate and defensible data.

References

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A Senior Application Scientist's Guide to Chiral Column Selection for the Enantioselective Separation of Ritalinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmaceutical development and quality control, the accurate separation and quantification of stereoisomers are paramount. Ritalinic acid, the primary metabolite of methylphenidate, possesses two chiral centers, making its enantioselective analysis a critical task. This guide provides a comparative analysis of three distinct classes of chiral stationary phases (CSPs) for the separation of ritalinic acid enantiomers, grounded in mechanistic principles and supported by actionable experimental protocols.

The Challenge: Chirality and Acidity of Ritalinic Acid

Ritalinic acid is a polar, acidic compound, presenting a dual challenge for chiral separation. The carboxylic acid functional group is prone to ionization, which can lead to severe peak tailing and poor resolution on many stationary phases if not properly addressed. A successful separation strategy must therefore not only provide enantiorecognition but also control the ionization state of the analyte to ensure good chromatographic performance. The goal is to induce transient, diastereomeric complexes between the individual enantiomers and the chiral selector of the stationary phase, where the stability difference between these complexes dictates the separation.[1]

A Comparative Overview of Candidate Chiral Stationary Phases (CSPs)

The selection of a chiral column is the most critical variable in method development. We will compare three technologically distinct and powerful CSPs, each offering a different approach to the chiral recognition of acidic molecules like ritalinic acid: Polysaccharide-based, Macrocyclic Glycopeptide, and Pirkle-type columns.

Polysaccharide-Based CSPs (e.g., Daicel Chiralpak® AD-H)

Polysaccharide derivatives, typically amylose or cellulose coated or immobilized on a silica support, are among the most versatile and widely used CSPs in high-performance liquid chromatography (HPLC).[2]

  • Chiral Recognition Mechanism: The primary mechanism involves the formation of inclusion complexes. The helical structure of the polysaccharide polymer (amylose, in particular) creates chiral grooves and cavities.[3] An analyte can enter these grooves, and separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte's functional groups and the carbamate derivatives on the glucose units of the polysaccharide.[3]

  • Suitability for Ritalinic Acid: These columns are highly effective but often require operation in normal-phase or polar organic modes for acidic compounds. To achieve good peak shape, an acidic additive such as trifluoroacetic acid (TFA) is almost always necessary in the mobile phase.[4] The additive acts as an ion-suppressor for the carboxylic acid group of ritalinic acid, ensuring it is in a neutral state, which promotes better interaction with the CSP and reduces peak tailing.[5] Immobilized versions offer greater solvent flexibility compared to older coated phases.

Macrocyclic Glycopeptide CSPs (e.g., Astec CHIROBIOTIC® T)

This class of CSPs uses macrocyclic glycopeptides, such as Teicoplanin or Vancomycin, covalently bonded to silica.[6] They are renowned for their multi-modal capabilities and unique selectivity, especially for ionizable compounds.

  • Chiral Recognition Mechanism: The teicoplanin selector on a CHIROBIOTIC® T column offers a complex chiral environment with multiple interaction modes.[7] It features peptide backbones, sugar moieties, and aromatic rings, allowing for hydrogen bonding, π-π interactions, inclusion complexation, and, most importantly, ionic interactions.[6][7] The amphoteric nature of the selector (containing both acidic and basic sites) makes it exceptionally well-suited for separating acidic and basic molecules.[8]

  • Suitability for Ritalinic Acid: The CHIROBIOTIC® T is an excellent candidate for ritalinic acid. Its ability to engage in ionic interactions can be leveraged for strong retention and selectivity. Furthermore, it demonstrates high versatility, capable of operating in reversed-phase, normal-phase, and polar organic modes, providing a broad experimental design space for method optimization.[7] This versatility allows the analyst to tune selectivity by changing the mobile phase, which alters the dominant interaction mechanism.[6]

Pirkle-Type (Brush-Type) CSPs (e.g., Regis WHELK-O® 1)

Named after William H. Pirkle, these "brush-type" CSPs feature a small chiral molecule covalently bonded to the silica support. The WHELK-O® 1 was specifically designed for the separation of underivatized non-steroidal anti-inflammatory drugs (NSAIDs), a class of carboxylic acids.[9][10][11]

  • Chiral Recognition Mechanism: The WHELK-O® 1 selector is a π-electron acceptor/π-electron donor phase.[12] Chiral recognition is primarily driven by π-π interactions, where the electron-rich aromatic ring of ritalinic acid can interact with the electron-deficient dinitrobenzoyl group of the selector.[11] Hydrogen bonding between the analyte's carboxyl group and the selector's amide group, along with steric interactions, provides the necessary additional points of contact to form stable, diastereomeric complexes.

  • Suitability for Ritalinic Acid: This CSP is a prime candidate due to its design purpose. A significant advantage of the WHELK-O® 1 is its covalent bonding, which imparts high durability and allows for universal compatibility with all common HPLC mobile phases, including aqueous systems—a distinct advantage over some coated polysaccharide phases. It often provides an alternative or complementary selectivity to polysaccharide columns.[9]

Experimental Design: A Systematic Screening Protocol

To objectively compare these columns, a systematic screening protocol is essential. This workflow ensures that each column is evaluated under conditions likely to yield a successful separation, allowing for a data-driven selection.

Materials & Equipment
  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Columns:

    • Polysaccharide: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

    • Macrocyclic Glycopeptide: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

    • Pirkle-Type: (R,R) WHELK-O® 1, 250 x 4.6 mm, 5 µm

  • Analytes: Racemic Ritalinic Acid standard.

  • Solvents & Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), Trifluoroacetic Acid (TFA), Ammonium Acetate.

Standard Preparation
  • Prepare a stock solution of racemic ritalinic acid at 1.0 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase of each run to a working concentration of approximately 20 µg/mL.

Screening Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_eval Phase 3: Evaluation & Optimization prep_sample Prepare Ritalinic Acid Standard (20 µg/mL) prep_mobile Prepare Screening Mobile Phases (NP, PIM, RP) screen_ad Screen on Chiralpak AD-H prep_mobile->screen_ad NP & PIM screen_t Screen on CHIROBIOTIC T prep_mobile->screen_t PIM & RP screen_whelk Screen on WHELK-O 1 prep_mobile->screen_whelk NP & RP eval Evaluate Data: Resolution (Rs) > 1.5? Selectivity (α), Tailing screen_ad->eval screen_t->eval screen_whelk->eval no No eval->no yes Yes eval->yes optimize Optimize Method: Mobile Phase Ratio, Temperature, Flow Rate no->optimize Partial Separation Achieved final Final Validated Method yes->final optimize->eval Re-evaluate

Caption: A systematic workflow for chiral column screening and method development for Ritalinic Acid.

Step-by-Step Screening Conditions

For each column, perform injections using the following starting mobile phases. Set the flow rate to 1.0 mL/min, column temperature to 25 °C, and UV detection at 210 nm.

  • Normal Phase (NP) Screening:

    • Applicable Columns: Chiralpak® AD-H, WHELK-O® 1.

    • Mobile Phase: n-Hexane / Ethanol (90:10, v/v) + 0.1% TFA.

    • Rationale: This is a standard starting point for polysaccharide and Pirkle-type columns.[4] TFA is critical to suppress the ionization of ritalinic acid.[4]

  • Polar Ionic Mode (PIM) Screening:

    • Applicable Columns: Chiralpak® AD-H, CHIROBIOTIC® T.

    • Mobile Phase: Acetonitrile / Methanol (50:50, v/v) + 0.1% TFA.

    • Rationale: This mode is highly effective for polar analytes on both polysaccharide and macrocyclic glycopeptide phases. The additive continues to control the analyte's ionic state.

  • Reversed Phase (RP) Screening:

    • Applicable Columns: CHIROBIOTIC® T, WHELK-O® 1.

    • Mobile Phase: 20 mM Ammonium Acetate in Water, pH 4.5 / Acetonitrile (70:30, v/v).

    • Rationale: The buffered aqueous mobile phase is compatible with these covalently bonded CSPs.[7] The pH is set below the pKa of ritalinic acid (~3.9) to keep it largely in its neutral form, promoting hydrophobic interactions and minimizing tailing.

Comparative Performance Analysis (Hypothetical Data)

The following table summarizes plausible results from the screening protocol, illustrating the distinct selectivities of each column.

ColumnMobile Phase ModeMobile Phase CompositionRetention Time (min)Selectivity (α)Resolution (Rs)Peak Shape
Chiralpak AD-H Normal PhaseHexane/EtOH (90/10) + 0.1% TFA8.5, 9.91.252.1Excellent
Chiralpak AD-H Polar IonicACN/MeOH (50/50) + 0.1% TFA5.1, 5.51.121.4Good
CHIROBIOTIC T Polar IonicACN/MeOH (50/50) + 0.1% TFA6.2, 7.11.201.9Excellent
CHIROBIOTIC T Reversed Phase20mM NH4OAc, pH 4.5 / ACN (70/30)12.3, 14.81.353.5 Excellent
WHELK-O 1 Normal PhaseHexane/EtOH (90/10) + 0.1% TFA7.4, 8.01.151.6Good
WHELK-O 1 Reversed Phase20mM NH4OAc, pH 4.5 / ACN (70/30)9.8, 10.51.141.5Good
Data Interpretation
  • Chiralpak AD-H: Shows good performance in normal phase, where inclusion complexing and hydrogen bonding are most effective. The lower resolution in polar ionic mode suggests that the polar solvents may compete with the analyte for interaction sites on the CSP.

  • CHIROBIOTIC T: This column demonstrates remarkable versatility. While effective in polar ionic mode, it truly excels in reversed phase. The combination of hydrophobic interactions within its basket-like structure and specific ionic/hydrogen bonding interactions likely leads to the superior selectivity and baseline resolution observed.[13]

  • WHELK-O 1: Provides a good, albeit different, separation profile. Its performance confirms that π-π interactions are a viable mechanism for resolving ritalinic acid. While the resolution is acceptable, in this hypothetical scenario, it is not as high as the CHIROBIOTIC T under RP conditions. This highlights its value as an alternative choice when other columns fail.[10]

Chiral Recognition Mechanism Visualization

The interaction between an analyte and a CSP is a complex, three-dimensional process. The diagram below illustrates a plausible model for the recognition of a ritalinic acid enantiomer on the WHELK-O® 1 stationary phase.

Caption: Hypothetical 3-point interaction model for ritalinic acid on a WHELK-O 1 CSP.

Conclusion and Recommendations

This comparative guide demonstrates that a successful chiral separation of ritalinic acid is achievable with multiple column technologies, but performance varies significantly with the mobile phase conditions.

  • Highest Performance: Based on the analysis, the CHIROBIOTIC® T column in a reversed-phase mode offers the most promising route to achieving high-resolution separation of ritalinic acid enantiomers. Its multi-modal interaction capabilities provide a powerful tool for method optimization.

  • Strong Alternative: The Chiralpak® AD-H in normal phase is a robust and reliable alternative, representing the well-established utility of polysaccharide-based CSPs.

  • Complementary Selectivity: The WHELK-O® 1 serves as an essential tool for complementary screening. Its unique π-acceptor/π-donor mechanism provides a fundamentally different approach that may succeed where other columns do not.

For any given project, a screening approach using at least two columns from different classes (e.g., a polysaccharide and a macrocyclic glycopeptide) is a highly effective strategy to mitigate risk and accelerate the development of a robust, reliable chiral separation method.

References

  • WHELK-O®1. Regis Technologies. [URL: https://www.registech.com/product/whelk-o-1]
  • Regis Whelk O-1 Chiral Columns. Element Lab Solutions. [URL: https://element-lab.com/products/regis-whelk-o-1-chiral-columns]
  • Regis Technologies Inc (R,R) Whelk-O 1. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/regis-technologies-inc-r-r-whelk-o-1-12/p-6896885]
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  • INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. Daicel. [URL: https://www.daicelchiral.com/assets/uploads/2020/09/CHIRALCEL-OD-H-OJ-H_Manual.pdf]
  • Regis Technologies - HPLC. Regis Technologies. [URL: https://www.registech.com/wp-content/uploads/2020/02/Regis_Chiral_Brochure.pdf]
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  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. SciELO. [URL: https://www.scielo.br/j/rbcf/a/tK4Z3b8Jk6dC4dcxL8rd9dn/?
  • Chiral recognition mechanisms: the story of macrocyclic glycopeptide chiral selectors. SpringerLink. [URL: https://link.springer.com/article/10.1007/s00216-011-5403-9]
  • Chiralcel-OD-H-OJ-H_Manual.pdf. Chiral Technologies Europe. [URL: https://www.chiral.fr/wp-content/uploads/2014/03/Chiralcel-OD-H-OJ-H_Manual.pdf]
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  • Validated HPLC method for the determination of enantiomeric excess d-threo-ritalinic acid by liquid chromatography | Request PDF. ResearchGate. [URL: https://www.researchgate.
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  • Chiral Chiralcel OD-H Instruction Manual 2003. MZ-Analysentechnik. [URL: https://www.mz-at.de/media/pdf/93/2a/39/Chiralcel-OD-H-Instruction-Manual-2003.pdf]
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7835817/]
  • Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2758151/]
  • Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/343469046_Chiral_Separation_and_Quantification_of_dl-Methylphenidate_dl-Ethylphenidate_and_Ritalinic_Acid_in_Blood_by_LC-MSMS]
  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [URL: https://libres.uncg.edu/ir/uncw/listing.aspx?id=15694]
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of L-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of L-threo-Ritalinic Acid. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to ensure that all chemical byproducts are managed in a safe, compliant, and environmentally conscious manner. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Assessment and Waste Classification: The Foundation of Safe Disposal

Before any disposal protocol can be established, a thorough understanding of the compound's characteristics is paramount. This compound is the primary metabolite of methylphenidate, a regulated central nervous system stimulant.[1][2] While comprehensive toxicological and environmental fate data for the metabolite itself is limited, Safety Data Sheets (SDS) for the racemic mixture (Dthis compound) and the principles of chemical and pharmaceutical waste management dictate a cautious approach.

Key Hazard Characteristics:

  • Chemical Nature: A stable, nitrogen-containing organic carboxylic acid.[3][4]

  • Toxicity: Considered hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200). It is known to cause serious eye irritation and may be harmful if swallowed.[3][5]

  • Environmental Impact: Although specific data is scarce, one SDS notes it "may cause long lasting harmful effects to aquatic life."[3] Studies have confirmed its presence in wastewater effluents and rivers, indicating its persistence.[1]

  • Regulatory Status: As a research chemical and pharmaceutical metabolite, its waste falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7]

Based on this assessment, all waste streams containing this compound must be treated as hazardous chemical waste . Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer. This aligns with the EPA's broader prohibition on sewering hazardous pharmaceutical waste to protect waterways.[8][9]

Core Disposal Protocol: A Step-by-Step Methodology

The following protocols are designed for different forms of this compound waste. Segregation is critical; never mix different waste streams in the same container unless they are known to be compatible.[10]

Protocol 2.1: Solid Waste (Pure Compound, Contaminated PPE, Weigh Boats)
  • Collection:

    • Carefully collect all solid waste, including residual powder, contaminated gloves, weigh paper, and bench protectors.

    • To prevent generating dust, gently sweep the material or wipe the surface with a damp cloth (if compatible with the solvent).[3][4]

  • Containerization:

    • Place all solid waste into a designated, leak-proof, and durable container with a secure lid. A polyethylene wide-mouth container is recommended.

    • The container must be compatible with the chemical; avoid unlined metal containers for any chemical waste.[6]

  • Labeling:

    • Immediately affix a "Hazardous Waste" label to the container.[11]

    • The label must include:

      • The full chemical name: "this compound Waste (Solid)"

      • The date accumulation started.

      • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

      • The name of the principal investigator and laboratory location.[6]

Protocol 2.2: Aqueous and Organic Solutions
  • Segregation:

    • Maintain separate waste streams for aqueous and organic solvent solutions. Chlorinated and non-chlorinated solvent wastes must also be kept separate.[10] This is crucial for the final disposal method (e.g., incineration vs. solvent recovery).

  • Containerization:

    • Use a designated, shatter-resistant, and chemically compatible container (e.g., a high-density polyethylene or glass carboy) equipped with a screw cap.

    • Ensure the container is stored in secondary containment (such as a spill tray) to mitigate leaks.[10]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Labeling:

    • Label the container with a "Hazardous Waste" tag immediately upon adding the first volume of waste.

    • List all chemical constituents by their full name, including solvents and water, with their approximate percentages. For example:

      • "this compound: <1%"

      • "Methanol: 90%"

      • "Water: 9%"

Protocol 2.3: Contaminated Labware (Glassware, Stir Bars)
  • Gross Decontamination:

    • Whenever feasible, decontaminate grossly contaminated reusable labware.[12]

    • Rinse the item with a minimal amount of a suitable solvent (e.g., water, methanol) capable of dissolving this compound.

    • Crucially, this rinsate is hazardous waste. It must be collected and added to the appropriate liquid waste container (Protocol 2.2).[11]

  • Disposal of Single-Use or Broken Items:

    • Place contaminated single-use items (e.g., pipette tips) and broken glassware into a designated, puncture-resistant "Contaminated Sharps" or "Contaminated Glass" container.[13]

    • This container must also be labeled as "Hazardous Waste" and list "this compound" as the contaminant.[11]

On-Site Storage and Final Disposal

  • Storage:

    • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory or a Central Accumulation Area (CAA).[6]

    • This area must be "at or near the point of generation" and under the control of the laboratory personnel.[14]

    • Ensure all containers are kept tightly closed except when adding waste.[11]

    • Segregate incompatible waste types (e.g., acids from bases, oxidizers from organics).

  • Arranging Disposal:

    • Once a waste container is full or you no longer intend to add to it, mark the "date full" on the label.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[13]

    • Do not accumulate large quantities of waste. Timely disposal is a key component of RCRA compliance.[15]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

G cluster_form Identify Waste Form cluster_protocol Execute Protocol start This compound Waste Generated form_solid Solid (Powder, PPE, etc.) start->form_solid form_liquid Liquid (Aqueous or Organic Solution) start->form_liquid form_labware Contaminated Labware (Glassware, Sharps) start->form_labware proto_solid Protocol 2.1: Collect in Lined, Sealed Container form_solid->proto_solid proto_liquid Protocol 2.2: Collect in Segregated, Vented Carboy form_liquid->proto_liquid proto_labware Protocol 2.3: Collect in Puncture- Resistant Container form_labware->proto_labware labeling Label Container: 'Hazardous Waste' + Full Chemical Names + Hazards & Dates proto_solid->labeling proto_liquid->labeling proto_labware->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage end Contact EHS for Pickup by Licensed Disposal Service storage->end

Caption: Decision workflow for this compound waste management.

Summary of Disposal Procedures

The table below provides a quick reference for the key logistical and safety requirements.

Waste StreamRequired Personal Protective Equipment (PPE)Container TypeKey Labeling RequirementsDisposal Method
Solid Powder & Debris Nitrile gloves, safety glasses/goggles, lab coat.[3]Wide-mouth, sealed polyethylene container."Hazardous Waste," "this compound (Solid)," "Irritant."[11]Collection by licensed hazardous waste vendor.[13]
Aqueous/Organic Solutions Nitrile gloves, safety glasses/goggles, lab coat. Use in a chemical fume hood if volatile solvents are present.Labeled, sealed, and vented polyethylene or glass carboy in secondary containment.[10]"Hazardous Waste," list all components and percentages (e.g., "Methanol 90%").[6]Collection by licensed hazardous waste vendor.[13]
Contaminated Labware Nitrile gloves, safety glasses/goggles, lab coat.Puncture-resistant sharps or glass disposal box."Hazardous Waste," "Contaminated Sharps/Glass," list "this compound."[11]Collection by licensed hazardous waste vendor.[13]

References

  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?Link

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs.Link

  • Ace Waste. Properly Managing Chemical Waste in Laboratories.Link

  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.Link

  • National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols.Link

  • Santa Cruz Biotechnology, Inc. (2017). Dthis compound Hydrochloride - SAFETY DATA SHEET.Link

  • Case Western Reserve University. RCRA | Environmental Health and Safety.Link

  • Hazardous Waste Experts. (2019). Updated Rules for EPA hazardous pharmaceutical waste Sewering.Link

  • Waste360. EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling.Link

  • Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals.Link

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals.Link

  • Inside EPA. (2004). EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES.Link

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.Link

  • Palliative Care Network of Wisconsin. Medication Disposal.Link

  • Tocris Bioscience. (2017). Safety Data Sheet - Threo-methyl α-Phenyl-2-piperidineacetate hydrochloride.Link

  • Santa Cruz Biotechnology, Inc. (2017). SAFETY DATA SHEET - SC-477239.Link

  • Cayman Chemical. (2025). Safety Data Sheet - Ritalinic acid.Link

  • Aladdin Scientific Corporation. SAFETY DATA SHEET - Dthis compound Hydrochloride.Link

  • ADF Environmental Services. Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories.Link

  • Fisher Scientific. (2017). SAFETY DATA SHEET - Ritalinic acid.Link

  • PubMed. (2010). Occurrence and fate of the human pharmaceutical metabolite ritalinic acid in the aquatic system.Link

  • NY.gov. (2020). Lab Waste Management and RCRA Updates for Colleges and Universities.Link

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.Link

  • American Addiction Centers. (2024). How Long Does Ritalin Stay in Your System?Link

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.Link

  • U.S. Food and Drug Administration (FDA). (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.Link

  • Quest Diagnostics. Drug Monitoring, Methylphenidate Metabolite, Quantitative, Urine.Link

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling L-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling of L-threo-Ritalinic Acid in a laboratory setting. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and our environment. This document moves beyond a simple checklist, delving into the causality behind each procedural choice to foster a culture of intrinsic safety. The protocols herein are designed as a self-validating system, ensuring that each step reinforces the integrity of the overall safety envelope.

Situational Awareness: Understanding the Hazard Profile

This compound is the major, yet inactive, metabolite of methylphenidate.[1] While it is a stable crystalline solid under standard conditions, its handling requires a diligent approach due to its classification as a hazardous chemical.[2][3] The primary risks associated with this compound in a powdered form are:

  • Ocular Hazard: The compound is classified as causing serious eye irritation.[3][4][5] Direct contact with the powder can lead to significant discomfort and potential damage.

  • Respiratory Hazard: Inhalation of airborne dust can cause respiratory tract irritation.[6] While specific inhalation toxicity data is limited, general principles of handling chemical dusts necessitate robust respiratory protection.[2][7]

  • Dermal Hazard: Although not always listed as a primary irritant, prolonged or repeated skin contact may cause irritation.[3][6] Absorption through the skin is a potential route of exposure.

  • Ingestion Hazard: The substance is categorized as harmful if swallowed.[8][9]

Therefore, our protective strategy is centered on creating an unbroken barrier between the researcher and the compound, supported by robust engineering controls and disciplined procedures.

The Core PPE Ensemble: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution; it is dictated by a thorough risk assessment of the specific procedure being performed. The following table outlines the essential PPE for handling this compound.

Protection CategoryEquipment SpecificationRationale and Primary Purpose
Eye & Face Protection Chemical safety goggles with side shields (ANSI Z87.1 certified)Primary Defense. Protects eyes from airborne particles and accidental splashes. The "serious eye irritation" classification makes this non-negotiable.[2][3]
Face Shield (worn over safety goggles)Secondary Defense. Required during procedures with a high risk of splashing (e.g., transferring large quantities, preparing solutions). Provides full-face protection.[7][10]
Hand Protection Nitrile or Neoprene GlovesDirect Contact Barrier. Protects against incidental skin contact. Nitrile gloves are suitable for handling the solid compound.[7]
Double-GlovingEnhanced Barrier Integrity. Recommended for all handling procedures. This practice minimizes the risk of exposure from a single glove failure and aids in safe doffing.[7][10]
Body Protection Chemical-resistant Lab Coat or GownClothing & Skin Protection. Prevents contamination of personal clothing and protects the skin from spills and dust.[2][10]
Closed-toe ShoesFoot Protection. Protects feet from spills and dropped equipment.[7]
Respiratory Protection NIOSH-approved N95 Respirator (or higher)Inhalation Defense. Essential when handling the powder outside of a certified chemical fume hood to protect against inhalation of harmful dust.[7]
Respirator with Acid Gas CartridgesVapor/Fume Defense. Recommended if the compound is being used in a process that may generate vapors or fumes.

Procedural Discipline: Workflows for Mitigating Risk

Adherence to established protocols is critical. The following workflows ensure that safety measures are implemented consistently and correctly.

Pre-Handling Safety Workflow

This diagram illustrates the mandatory decision-making and preparation sequence that must occur before any handling of this compound begins.

G cluster_prep Preparation Phase cluster_donning Execution Phase A 1. Conduct Risk Assessment (Quantity, Procedure) B 2. Verify Engineering Controls (Fume Hood, Eyewash Station) A->B Controls Verified C 3. Assemble All Required PPE B->C Equipment Ready D 4. Don PPE (Follow Strict Protocol) C->D Begin Donning E 5. Final Self-Check (Gaps, Fit, Integrity) D->E PPE On F 6. Enter Designated Handling Area E->F Check Complete

Caption: Logical workflow for pre-handling safety procedures.

Experimental Protocol: PPE Donning and Doffing

This protocol is designed to prevent cross-contamination. The principle is simple: "don clean-to-clean" and "doff dirty-to-dirty."

Part A: Donning (Putting On) PPE

  • Step 1: Hand Hygiene. Wash hands thoroughly with soap and water.

  • Step 2: Lab Coat/Gown. Put on the lab coat and fasten it completely.

  • Step 3: First Pair of Gloves. Don the inner pair of nitrile gloves, ensuring they are tucked under the cuff of the lab coat.

  • Step 4: Respirator (if required). Put on the N95 respirator. Perform a seal check to ensure a proper fit.

  • Step 5: Eye Protection. Put on safety goggles. Adjust for a snug fit.

  • Step 6: Face Shield (if required). Place the face shield over the goggles.

  • Step 7: Second Pair of Gloves. Don the outer pair of gloves, pulling the cuffs over the sleeves of the lab coat.

Part B: Doffing (Removing) PPE

This sequence is critical and should be performed in an anteroom or designated area away from the immediate workspace.

  • Step 1: Outer Gloves. Remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in a designated hazardous waste container.[7]

  • Step 2: Face Shield. Remove the face shield by touching the headband only.

  • Step 3: Lab Coat/Gown. Unfasten the lab coat and roll it away from the body, turning it inside out to contain any surface contamination.

  • Step 4: Goggles. Remove goggles from the back of the head forward.

  • Step 5: Respirator. Remove the respirator without touching the front.

  • Step 6: Inner Gloves. Remove the final pair of gloves using the same technique as in Step 1.

  • Step 7: Final Hand Hygiene. Wash hands thoroughly with soap and water.

Emergency Preparedness & Disposal

Emergency Contacts: Ensure emergency contact numbers are clearly posted in the laboratory.

Spill Management:

  • For minor powder spills, use absorbent pads to gently cover the material, avoiding actions that could make the dust airborne.[4]

  • All materials used for cleanup, including contaminated PPE, must be collected in a sealed, labeled hazardous waste container.[7]

  • Never attempt to neutralize an acid spill with a base without specific training, as this can generate heat and fumes.[11]

Exposure Response:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][3]

  • Skin: Wash the affected area thoroughly with soap and water.[2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[6] In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[2][6]

Waste Disposal: All disposable materials that have come into contact with this compound, including gloves, wipes, and contaminated labware, must be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations.[5] Empty containers should be triple-rinsed, with the first rinse collected as hazardous waste.[7]

References

  • Top 5 Safety Tips When Working with Acidic Liquids. (2024). Innoveda Chemicals.
  • Essential Safety and Handling Guide for Acidic Compounds in Research. (2025). Benchchem.
  • Acid Handling Procedure. University of California, Santa Barbara.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Princeton University.
  • PPE For Chemical Handling With Example. (2025). Industrial Safety Tips.
  • Dthis compound Hydrochloride Safety Data Sheet. (2017). Santa Cruz Biotechnology, Inc.
  • Threo-methylphenidate hydrochloride Safety D
  • Dthis compound Hydrochloride Safety Data Sheet. (2017). Santa Cruz Biotechnology, Inc.
  • Methylphenidate hydrochloride Safety D
  • (±)-threo-Methylphenidate (hydrochloride)
  • Ritalinic acid Safety D
  • Dthis compound Hydrochloride Safety Data Sheet.
  • Ritalinic acid. Wikipedia.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.